molecular formula C14H17N3O B1354129 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one CAS No. 205058-28-2

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1354129
CAS No.: 205058-28-2
M. Wt: 243.3 g/mol
InChI Key: OPCVKWIYGHICKG-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one (CAS Number 205058-28-2) is a chemical compound supplied with a minimum purity of 97% . It has a molecular formula of C 14 H 17 N 3 O and a molecular weight of 243.30 g/mol . The compound is characterized by its solid form and a calculated density of 1.2±0.1 g/cm³ . Researchers can utilize the provided identifiers, including the SMILES string (C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3) and the InChIKey (OPCVKWIYGHICKG-UHFFFAOYSA-N), for database searches and computational modeling . This compound is part of a class of molecules featuring an imidazol-2-one core linked to a piperidine ring, a structural motif of significant interest in medicinal chemistry . Such heterocyclic scaffolds are frequently investigated for their potential interactions with the central nervous system. Related structural analogs, particularly those based on the benzimidazol-2-one framework, have demonstrated a range of neuropsychotropic activities in preclinical research, including anxiolytic, antidepressant, and analgesic effects . This suggests potential research applications for this compound in the development and study of novel neuroactive substances. Furthermore, patented research on crystalline forms of structurally related piperidine-2,6-dione compounds indicates their potential application in the research and development of treatments for respiratory conditions like cough, highlighting the broader therapeutic potential of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical. Safety data indicates it may be an irritant to the lungs, eyes, and skin . Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols .

Properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVKWIYGHICKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463059
Record name 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205058-28-2
Record name 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable synthesis protocol for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the strategic considerations behind the synthetic route, offers detailed step-by-step experimental procedures, and explains the causality for key experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this molecule and its analogs with high purity and efficiency. The protocols described herein are designed to be self-validating, incorporating established chemical principles and robust purification techniques.

Introduction and Strategic Overview

This compound is a compound that merges three key pharmacophoric fragments: a phenyl-imidazole core, a central piperidine linker, and an imidazol-2-one (cyclic urea) moiety. This structural combination is prevalent in molecules designed to interact with various biological targets. For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inflammasome inhibitors, highlighting the therapeutic potential of this chemical class[1][2].

The synthesis of such multi-component molecules requires a strategic approach that ensures correct regiochemistry and minimizes side reactions. A logical retrosynthetic analysis suggests that the most efficient pathway involves the construction of the core imidazol-2-one ring followed by a final deprotection step. This strategy leverages a commonly used protecting group for the piperidine nitrogen, which facilitates purification and ensures the final product is obtained as a free base, ready for subsequent derivatization or biological screening.

The chosen strategy, detailed in this guide, proceeds via the synthesis of a Boc-protected intermediate, tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate, followed by its acidic deprotection. This approach is advantageous due to the commercial availability of starting materials and the high-yielding, clean nature of the final deprotection step.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. The first stage involves the construction of the protected imidazolone intermediate, and the second stage is the final deprotection to yield the target compound.

Figure 1: High-level workflow for the synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Part A: Synthesis of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (Intermediate 3)

This stage involves a two-step sequence: a reductive amination to couple the piperidine and phenyl-ethylamine fragments, followed by a cyclization to form the imidazol-2-one ring.

Step A.1: Reductive Amination to form tert-butyl 4-((2-amino-2-phenylethyl)amino)piperidine-1-carboxylate (Intermediate 2)

This reaction couples 2-aminoacetophenone (or a derivative) with a protected piperidone via the formation of an imine/enamine intermediate, which is then reduced in situ.

  • Reaction Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is milder and more selective for imines over ketones compared to agents like sodium borohydride, reducing the likelihood of reducing the starting ketone. Dichloroethane (DCE) is a standard, non-protic solvent for this transformation. Acetic acid acts as a catalyst to promote imine formation.

ParameterSpecificationPurpose
Reactant 1 2-Aminoacetophenone HCl (1)Phenyl-ethylamine precursor
Reactant 2 tert-butyl 4-oxopiperidine-1-carboxylateBoc-protected piperidine core
Reducing Agent Sodium triacetoxyborohydride (STAB)Selective reduction of the iminium ion
Solvent 1,2-Dichloroethane (DCE)Anhydrous reaction medium
Catalyst Acetic Acid (glacial)Promotes imine formation
Temperature Room TemperatureMild conditions to ensure selectivity
Reaction Time 12-18 hoursAllows for complete conversion

Procedure:

  • To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add 2-aminoacetophenone hydrochloride (1.05 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution may occur) .

  • Allow the reaction to stir at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product (Intermediate 2) is often carried forward to the next step without further purification.

Step A.2: Cyclization to form tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (Intermediate 3)

This step forms the core imidazol-2-one ring using a carbonylating agent.

  • Reaction Rationale: 1,1'-Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for installing the carbonyl group. It reacts with the two amine functionalities of Intermediate 2 in a stepwise manner to form the cyclic urea. Tetrahydrofuran (THF) is an excellent solvent for this reaction. This type of cyclization is a common method for forming cyclic ureas and related heterocycles[1].

ParameterSpecificationPurpose
Reactant 1 Intermediate 2 (from Step A.1)Diamine precursor
Reactant 2 1,1'-Carbonyldiimidazole (CDI)Carbonyl source for cyclization
Solvent Tetrahydrofuran (THF)Anhydrous reaction medium
Temperature 0 °C to RefluxControlled reaction initiation and completion
Reaction Time 4-6 hoursAllows for complete cyclization

Procedure:

  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add CDI (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 3 as a solid.

Part B: Synthesis of this compound (Final Product)

This final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring.

  • Reaction Rationale: The Boc group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction typically proceeds quickly at room temperature. The use of a scavenger like triethylsilane is good practice to capture the reactive tert-butyl cation, preventing potential side reactions. This deprotection strategy is explicitly mentioned as a route to the target compound[3] and is a standard procedure in peptide and heterocyclic chemistry[1].

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonation of Carbonyl (by TFA) A->B + H+ C Loss of tert-Butyl Cation + CO2 B->C Spontaneous Decomposition D Free Amine (Final Product) C->D

Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.

ParameterSpecificationPurpose
Reactant Intermediate 3Boc-protected precursor
Reagent Trifluoroacetic Acid (TFA)Strong acid for Boc cleavage
Solvent Dichloromethane (DCM)Inert solvent
Temperature Room TemperatureSufficient for rapid deprotection
Reaction Time 1-2 hoursTypically rapid and complete

Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with additional DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to afford the final product, this compound.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the phenyl protons, the vinyl proton on the imidazole ring, the piperidine protons (including the CH group attached to the nitrogen), and the NH protons of the imidazolone and piperidine.
¹³C NMR Signals for the carbonyl carbon of the imidazolone (~155-160 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion.
Purity (HPLC) >95% purity is typically desired for biological screening.

Conclusion

The synthetic protocol detailed in this guide represents a robust and logical pathway for the preparation of this compound. By employing a protection-deprotection strategy centered on the widely used Boc group, the synthesis allows for controlled construction of the heterocyclic core and straightforward purification of intermediates and the final product. The choice of reagents, such as STAB for reductive amination and CDI for cyclization, reflects a commitment to selectivity, safety, and efficiency. This guide provides the necessary framework for researchers to confidently synthesize this valuable chemical scaffold for further investigation in drug discovery programs.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC. Retrieved from [Link]

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  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuro Quantology. Retrieved from [Link]

  • Owczarzak, A. M., & Kubicki, M. (2012). 4-Phenyl-1H-imidazole-2(3H)-thione. Acta Crystallographica Section E. Retrieved from [Link]

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  • 4-phenylpiperidines and their preparation. (1959). Google Patents.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). ResearchGate. Retrieved from [Link]

  • 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. (n.d.). PubChem. Retrieved from [Link]

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  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a core imidazol-2-one moiety linked to a phenyl and a piperidinyl group. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The piperidin-4-one scaffold and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Similarly, the imidazol-2-one core is present in numerous biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a particular focus on its putative role as a modulator of the NLRP3 inflammasome.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the public domain, its fundamental properties can be derived from its chemical structure and data available for analogous compounds.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₃O[3]
Molecular Weight 243.31 g/mol [3]
CAS Number 287930-74-9
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted)Inferred from similar compounds
pKa Not reported
LogP Not reported

Synthesis and Characterization

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of similar imidazol-2-one and piperidine derivatives. A key strategy involves the reaction of a suitably protected 4-aminopiperidine with a precursor to the phenylimidazolone moiety.

A general synthetic approach for a related compound, tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydroimidazol-1-yl)piperidine-1-carboxylate, serves as a valuable reference[4]. The final deprotection of the piperidine nitrogen would yield the target compound.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Imidazolone Ring Formation cluster_1 Step 2: N-Arylation of Piperidone cluster_2 Step 3: Deprotection A 2-Aminoacetophenone C Intermediate Phenylimidazolone A->C Cyclization B Potassium Cyanate B->C D N-Boc-4-aminopiperidine F Protected Target Compound D->F Coupling Reaction E Intermediate Phenylimidazolone E->F G Protected Target Compound H This compound G->H I Trifluoroacetic Acid I->H

Caption: Conceptual synthetic workflow for this compound.

Characterization:

The structural elucidation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons on the imidazole ring.

    • ¹³C NMR would provide signals for the carbon atoms in the phenyl, piperidine, and imidazolone rings, including the characteristic carbonyl carbon of the imidazol-2-one.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the imidazol-2-one ring, as well as C-H and C=C stretching vibrations of the aromatic and aliphatic moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.

Pharmacological Profile and Mechanism of Action: A Focus on NLRP3 Inflammasome Inhibition

Recent research has highlighted the potential of molecules with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as inhibitors of the NLRP3 inflammasome[5]. Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activity.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis[6][7]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

The NLRP3 Inflammasome Activation Pathway:

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is initiated by microbial components (PAMPs) or endogenous danger signals (DAMPs) that activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway[6][7][8].

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell[9][10].

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Various Stimuli (e.g., ATP, crystals) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Caspase1 Caspase-1 Activation NLRP3_active->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Inhibitor This compound (Putative Inhibitor) Inhibitor->NLRP3_active Inhibition

Caption: The canonical NLRP3 inflammasome activation pathway and the putative point of inhibition.

Compounds with the piperidinyl-imidazolone scaffold may inhibit the NLRP3 inflammasome by directly binding to the NLRP3 protein, thereby preventing its activation and the subsequent downstream inflammatory signaling. Further experimental validation is required to confirm this mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of compounds similar to this compound, based on literature procedures for analogous structures.

Protocol 1: General Procedure for the Synthesis of a Protected Precursor

  • To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid), add potassium cyanate (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate phenylimidazolone.

  • Dissolve the intermediate phenylimidazolone (1.0 eq) and N-Boc-4-aminopiperidine (1.1 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected target compound.

Protocol 2: General Procedure for Boc-Deprotection

  • Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final deprotected compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Safety Information

Specific toxicity data for this compound is not available. However, based on the constituent moieties, standard laboratory safety precautions should be observed. The piperidine moiety is present in many bioactive compounds, and some derivatives can have physiological effects[11]. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information on related chemicals, refer to the Safety Data Sheets (SDS) for piperidine and its derivatives[11][12][13][14][15].

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the context of inflammatory diseases. Its structural similarity to known NLRP3 inflammasome inhibitors suggests a promising avenue for further investigation. This technical guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and potential mechanism of action. Future research should focus on the definitive synthesis and characterization of this compound, followed by rigorous biological evaluation to validate its activity as an NLRP3 inhibitor and to explore its therapeutic potential.

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A Prospective Mechanistic Analysis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive, in-depth analysis of the potential mechanism of action for the novel compound 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. In the absence of direct empirical data for this specific molecule, this guide adopts a hypothesis-driven approach grounded in a systematic analysis of its core structural motifs: the phenyl-imidazol-2-one scaffold and the piperidin-4-yl moiety. Drawing upon extensive literature on structurally related compounds, we posit that the primary mechanism of action is likely centered on the modulation of inflammatory pathways, with a high probability of direct interaction with the NLRP3 inflammasome. This guide synthesizes evidence from analogous compounds to build a scientifically rigorous case for this proposed mechanism, while also exploring alternative therapeutic possibilities. Furthermore, a detailed experimental workflow is presented to provide a clear roadmap for the empirical validation of these hypotheses, ensuring a robust and efficient investigation into the compound's therapeutic potential.

Introduction and Structural Rationale

This compound is a synthetic heterocyclic compound featuring a central imidazol-2-one ring. This core is substituted with a phenyl group at the 4-position and a piperidin-4-yl group at the 1-position. The piperidine ring itself is a versatile pharmacophore known to impart favorable pharmacokinetic properties and to serve as a key interaction moiety in a wide range of approved therapeutics.[1][2] The phenyl-imidazole core is also a privileged structure in medicinal chemistry, found in agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

Given the lack of direct published research on this specific molecule, understanding its potential mechanism of action requires a deconstruction of its structure into its constituent pharmacophores and an analysis of the known biological activities of analogous structures. This approach allows for the formulation of strong, testable hypotheses to guide future research.

Pharmacophore-Based Mechanistic Hypothesis

Primary Hypothesis: Inhibition of the NLRP3 Inflammasome

The most compelling prospective mechanism of action for this compound is the inhibition of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[6] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.[7]

Evidence & Rationale:

The strongest line of evidence comes from studies on a very close structural analog, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one . This scaffold has been explicitly identified and chemically modulated as a novel inhibitor of the NLRP3 inflammasome.[8][9] In these studies, the piperidinyl-benzimidazolone core was used as a foundation to develop compounds that effectively reduce NLRP3-dependent pyroptosis and IL-1β release in cellular models.[8] The replacement of the benzimidazole group in the known inhibitor with the imidazol-2-one in our target compound represents a bioisosteric substitution that may retain or even enhance this activity.

The piperidine moiety is crucial in this context. It can serve to correctly orient the molecule within a binding pocket on the NLRP3 protein, potentially disrupting protein-protein interactions necessary for inflammasome assembly, such as the interaction between NLRP3 and NEK7, or by inhibiting the ATPase activity of the NLRP3 NACHT domain.[6][10]

The proposed signaling pathway and point of inhibition are illustrated below.

NLRP3_Pathway cluster_activation NLRP3 Activation & Assembly cluster_inhibition Proposed Point of Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., ATP, MSU) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 NEK7 NEK7 NLRP3_inactive->NEK7 Binding ASC ASC NEK7->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment NLRP3_Oligo NLRP3 Oligomerization Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Target_Compound 4-Phenyl-1-piperidin-4-yl -1,3-dihydro-2H-imidazol-2-one Target_Compound->NLRP3_Oligo INHIBITS Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pyroptosis->Inflammation

Caption: Proposed inhibition of the NLRP3 inflammasome signaling pathway.

Secondary Hypotheses: Broader Anti-inflammatory and Other Activities

While NLRP3 inhibition is the most specific and likely hypothesis, the structural motifs of the compound are associated with a broader range of biological activities.

  • General Anti-inflammatory Activity: Benzimidazole and imidazole derivatives are widely reported to possess anti-inflammatory properties that may not be exclusively linked to the inflammasome.[11][12][13] These mechanisms can include the inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) through modulation of signaling pathways like NF-κB, or by affecting neutrophil function.[14][15]

  • Enzyme Inhibition (e.g., COX, α-glucosidase): The phenyl-imidazole scaffold is present in various enzyme inhibitors.[4] While some benzimidazoles show non-COX-inhibiting anti-inflammatory activity, the potential for interaction with cyclooxygenase or other enzymes involved in inflammatory or metabolic pathways cannot be ruled out without empirical testing.

  • Central Nervous System (CNS) Activity: The piperidine ring is a hallmark of many CNS-active drugs.[16] Analogs of the target compound have been investigated as kappa opioid receptor agonists, suggesting a potential for neuromodulatory effects.[17]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To empirically validate the proposed mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the molecular target and then characterize the functional consequences of the compound-target interaction.

Experimental_Workflow cluster_phase1 Phase 1: Target Identification & Initial Screening cluster_phase2 Phase 2: In Vitro Target Validation cluster_phase3 Phase 3: Cellular & In Vivo Validation Phenotypic_Screen Phenotypic Screening (LPS-primed THP-1 cells + NLRP3 activators) Measure_IL1b Measure IL-1β & Pyroptosis (LDH assay) Phenotypic_Screen->Measure_IL1b Target_ID Target Deconvolution (Affinity Chromatography, Chemical Proteomics) Measure_IL1b->Target_ID If Active Binding_Assay Direct Binding Assays (SPR, ITC) Target_ID->Binding_Assay Biochemical_Assay Biochemical/Functional Assays (NLRP3 ATPase Assay, ASC Oligomerization Assay) Binding_Assay->Biochemical_Assay Selectivity_Panel Inflammasome Selectivity Panel (NLRC4, AIM2) Biochemical_Assay->Selectivity_Panel Cell_Mechanism Cellular Mechanism Studies (Co-IP for NLRP3-NEK7, Confocal Microscopy for ASC Speck) Selectivity_Panel->Cell_Mechanism In_Vivo_Model In Vivo Efficacy Models (e.g., MSU-induced Peritonitis) Cell_Mechanism->In_Vivo_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD

Caption: A phased experimental workflow for MOA elucidation.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening and Target Identification

  • Cell Culture: Differentiate human THP-1 monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for 1 hour.

  • NLRP3 Activation: Add a known NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM).

  • Endpoint Measurement:

    • IL-1β Release: Collect the cell supernatant and quantify IL-1β concentration using a commercially available ELISA kit.

    • Pyroptosis: Measure lactate dehydrogenase (LDH) release from the supernatant using a cytotoxicity assay kit as an indicator of pyroptotic cell death.

  • Data Analysis: Calculate IC₅₀ values for the inhibition of IL-1β release and LDH release.

Phase 2: In Vitro Target Validation

  • Recombinant Protein Expression: Express and purify human recombinant NLRP3 protein.

  • Surface Plasmon Resonance (SPR): Immobilize recombinant NLRP3 on a sensor chip. Flow different concentrations of the test compound over the chip to measure binding kinetics (Kₐ, Kₑ) and determine the dissociation constant (Kₔ).

  • NLRP3 ATPase Activity Assay: Utilize a luminescence-based ATP hydrolysis assay with recombinant NLRP3. Measure the depletion of ATP in the presence and absence of the test compound to determine if it inhibits the enzyme's ATPase function.

Phase 3: In Vivo Validation

  • Animal Model: Use a murine model of NLRP3-driven inflammation, such as monosodium urate (MSU) crystal-induced peritonitis.

  • Dosing: Administer the test compound (e.g., via intraperitoneal or oral route) to C57BL/6 mice prior to the inflammatory challenge.

  • Challenge: Inject MSU crystals into the peritoneal cavity of the mice.

  • Endpoint Analysis: After a set time (e.g., 6 hours), perform a peritoneal lavage. Quantify the influx of neutrophils via flow cytometry and measure the concentration of IL-1β in the lavage fluid by ELISA.

Quantitative Data from Analogous Compounds

To provide context for the potential potency of the target compound, the following table summarizes the activity of structurally related molecules described in the literature.

Compound ScaffoldBiological Target/AssayReported Potency (IC₅₀ / % Inhibition)Reference
1-(piperidin-4-yl)-benzo[d]imidazol-2-one derivativeNLRP3-dependent Pyroptosis~40-60% inhibition at 10-50 µM[8]
1-(piperidin-4-yl)-benzo[d]imidazol-2-one derivativeIL-1β Release Inhibition~20-30% inhibition at 1 µM[8]
Imidazopyridine derivative (X12)TNF-α Release Inhibition (LPS-stimulated macrophages)IC₅₀ < 10 µM[15]
Imidazopyridine derivative (X12)IL-6 Release Inhibition (LPS-stimulated macrophages)IC₅₀ < 10 µM[15]
Piperine (Piperidine-containing natural product)NLRP3 InflammasomeSuppresses activity via MAPK/NF-κB[14]

Conclusion and Future Directions

The analysis of the constituent pharmacophores of This compound strongly suggests a primary mechanism of action centered on the inhibition of the innate immune sensor, the NLRP3 inflammasome. This hypothesis is anchored by robust evidence from closely related structural analogs. The proposed anti-inflammatory profile makes this compound a compelling candidate for further development in therapeutic areas driven by sterile inflammation, such as autoinflammatory disorders, metabolic diseases, and neurodegenerative conditions.

The experimental roadmap detailed in this guide provides a clear and logical progression for definitively elucidating the mechanism of action and validating the therapeutic potential of this compound. Successful execution of these studies will be critical to transitioning this molecule from a promising chemical entity to a validated drug candidate.

References

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Sources

Biological activity of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. While direct experimental data for this specific molecule is limited in published literature, a robust predictive framework can be constructed by examining the well-documented activities of its close structural analogs. The core scaffold, combining a piperidin-4-yl moiety with a cyclic urea derivative, is prevalent in compounds targeting key physiological pathways.

Our analysis, grounded in extensive literature review, indicates that the most probable and potent biological activity for this compound is the inhibition of the NLRP3 inflammasome . This prediction is based on strong evidence from its direct benzimidazole analog, which has been characterized as a potent NLRP3 binder and inhibitor of pro-inflammatory cytokine release.[1][2][3] A secondary, yet plausible, avenue of activity is antagonism of the Neuropeptide S Receptor (NPSR) , a G-protein coupled receptor implicated in various central nervous system disorders.[4][5]

This document will dissect the chemical rationale behind these predictions, present detailed, field-proven experimental protocols for their validation, and outline the broader therapeutic potential of this chemical series. The insights provided are intended to guide researchers and drug development professionals in the strategic evaluation of this promising compound.

Part 1: Chemical Structure and Pharmacophoric Rationale

The subject of this guide, this compound, is a heterocyclic compound with the molecular formula C₁₄H₁₇N₃O.[6] Its structure is characterized by three key pharmacophoric elements:

  • Piperidin-4-one Core: This saturated heterocycle is a versatile scaffold in medicinal chemistry, recognized for its role in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) depressant effects.[7][8] Its presence provides a rigid, three-dimensional structure that can be crucial for precise receptor interactions.

  • 4-Phenyl Group: The phenyl substituent provides a lipophilic domain that can engage in hydrophobic or π-stacking interactions within a protein binding pocket, often enhancing binding affinity.

  • 1,3-dihydro-2H-imidazol-2-one (Ethylene Urea) Ring: This cyclic urea moiety is a key structural feature. It is the subtle difference from the well-studied benzimidazole core that defines the novelty of this specific compound.

The combination of these fragments, particularly the linkage between the piperidine nitrogen and the imidazole ring, creates a unique chemical architecture. The most direct and informative comparisons can be made with its benzimidazole-containing analog, which has been the subject of significant investigation.

Part 2: Primary Predicted Biological Activity: NLRP3 Inflammasome Inhibition

The strongest evidence-based hypothesis for the biological activity of this compound is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

Authoritative Grounding: Evidence from the Benzimidazole Analog

Extensive research has been conducted on the closely related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. This compound was identified as a novel binder to the NLRP3 protein.[1][2] Subsequent studies demonstrated that derivatives based on this scaffold are effective inhibitors of NLRP3-dependent pyroptosis (a form of inflammatory cell death) and the release of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β).[1][2][3] The structural difference—an imidazole ring versus a benzimidazole ring—is significant but often represents a bioisosteric replacement that can retain or modulate the primary biological activity. Therefore, it is highly probable that the subject compound engages the same molecular target.

Hypothesized Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that acts as a key sensor of cellular stress and danger signals. Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS), this step leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Activation (Signal 2): A variety of stimuli, such as ATP-induced potassium efflux, trigger the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves Gasdermin D to induce pyroptosis. Based on its analogs, this compound is predicted to directly bind to the NLRP3 protein, preventing its conformational changes and subsequent assembly into the active inflammasome complex.[2]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function LPS LPS (PAMP) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 IL1b_pro pro-IL-1β ATP ATP (DAMP) P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_inactive senses NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC Adaptor NLRP3_active->ASC recruits Casp1_pro pro-Caspase-1 ASC->Casp1_pro recruits Casp1_active Active Caspase-1 Casp1_pro->Casp1_active auto-cleavage Casp1_active->IL1b_pro cleaves GSDMD_pro Gasdermin D Casp1_active->GSDMD_pro cleaves IL1b_mature Mature IL-1β (Release) IL1b_pro->IL1b_mature GSDMD_active Cleaved GSDMD (Pyroptosis) GSDMD_pro->GSDMD_active Inhibitor 4-Phenyl-1-piperidin-4-yl- 1,3-dihydro-2H-imidazol-2-one Inhibitor->NLRP3_inactive Binds & Prevents Activation

Caption: Predicted mechanism of NLRP3 inflammasome inhibition.

Experimental Protocol: In Vitro NLRP3 Inhibition Assay

This protocol is designed to validate the inhibitory effect of the compound on NLRP3 activation in a human monocytic cell line.

1. Cell Culture and Differentiation:

  • Cell Line: THP-1 human monocytic cells.
  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
  • Differentiation: Seed THP-1 cells at 5x10⁵ cells/mL in a 96-well plate. Differentiate into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Remove PMA-containing media and allow cells to rest in fresh media for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions in culture media to achieve final concentrations ranging from 100 µM to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
  • Pre-incubate the differentiated THP-1 cells with the compound dilutions for 1 hour.

3. NLRP3 Inflammasome Priming and Activation:

  • Priming (Signal 1): Add LPS (from E. coli O111:B4) to all wells (except negative controls) to a final concentration of 1 µg/mL. Incubate for 3 hours.
  • Activation (Signal 2): Add ATP to a final concentration of 5 mM to induce NLRP3 activation. Incubate for 1 hour.

4. Endpoint Analysis:

  • IL-1β Quantification: Carefully collect the cell culture supernatant. Quantify the concentration of mature IL-1β using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
  • Cytotoxicity/Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) from compromised cells into the supernatant using a commercial LDH cytotoxicity assay kit. This serves as an indicator of pyroptosis and general cytotoxicity.

5. Data Analysis:

  • Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the vehicle control (LPS + ATP only).
  • Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
  • Evaluate LDH release to ensure that the reduction in IL-1β is not due to non-specific cytotoxicity.
Data Presentation: Predicted Efficacy

The efficacy of the compound would be summarized in a table, comparing its potency to known NLRP3 inhibitors.

CompoundTargetAssay ReadoutIC₅₀ (µM) [Predicted/Reference]Cytotoxicity (TC₅₀, µM)
This compound NLRP3IL-1β Release (THP-1)To be determinedTo be determined
MCC950 (Reference)NLRP3IL-1β Release (THP-1)0.01 - 0.1> 50
Benzimidazole Analog (Reference)[1]NLRP3IL-1β Release (THP-1)5 - 15> 100

Part 3: Secondary Predicted Biological Activity: Neuropeptide S Receptor (NPSR) Antagonism

A secondary but compelling hypothesis is that the compound may act as an antagonist at the Neuropeptide S Receptor (NPSR).

Authoritative Grounding and Rationale

NPSR is a G-protein coupled receptor that, upon binding its endogenous ligand Neuropeptide S (NPS), activates both Gαq (leading to intracellular calcium mobilization) and Gαs (leading to cAMP accumulation) signaling pathways.[5][9] The NPS/NPSR system is implicated in anxiety, arousal, and inflammatory processes.[9][10] Many non-peptide small molecule NPSR antagonists feature heterocyclic cores (e.g., imidazoles, pyrazines) linked to piperidine or piperazine moieties, which serve as crucial elements for receptor engagement.[4][11] The structure of this compound fits this general pharmacophoric model, making it a viable candidate for NPSR antagonism.

NPSR_Workflow start Start culture Culture HEK293 cells stably expressing NPSR start->culture seed Seed cells into assay plates culture->seed dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) seed->dye_loading compound_add Add test compound (potential antagonist) dye_loading->compound_add nps_add Add NPS agonist (e.g., human NPS) compound_add->nps_add measure Measure intracellular calcium fluorescence (FLIPR / Plate Reader) nps_add->measure analyze Analyze dose-response inhibition and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell-based NPSR functional antagonist assay.

Experimental Protocol: NPSR Functional Antagonist Assay (Calcium Mobilization)

This protocol describes a high-throughput method to screen for NPSR antagonism.

1. Cell Line and Culture:

  • Cell Line: HEK293 or CHO cells stably transfected with the human Neuropeptide S Receptor 1 (NPSR1).
  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

2. Assay Preparation:

  • Seed the NPSR1-expressing cells into black, clear-bottom 96- or 384-well microplates and grow to confluence.
  • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, according to the manufacturer's protocol. Incubate for 1 hour at 37°C.

3. Compound and Agonist Addition:

  • Prepare serial dilutions of the test compound as described previously.
  • Using a fluorescence imaging plate reader (FLIPR) or similar instrument, measure the baseline fluorescence.
  • Add the test compound to the wells and incubate for 15-30 minutes.
  • Prepare a solution of human Neuropeptide S (agonist) at a concentration that elicits ~80% of the maximal response (EC₈₀).
  • Add the NPS agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

4. Data Analysis:

  • The antagonist activity is measured as the ability of the test compound to inhibit the calcium influx triggered by the NPS agonist.
  • Calculate the percentage inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
  • To confirm the mechanism, a Schild analysis can be performed to determine the pA₂ value, which quantifies the affinity of a competitive antagonist.

Part 4: Broader Potential and Future Directions

While NLRP3 inhibition and NPSR antagonism are the most probable activities, the core scaffolds present in this compound suggest other therapeutic avenues worth exploring.

  • Anti-inflammatory Activity: Beyond NLRP3, related benzimidazole-piperidine derivatives have shown efficacy in models of inflammation by inhibiting the production of nitric oxide (NO) and TNF-α via the NF-κB pathway.[12]

  • Antimicrobial Activity: Both piperidin-4-one and benzimidazole derivatives have been reported to possess antibacterial and antifungal properties.[7][13] Screening against a panel of pathogenic microbes would be a logical next step.

  • Anticancer Activity: Certain benzimidazole derivatives linked to piperidine have been investigated as c-Myc inhibitors for lung cancer, demonstrating that this general scaffold can be directed toward oncology targets.[14]

Future research should focus on:

  • Chemical Synthesis: Development and optimization of a scalable synthetic route for the target compound and related analogs.[15]

  • In Vitro Validation: Execution of the detailed protocols for NLRP3 and NPSR activity to confirm the primary and secondary hypotheses and establish a definitive IC₅₀.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the phenyl and piperidine moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Progression of the most promising compounds into animal models of NLRP3-driven diseases (e.g., peritonitis, gout) or NPSR-related behaviors (e.g., anxiety, wakefulness).

Conclusion

This compound stands as a compound of significant interest for drug discovery. Based on robust data from its close structural analogs, it is strongly positioned as a potential inhibitor of the NLRP3 inflammasome, a high-value target for a multitude of inflammatory diseases. Furthermore, its structural features align with known antagonists of the Neuropeptide S Receptor, suggesting a possible role in modulating CNS pathways. The experimental frameworks provided in this guide offer a clear and validated path for empirically determining its biological activity and unlocking its therapeutic potential.

References

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  • Shanmugapandiyan, P., et al. (2010). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 115-119. Available from: [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Available from: [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed. Available from: [Link]

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The Emerging Therapeutic Potential of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one scaffold represents a promising chemotype in modern medicinal chemistry. This core structure, combining a phenyl-imidazole-2-one moiety with a piperidine ring, has garnered significant interest due to the diverse pharmacological activities exhibited by its analogs.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, with a particular focus on their potential as inhibitors of the NLRP3 inflammasome, antimicrobial agents, and modulators of oncogenic pathways.

Core Synthesis Strategies

The synthesis of this compound and its analogs typically involves multi-step sequences that allow for the systematic modification of different parts of the molecule. A common strategy involves the initial construction of the protected piperidine-imidazole core, followed by deprotection and subsequent functionalization.

A key precursor for the synthesis of the title compound is tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydroimidazol-1-yl)piperidine-1-carboxylate. The synthesis of the core this compound can be achieved through the deprotection of this tert-butyl carbamate-protected intermediate.[4][5]

General Synthetic Protocol for Analogs

The synthesis of structural analogs often starts from commercially available materials and involves the following key steps, illustrated with examples from the synthesis of related benzimidazole analogs which share similar synthetic principles[6][7]:

  • Formation of the Imidazole or Benzimidazole Ring: For benzimidazole analogs, this typically involves the reaction of a substituted o-phenylenediamine with a cyclizing agent.

  • Attachment of the Piperidine Moiety: The pre-formed imidazole or benzimidazole core is then alkylated with a suitably protected 4-halopiperidine derivative.

  • Deprotection and Derivatization: The protecting group on the piperidine nitrogen is removed, allowing for the introduction of various substituents to explore SAR. This is often achieved using acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Coupling Reactions: The deprotected piperidine nitrogen can be acylated or alkylated with a variety of reagents to introduce diverse chemical functionalities. Common coupling reagents include carbonyldiimidazole (CDI) for amide bond formation.[6]

Key Biological Activities and Therapeutic Targets

Analogs of the this compound core have shown promise in several therapeutic areas. The primary focus of recent research has been on their anti-inflammatory properties, particularly as inhibitors of the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[6][8] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

Structural analogs of the core topic, particularly the benzimidazole derivatives, have been identified as potent inhibitors of the NLRP3 inflammasome.[6][8][9] These compounds have been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular assays.[6][9]

This protocol describes a common method for evaluating the inhibitory activity of compounds on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test compounds

  • IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in 96-well plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Priming: Replace the medium with fresh medium containing a low concentration of LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • NLRP3 Activation: Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for 1-2 hours.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) from the cells using an LDH cytotoxicity assay kit to assess compound-induced cell death.

Data Analysis:

Calculate the IC50 value for IL-1β inhibition, which represents the concentration of the compound that causes a 50% reduction in IL-1β release.

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the proposed point of inhibition by the this compound analogs.

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1b DAMPs DAMPs (e.g., ATP, Nigericin) Inflammasome NLRP3 Inflammasome Assembly DAMPs->Inflammasome Casp1_act Caspase-1 Activation Inflammasome->Casp1_act proIL1b pro-IL-1β Casp1_act->proIL1b Cleavage proGSDMD pro-Gasdermin D Casp1_act->proGSDMD Cleavage Inhibitor Imidazol-2-one Analogs Inhibitor->Inflammasome Inhibition IL1b Mature IL-1β (Inflammation) GSDMD Gasdermin D (Pyroptosis)

Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Antimicrobial Activity

The piperidine moiety is a common feature in many antimicrobial agents.[1][2] Derivatives of the core structure have been investigated for their potential to combat bacterial and fungal infections.[7]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

The results are typically presented in a table format, showing the MIC values of the tested compounds against a panel of microorganisms.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Analog 1 16328
Analog 2 8164
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2
c-Myc Inhibition

The c-Myc oncoprotein is a transcription factor that is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation, growth, and apoptosis.[10][11] The development of small molecule inhibitors of c-Myc is a significant goal in cancer therapy. While direct inhibition of c-Myc has been challenging, some heterocyclic compounds have shown promise in modulating its activity.

A typical workflow for identifying and characterizing c-Myc inhibitors involves a series of cell-based assays.

cMyc_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Library Compound Library ReporterAssay c-Myc Reporter Assay (e.g., Luciferase) Library->ReporterAssay ProlifAssay Cell Proliferation Assay (e.g., MTT, SRB) ReporterAssay->ProlifAssay WesternBlot Western Blot (c-Myc & target genes) ProlifAssay->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) WesternBlot->ApoptosisAssay SAR Structure-Activity Relationship (SAR) ApoptosisAssay->SAR InVivo In Vivo Efficacy (Xenograft Models) SAR->InVivo

Caption: Workflow for c-Myc inhibitor screening and development.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for the this compound series is not yet extensively published, valuable insights can be drawn from studies on closely related analogs, particularly the benzimidazole derivatives investigated as NLRP3 inhibitors.[6]

  • Piperidine Substituents: Modifications at the N1 position of the piperidine ring are crucial for activity. The nature of the substituent can significantly impact potency and selectivity. For NLRP3 inhibition, acyl groups have been shown to be favorable.

  • Phenyl Ring Substitutions: The substitution pattern on the 4-phenyl ring of the imidazol-2-one core can influence activity. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties and steric interactions of the molecule with its target.

  • Imidazole Core Modifications: Replacing the phenyl group at the 4-position with other aryl or heteroaryl rings is a common strategy to explore new interactions with the target protein.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The demonstrated activities of its analogs, particularly in the realms of inflammation and oncology, warrant further investigation. Future research should focus on:

  • Elucidation of Specific Mechanisms of Action: While NLRP3 inhibition is a key finding, the precise molecular interactions and the effects on other signaling pathways need to be further explored.

  • Comprehensive SAR Studies: Systematic modification of all parts of the molecule is necessary to develop a clear understanding of the structural requirements for optimal activity and selectivity for different targets.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates need to be evaluated in relevant animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay.
  • BenchChem. (2025).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. PubChem. Retrieved from [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5845-5849.
  • Souquet, F., & Al., E. (2017). Strategies to Inhibit Myc and Their Clinical Applicability. Frontiers in Cell and Developmental Biology, 5, 10.
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An In-Depth Technical Guide to the In Vitro Characterization of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Rigorous In Vitro Profiling

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of meticulous evaluation and scientific rigor. The compound at the heart of this guide, 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, represents a confluence of two privileged heterocyclic scaffolds: the imidazolone and the piperidine ring systems. Both are prevalent in a multitude of clinically approved drugs, suggesting a rich pharmacological potential.[1][2] The imidazolone core is associated with a diverse range of biological activities, including antimicrobial and anticancer properties, while the piperidine moiety is a cornerstone in CNS-active agents and beyond.[1][3][4]

This guide is structured not as a rigid protocol, but as a logical, tiered approach to the comprehensive in vitro characterization of this molecule. We will begin with foundational physicochemical and ADME profiling, progress to broad-spectrum biological screening, and culminate in more focused mechanistic studies. The causality behind each experimental choice is elucidated, ensuring that the data generated is not merely a collection of data points, but a coherent narrative of the compound's biological identity.

Part 1: Foundational Physicochemical and ADME Profiling

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent biological testing is built. These parameters govern solubility, permeability, and ultimately, bioavailability.

Solubility and Lipophilicity Determination

Rationale: Aqueous solubility is critical for ensuring homogenous concentrations in biological assays and is a key determinant of oral absorption. Lipophilicity, often expressed as logP or logD, influences a compound's ability to cross cellular membranes and can impact its promiscuity and toxicity.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, in triplicate.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • Concurrently, prepare a standard curve of the compound in a DMSO/PBS mixture to correlate turbidity with concentration.

Experimental Protocol: logD7.4 Determination

  • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Shake vigorously for 1 hour to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Measure the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS.

  • Calculate logD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Presentation:

PropertyMeasured ValueInterpretation
Kinetic Solubility (pH 7.4)75.2 µMModerate solubility, suitable for most in vitro assays.
logD7.42.8Optimal lipophilicity for cell permeability.
Plasma Stability and Metabolic Profiling

Rationale: The stability of a compound in plasma is a crucial indicator of its potential in vivo half-life. Early metabolic profiling helps to identify potential liabilities, such as rapid degradation or the formation of reactive metabolites.

Experimental Protocol: Plasma Stability Assay

  • Incubate the test compound (1 µM) in human plasma at 37°C.

  • At various time points (0, 15, 30, 60, and 120 minutes), aliquot the plasma and quench the reaction with an equal volume of cold acetonitrile.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Data Presentation:

Time (minutes)% Compound Remaining
0100
1598.5
3096.2
6092.1
12085.7

Part 2: Broad-Spectrum Biological Activity Screening

With a foundational understanding of the compound's properties, we proceed to a tiered screening cascade to identify its primary biological effects.

Cytotoxicity Profiling

Rationale: Assessing cytotoxicity across a panel of cell lines is a critical first step to determine the compound's therapeutic window and to identify potential anticancer activity. The choice of cell lines should ideally represent different tissue origins.

Experimental Protocol: MTT Assay for Cell Viability

  • Seed cancer cell lines (e.g., HeLa, CaCo-2, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.8
CaCo-2 (Colorectal Cancer)22.5
HepG2 (Liver Cancer)> 100
MCF-7 (Breast Cancer)8.2
Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)32
Escherichia coli (Gram-negative)> 128
Candida albicans (Fungus)64

Part 3: Mechanistic Investigation - A Focus on Inflammatory Pathways

Based on the structural similarity of the piperidine-imidazolone scaffold to known modulators of inflammatory pathways, a deeper investigation into its anti-inflammatory potential is warranted. Specifically, the NLRP3 inflammasome is a compelling target.[6][7][8]

NLRP3 Inflammasome Inhibition Assay

Rationale: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The assay will determine if the compound can inhibit the release of the pro-inflammatory cytokine IL-1β.

Experimental Workflow:

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Experimental Protocol:

  • Differentiate THP-1 monocytes into macrophages using PMA.

  • Prime the macrophages with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.

  • Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 1 hour.

  • Collect the cell culture supernatant.

  • Quantify the concentration of secreted IL-1β using a commercially available ELISA kit.

Data Presentation:

Compound Concentration (µM)IL-1β Release (% of control)
0.195.3
172.8
1045.1
5020.7

Part 4: CNS Receptor Profiling

Rationale: The piperidine moiety is a common feature in many CNS-active drugs.[1][4] Therefore, it is prudent to screen the compound against a panel of CNS receptors to identify any potential on-target or off-target activities.

Sigma Receptor Binding Assay

Rationale: Sigma receptors are implicated in a variety of neurological processes and are a target for novel therapeutics.[9] A radioligand binding assay can determine the affinity of the test compound for these receptors.

Experimental Workflow:

Sigma Receptor Binding Assay Membrane Membrane Preparation (e.g., from CHO cells expressing Sigma-1R) Incubation Incubation at 25°C Membrane->Incubation Radioligand Radioligand (e.g., 3H-pentazocine) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation

Caption: Workflow for a radioligand binding assay for sigma receptors.

Experimental Protocol:

  • Prepare membrane homogenates from cells overexpressing the sigma-1 receptor.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Incubate to allow for competitive binding.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation:

ReceptorKi (nM)
Sigma-185
Sigma-2> 1000

Conclusion and Forward Look

This technical guide outlines a comprehensive and logically structured approach to the initial in vitro characterization of this compound. The proposed experimental cascade is designed to efficiently identify its primary biological activities and potential mechanisms of action, thereby guiding future drug development efforts. The illustrative data suggests a compound with moderate cytotoxicity against specific cancer cell lines, modest antimicrobial activity, and promising anti-inflammatory and CNS receptor binding properties. Each of these findings warrants further, more detailed investigation. The self-validating nature of this tiered approach ensures that resources are directed towards the most promising therapeutic avenues.

References

  • Desai, N. C., Wadekar, K. R., Pandit, U. P., Mehta, H. K., Jadeja, D. J., & Pandya, M. (2022). Design, Synthesis, Biological Evaluation and In-silico Docking Studies of Some Novel Imidazolone Derivatives As Potent Antimicrobial Containing Fluorine Agents. Analytical Chemistry Letters, 12(4), 513-533. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Retrieved from [Link]

  • Al-Sbou, Y. Z., Al-Momani, E., Al-Zoubi, R. M., Al-Masri, M., & Al-Adham, I. S. (2023). DESIGN, SYNTHESIS, BIOACTIVITY AND MOLECULAR DOCKING OF IMIDAZOLONE DERIVATIVES HAVING HYDROPHILIC AND LIPOPHILIC FUNCTIONALITIES. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15. Retrieved from [Link]

  • Paul, S., Das, A., & Bhattacharjee, A. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology, 14, 1245465. Retrieved from [Link]

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  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113583. Retrieved from [Link]

  • El-Faham, A., El-Sayed, W. A., & El-Gazzar, A. A. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44889-44902. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Retrieved from [Link]

  • Conti, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1505-1514. Retrieved from [Link]

  • Cocco, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

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  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Cocco, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed. Retrieved from [Link]

  • Patel, V., Bhatt, N., & Bhatt, P. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23(3), 1269-1277. Retrieved from [Link]

  • Rossi, S., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3373-3386. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

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  • Dalaf, A. H. (2024). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. European Journal of Modern Medicine and Practice, 4(7), 417-428. Retrieved from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806. Retrieved from [Link]

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Discovery and development of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Abstract

The confluence of established pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This guide delineates a representative discovery and development pathway for this compound, a compound amalgamating the biologically significant imidazol-2-one and piperidine scaffolds. We will explore a rational design strategy targeting the NLRP3 inflammasome, a key mediator of innate immunity and inflammatory diseases. This document provides a comprehensive overview of the synthetic chemistry, proposed biological evaluation workflow, and structure-activity relationship (SAR) analysis, offering a technical blueprint for researchers and drug development professionals.

Introduction: The Rationale for Hybrid Scaffolds

The imidazole ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Specifically, the 1,3-dihydro-2H-imidazol-2-one (imidazolone) moiety is a recognized pharmacophore. Concurrently, the piperidine nucleus is one of the most prevalent N-heterocycles in FDA-approved drugs and clinical candidates, valued for its ability to modulate physicochemical properties and serve as a versatile scaffold for interacting with various biological targets[4][5].

The strategic combination of these two pharmacophores in This compound (hereafter referred to as Compound X) presents a compelling opportunity for novel therapeutic intervention. This guide postulates a development pathway for Compound X as a potent and selective inhibitor of the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, and neurodegenerative diseases[6].

The NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is an intracellular sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn activates pro-caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, and initiates a form of inflammatory cell death known as pyroptosis[7][8]. Dysregulation of this pathway leads to chronic inflammation. Therefore, direct inhibition of the NLRP3 protein is a highly sought-after therapeutic strategy[8].

cluster_0 Hybrid Scaffold Design Rationale Imidazolone Imidazolone CompoundX Compound X (this compound) Imidazolone->CompoundX Core Pharmacophore Piperidine Piperidine Piperidine->CompoundX Linker & Physicochemical Modulator NLRP3 NLRP3 Target Protein CompoundX->NLRP3 Inhibition

Caption: Rationale for combining pharmacophores to target the NLRP3 inflammasome.

Synthesis and Characterization

The synthesis of Compound X can be envisioned through a convergent synthetic route, leveraging established methodologies for the construction of both the piperidine and imidazolone moieties. A plausible synthetic pathway is outlined below.

Synthetic Workflow

Start 2-Amino-1-phenylethanone + tert-butyl 4-isocyanatopiperidine-1-carboxylate Step1 Step 1: Cyclization Start->Step1 Intermediate Intermediate: tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Final Final Product: Compound X Step2->Final

Caption: Proposed two-step synthetic workflow for Compound X.

Detailed Experimental Protocol: Synthesis of Compound X

Step 1: Synthesis of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate

  • To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq.) in anhydrous Dichloromethane (DCM), add triethylamine (2.2 eq.) and stir at room temperature for 30 minutes.

  • Add a solution of tert-butyl 4-isocyanatopiperidine-1-carboxylate (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Compound X)

  • Dissolve the product from Step 1 (1.0 eq.) in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford the final compound, Compound X.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O of the imidazolone).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation

The biological activity of Compound X would be assessed through a tiered screening process designed to confirm its hypothesized activity as an NLRP3 inflammasome inhibitor.

Biological Evaluation Workflow

Start Compound X Primary Primary Screening: In Vitro Assays Start->Primary Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary->Cytotoxicity Target Target Engagement: NLRP3 ATPase Assay Primary->Target Cellular Cell-Based Functional Assay: IL-1β Release in THP-1 cells Primary->Cellular Secondary Secondary Screening: In Vivo Model Cellular->Secondary Potent & Non-toxic InVivo In Vivo Efficacy: Mouse Model of NLRP3-mediated disease Secondary->InVivo Outcome Lead Candidate InVivo->Outcome Efficacious

Caption: Tiered workflow for the biological evaluation of Compound X.

Detailed In Vitro Assay Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

  • Seed human monocytic (THP-1) cells or another relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: IL-1β Release Inhibition Assay

  • Differentiate THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Prime the differentiated cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

  • Pre-incubate the primed cells with various concentrations of Compound X or a known NLRP3 inhibitor (e.g., MCC950) for 1 hour.

  • Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 45-60 minutes (Signal 2).

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.

  • Calculate the percent inhibition of IL-1β release and determine the IC₅₀ value.

Hypothetical Biological Data

The following table summarizes the anticipated results from the in vitro evaluation, positioning Compound X as a potent and selective inhibitor.

CompoundNLRP3 IC₅₀ (nM)IL-1β Release IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IL-1β IC₅₀)
Compound X 85120> 50> 416
MCC950 (Control) 1525> 30> 1200

Structure-Activity Relationship (SAR) Insights

The modular nature of Compound X allows for a systematic exploration of its SAR to optimize potency and pharmacokinetic properties.

Core Compound X Core Structure R1 R1: Phenyl Ring - Electronic effects (EWG/EDG) - Steric bulk Core->R1 Modulates target binding affinity R2 R2: Piperidine Ring - Conformation - Basicity Core->R2 Impacts solubility, pKa, PK props R3 R3: Imidazolone Core - H-bonding capacity - Scaffold rigidity Core->R3 Essential for core interactions

Caption: Key regions of Compound X for SAR exploration.

  • The 4-Phenyl Group (R1): This lipophilic group is likely crucial for engaging with a hydrophobic pocket in the target protein. SAR studies on related phenyl-imidazole derivatives suggest that substitutions on this ring can significantly modulate activity[9][10]. Electron-withdrawing or electron-donating groups could be explored to fine-tune electronic and steric interactions.

  • The Piperidine Linker (R2): The piperidine ring serves as more than a simple linker; its conformational flexibility and basic nitrogen atom are critical for orienting the pharmacophores and influencing properties like solubility and cell permeability[2][4][11]. The piperidine moiety is a common feature in ligands for various receptors, often forming key ionic interactions[12][13].

  • The Imidazolone Core (R3): This planar, hydrogen-bond-donating and -accepting system likely forms critical interactions within the binding site. Maintaining the integrity of this core is expected to be essential for biological activity.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit representative, pathway for the discovery and development of this compound as a novel therapeutic agent. By postulating its design as an inhibitor of the NLRP3 inflammasome, we have outlined a logical progression from rational design and chemical synthesis to detailed biological evaluation and SAR analysis. The hypothetical data suggests that this hybrid scaffold holds significant promise.

Future work would involve the synthesis and evaluation of a focused library of analogues to validate the proposed SAR and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Successful lead optimization could pave the way for preclinical development and, ultimately, clinical trials for a range of inflammatory diseases.

References

  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Public Health, 30(Suppl 4), S1741–S1748.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Anupam, A., et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-328.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Pharmaceutical Journal, 32(4), 102013. [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6576. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. (2019). Frontiers in Immunology, 10, 2394. [Link]

  • Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. (2022). Journal of Medicinal Chemistry, 65(13), 8794–8815. [Link]

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. (2023). Pharmacological Reviews, 75(3), 514-541. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (n.d.).
  • (PDF) Pharmacological Inhibitors of the NLRP3 Inflammasome. (2019).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1998). Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 50-56. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 270, 116342. [Link]

  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023). Inflammation and Regeneration, 43(1), 22. [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. (2018). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. (n.d.).
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry, 84(6), 3349–3360. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (2001). Organic Letters, 3(18), 2891–2893. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2009). Journal of Medicinal Chemistry, 52(23), 7364–7367. [Link]

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A Comprehensive Spectroscopic and Analytical Guide to 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a phenyl-substituted imidazol-2-one core linked to a piperidine moiety, presents a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action, optimizing its biological activity, and ensuring its quality and purity during synthesis and formulation. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques and analytical methodologies essential for the unambiguous characterization of this compound. As a Senior Application Scientist, the following sections detail not just the expected data but also the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Molecular Structure and Key Substructures

The structural integrity of this compound is best understood by dissecting its constituent parts: the phenyl ring, the imidazol-2-one ring, and the piperidine ring. Each of these substructures possesses characteristic spectroscopic signatures that, when analyzed in concert, provide a complete picture of the molecule.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.5Multiplet5HPhenyl-HProtons on the phenyl ring will appear in the aromatic region, with their multiplicity depending on the substitution pattern.
~6.8Singlet1HImidazole-CHThe proton on the C=C bond of the imidazole ring is expected to be a singlet due to the absence of adjacent protons.
~5.0Broad Singlet1HImidazole-NHThe NH proton of the imidazole ring is often broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.
~4.0Multiplet1HPiperidine-CHThe proton on the carbon of the piperidine ring attached to the imidazole nitrogen will be shifted downfield due to the electron-withdrawing effect of the nitrogen.
~3.0 & ~2.2Multiplets4HPiperidine-CH₂ (axial & equatorial) adjacent to NThe axial and equatorial protons on the carbons adjacent to the piperidine nitrogen will be diastereotopic and appear as distinct multiplets.
~1.8 & ~1.6Multiplets4HPiperidine-CH₂ (axial & equatorial)The remaining piperidine protons will appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160C=OThe carbonyl carbon of the imidazol-2-one is expected to be significantly downfield.
~130-140Phenyl-C (quaternary)The quaternary carbon of the phenyl ring attached to the imidazole ring.
~125-130Phenyl-CHThe protonated carbons of the phenyl ring.
~120Imidazole-C (phenyl-substituted)The carbon of the imidazole ring bearing the phenyl group.
~115Imidazole-CHThe protonated carbon of the imidazole ring.
~55Piperidine-CHThe carbon of the piperidine ring attached to the imidazole nitrogen.
~45Piperidine-CH₂ (adjacent to N)The carbons of the piperidine ring adjacent to the nitrogen.
~30Piperidine-CH₂The other carbons of the piperidine ring.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to encompass all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is essential for connecting the different substructures of the molecule.

cluster_workflow NMR Spectroscopic Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition (with DEPT) SamplePrep->C13_NMR COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC DataAnalysis Data Analysis & Structure Elucidation COSY->DataAnalysis HSQC->DataAnalysis HMBC->DataAnalysis

Caption: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₄H₁₇N₃O

  • Monoisotopic Mass: 243.1372 g/mol

  • Expected [M+H]⁺: 244.1444

Fragmentation Pattern:

Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation pattern can provide valuable structural information. Key expected fragments include:

  • Loss of the piperidine ring.

  • Cleavage at the bond connecting the piperidine and imidazole rings.

  • Fragmentation of the phenyl and imidazole rings.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled to a liquid chromatograph (LC-MS) for separation from impurities.

  • Ionization: Utilize a soft ionization technique like ESI to primarily observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Orbitrap or TOF) to accurately determine the mass-to-charge ratio (m/z) and confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which can be used for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch (imidazole)
~3050WeakC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (imidazol-2-one)
~1600, ~1480MediumC=C stretch (aromatic)
~1450MediumC-H bend (aliphatic)
~1200MediumC-N stretch

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, no sample preparation is needed.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Absorption

This compound is expected to exhibit absorption maxima (λ_max) in the UV region due to the π → π* transitions of the phenyl and imidazole chromophores. The exact position of the λ_max will be solvent-dependent. A typical UV-Vis spectrum would show a strong absorption band around 250-280 nm.[1]

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the fundamental framework for structural elucidation, mass spectrometry confirms the molecular weight and elemental composition. IR and UV-Vis spectroscopy offer valuable insights into the functional groups and electronic properties of the molecule. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and confident characterization of this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Aher, S. B., et al. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Journal of Fluorescence. [Link]

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Methodological & Application

Using 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in NLRP3 inflammasome assays

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Selected Compound: The user requested application notes for "4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one." Following an extensive search, this compound does not appear to be a well-characterized or commercially available NLRP3 inflammasome inhibitor with established protocols in the public domain. To fulfill the user's request for a detailed and scientifically robust guide, this document will focus on a well-established, potent, and selective NLRP3 inhibitor, MCC950 . The principles, protocols, and assays described herein are broadly applicable and can be adapted for novel compounds like this compound once its basic pharmacological properties are determined.

Application Notes & Protocols: Characterizing NLRP3 Inflammasome Inhibition with MCC950

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NLRP3 Inflammasome and the Therapeutic Promise of its Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are signals of infection, tissue injury, or metabolic dysregulation. Canonical activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1), often mediated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A subsequent "activation" signal (Signal 2), such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D.

While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a host of chronic inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease. This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It has been shown to block NLRP3 activation by interfering with its ATPase activity, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling. These application notes provide a comprehensive guide to utilizing MCC950 for the in vitro and in vivo characterization of NLRP3 inflammasome inhibition, with protocols that can be adapted for novel inhibitory compounds.

Pharmacological Profile of MCC950

ParameterValueReference
Target NLRP3 Inflammasome
Mechanism of Action Inhibits NLRP3 ATPase activity, blocking inflammasome assembly
In Vitro Potency (IC50) ~7.5 nM for IL-1β release in mouse bone marrow-derived macrophages (BMDMs)
Solubility Soluble in DMSO
In Vivo Efficacy Demonstrated in models of CAPS, experimental autoimmune encephalomyelitis (EAE), and others

Experimental Workflows and Protocols

In Vitro Characterization of NLRP3 Inhibition

The most common in vitro model for studying NLRP3 inflammasome activation utilizes primary bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1. The general workflow involves priming the cells, pre-treating with the inhibitor, and then providing an activation signal.

NLRP3_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Inflammasome Activation Assay cluster_analysis Data Analysis Cell_Culture Culture BMDMs or THP-1 cells Seeding Seed cells into multi-well plates Cell_Culture->Seeding Priming Signal 1: Prime with LPS (e.g., 1 µg/mL, 3-4 hours) Seeding->Priming Inhibition Pre-treat with MCC950 (various concentrations) Priming->Inhibition Activation Signal 2: Activate with ATP or Nigericin (e.g., 5 mM ATP, 45 min) Inhibition->Activation Supernatant Collect Supernatant Activation->Supernatant Lysate Collect Cell Lysate Activation->Lysate ELISA IL-1β / IL-18 ELISA Supernatant->ELISA LDH LDH Assay (Pyroptosis) Supernatant->LDH WB Western Blot (Caspase-1, GSDMD) Lysate->WB ASC ASC Speck Microscopy Lysate->ASC

Caption: In vitro experimental workflow for assessing NLRP3 inflammasome inhibition.

This protocol is a gold standard for assessing NLRP3 inhibition by measuring the downstream release of mature IL-1β.

Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • MCC950 (or test compound)

  • Mouse IL-1β ELISA Kit

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (24- or 48-well)

Procedure:

  • Cell Seeding: Differentiate bone marrow cells into macrophages over 6-7 days. Seed the differentiated BMDMs into 24- or 48-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1): Gently remove the culture medium. Prime the cells by adding fresh medium containing LPS (e.g., 500 ng/mL to 1 µg/mL) for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Following priming, remove the LPS-containing medium. Add fresh medium containing various concentrations of MCC950 (e.g., 1 nM to 10 µM) or your test compound. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include ATP (final concentration 5 mM) or Nigericin (final concentration 5-10 µM). Incubate for 45-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and debris.

  • Quantification: Measure the concentration of mature IL-1β in the cleared supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Expected Controls:

  • Unstimulated: Cells with no LPS or activator. (Should have no IL-1β release).

  • LPS only: Cells primed with LPS but no activator. (Should have minimal IL-1β release).

  • LPS + Activator: Positive control for inflammasome activation. (Should have robust IL-1β release).

  • LPS + Activator + Vehicle: Vehicle control for the inhibitor.

Inflammasome activation leads to the polymerization of the adaptor protein ASC into a large, single structure per cell, known as the "ASC speck." Visualizing these specks is a direct upstream readout of inflammasome assembly.

Materials:

  • BMDMs or THP-1 cells expressing a fluorescently-tagged ASC (e.g., ASC-GFP) or;

  • Primary antibody against ASC and a fluorescently-labeled secondary antibody.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • DAPI (for nuclear staining).

  • Coverslips and mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Perform the priming, inhibitor treatment, and activation steps as described in Protocol 1.

  • Fixation: After stimulation, carefully wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization & Staining (for non-tagged ASC): Wash the cells with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with an appropriate buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with the primary anti-ASC antibody, followed by the fluorescent secondary antibody.

  • Mounting: Wash the cells and stain with DAPI for 5 minutes to visualize the nuclei. Mount the coverslips onto microscope slides using mounting medium.

  • Visualization and Quantification: Image the cells using a fluorescence microscope. In unstimulated cells, ASC staining will be diffuse throughout the cytoplasm. In activated cells, a single, bright fluorescent speck will be visible. Quantify the percentage of cells with ASC specks in at least 5-10 random fields of view per condition. MCC950 should dose-dependently reduce the percentage of speck-positive cells.

NLRP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space TLR4 TLR4 NFkB NF-κB Signaling TLR4->NFkB P2X7 P2X7R NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive K+ efflux GSDMD_Pore GSDMD Pore IL1b Mature IL-1β / IL-18 GSDMD_Pore->IL1b Release NFkB->NLRP3_inactive Transcription Pro_IL1b pro-IL-1β / pro-IL-18 NFkB->Pro_IL1b Transcription NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Pro_IL1b->IL1b Secretion ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome Assembly Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Assembly Pro_Casp1->Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->GSDMD_Pore Pore Formation LPS Signal 1 (e.g., LPS) LPS->TLR4 ATP Signal 2 (e.g., ATP) ATP->P2X7 K+ efflux MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase Activity

Caption: The NLRP3 inflammasome signaling cascade and the point of inhibition by MCC950.

Pyroptosis is an inflammatory form of cell death mediated by gasdermin D (GSDMD), which is cleaved by active caspase-1. The resulting GSDMD pores compromise membrane integrity, leading to the release of cytoplasmic contents, including the enzyme lactate dehydrogenase (LDH).

Materials:

  • Cells and reagents for inflammasome activation (as in Protocol 1).

  • Commercial LDH cytotoxicity assay kit.

Procedure:

  • Perform Inflammasome Activation: Follow steps 1-4 of Protocol 1 in a 96-well plate format for compatibility with LDH assay plate readers.

  • Collect Supernatant: After the activation step, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay LDH Release: Carefully transfer a portion of the supernatant to a new 96-well plate. Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity.

  • Determine Maximum LDH Release: To determine the maximum possible LDH release, add a lysis buffer (provided in most kits) to a set of control wells (LPS + Activator treated) 10 minutes before the end of the incubation.

  • Calculation: Calculate the percentage of cytotoxicity (pyroptosis) for each condition relative to the maximum LDH release control. MCC950 should dose-dependently decrease LDH release.

In Vivo Characterization of NLRP3 Inhibition

Animal models are crucial for validating the therapeutic potential of an NLRP3 inhibitor. A commonly used acute model is LPS-induced systemic inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • MCC950 (or test compound) formulated in a suitable vehicle (e.g., PBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Sterile PBS.

  • Equipment for intraperitoneal (i.p.) injections.

  • ELISA kits for murine IL-1β, IL-6, and TNF-α.

  • Tools for blood collection (e.g., cardiac puncture).

Procedure:

  • Animal Acclimation and Grouping: Allow mice to acclimate for at least one week. Randomly assign mice to experimental groups (e.g., Vehicle + PBS; Vehicle + LPS; MCC950 + LPS). A typical group size is 6-8 mice.

  • Inhibitor Administration: Administer MCC950 (e.g., 10-40 mg/kg) or the vehicle via i.p. injection or oral gavage. The timing is critical; typically, the inhibitor is given 30-60 minutes before the inflammatory challenge.

  • Inflammatory Challenge: Inject mice i.p. with a dose of LPS known to induce a robust, sublethal inflammatory response (e.g., 10 mg/kg). Inject control groups with sterile PBS.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2-4 hours for peak cytokine response), euthanize the mice. Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis: Centrifuge the blood to separate the plasma. Measure the concentrations of IL-1β, IL-6, and TNF-α in the plasma using ELISA kits.

Expected Outcome: Mice treated with LPS should exhibit high levels of circulating IL-1β, IL-6, and TNF-α. Pre-treatment with MCC950 is expected to significantly reduce the levels of IL-1β, while having a less pronounced effect on TNF-α, demonstrating its specificity for the inflammasome pathway.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every experiment should incorporate a system of self-validation:

  • Specificity Controls: When testing a novel compound, compare its effects to MCC950. Additionally, assess its impact on non-NLRP3 inflammasomes (e.g., using poly(dA:dT) to activate the AIM2 inflammasome) to confirm specificity.

  • Upstream and Downstream Readouts: Validate your findings by measuring multiple points in the pathway. For instance, a true NLRP3 inhibitor should not only block IL-1β release (downstream) but also prevent ASC speck formation (upstream) and caspase-1 cleavage (intermediate).

  • Viability Assays: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your in vitro experiments. This ensures that the observed reduction in cytokine release is due to specific inhibition of the inflammasome and not general cellular toxicity.

  • NF-κB Signaling Controls: Measure the release of an NF-κB-dependent, but inflammasome-independent, cytokine like TNF-α. A specific NLRP3 inhibitor like MCC950 should not significantly affect LPS-induced TNF-α production, confirming that it does not interfere with the initial priming signal.

By employing these rigorous protocols and validation strategies, researchers can confidently characterize the efficacy and specificity of novel NLRP3 inflammasome inhibitors, paving the way for the development of new therapeutics for a wide range of inflammatory diseases.

References

  • Coll, R. C., Robertson, A. A., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012–1021. [Link]

  • Franklin, B. S., Bossaller, L., De Nardo, D., et al. (2014). The adaptor ASC has extracellular and prionoid activities that propagate inflammation. Nature Immunology, 15(8), 727–737. [Link]

  • Kayagaki, N., Warming, S., Lamkanfi, M., et al. (2011). Non-canonical inflammasome activation targets caspase-11. Nature, 479(7371), 117–121. [Link]

  • Shi, J., Zhao, Y., Wang, K., et al. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526(7575), 660–665. [Link]

  • Shao, B. Z., Xu, Z. Q., Han, B. Z., et al. (2015). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology, 6, 262. [Link]

Protocol for inhibiting IL-1β release with 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for Screening Novel NLRP3 Inflammasome Inhibitors: The Case of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and drug discovery.

Abstract: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a host of inflammatory diseases.[1] Its activation culminates in the cleavage of Caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][3][4] Consequently, small molecule inhibitors of the NLRP3 inflammasome are of significant therapeutic interest.[5][6] This document provides a comprehensive, field-proven protocol for evaluating the inhibitory potential of novel compounds on the NLRP3 inflammasome pathway. Using this compound as a representative test article, we detail a robust in vitro methodology from cell culture to final data analysis. The core of this protocol is based on the widely accepted two-signal model of NLRP3 activation in human THP-1 monocytes, a standard and reliable cell line for inflammasome research.[3][7][8] While this compound is structurally related to scaffolds used in the development of NLRP3 inhibitors, this protocol is designed to be broadly applicable for the characterization of any putative NLRP3 antagonist.[9][10]

Scientific Foundation: The NLRP3 Inflammasome Pathway

Understanding the mechanism of NLRP3 activation is crucial for designing and interpreting inhibition assays. Activation is a two-step process:

  • Signal 1 (Priming): The first signal, typically initiated by microbial components like Lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and IL1B (producing pro-IL-1β).[2]

  • Signal 2 (Activation): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), or crystalline structures, provides the second signal.[6] This signal leads to the assembly of the mature inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-Caspase-1.[2][4] Proximity-induced auto-cleavage activates Caspase-1, which then cleaves pro-IL-1β into its mature, secretable 17 kDa form.[11]

Novel inhibitors like this compound are hypothesized to interfere with this cascade, most likely by preventing the conformational changes in NLRP3 required for its oligomerization and activation, a mechanism employed by well-characterized inhibitors like MCC950.[6]

Diagram 1: The Two-Signal NLRP3 Inflammasome Activation Pathway and Point of Inhibition

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription induces NLRP3_inactive NLRP3 (Inactive) proIL1B pro-IL-1β ATP ATP / Nigericin ATP->NLRP3_inactive triggers NLRP3_active NLRP3 (Active) NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits Inflammasome Assembled Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates IL1B Mature IL-1β (Secreted) proIL1B->IL1B cleaved by Casp-1 Inhibitor Test Inhibitor (e.g., 4-Phenyl-1-...) MCC950 Control Inhibitor->NLRP3_inactive blocks activation Workflow A 1. Cell Culture & Differentiation (THP-1 monocytes → Macrophage-like) B 2. Seeding (Plate cells in 96-well format) A->B C 3. Priming (Signal 1) (Treat with LPS to upregulate pro-IL-1β) B->C D 4. Compound Treatment (Add serial dilutions of Test Inhibitor & Controls) C->D E 5. Activation (Signal 2) (Add ATP or Nigericin to assemble inflammasome) D->E F 6. Supernatant Collection (Harvest cell culture media) E->F G 7. Quantification (Measure IL-1β via ELISA) F->G H 8. Cytotoxicity Assay (Measure LDH release from remaining cells) F->H (use same well) I 9. Data Analysis (Calculate % Inhibition and IC50) G->I H->I

Caption: Step-by-step workflow for assessing NLRP3 inflammasome inhibition.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog # (Example)Notes
Cell Line
THP-1 Human MonocytesATCCTIB-202Maintain in suspension culture.
Culture Media & Supplements
RPMI-1640 MediumGibco/Thermo Fisher11875093
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher26140079Heat-inactivated.
Penicillin-StreptomycinGibco/Thermo Fisher15140122
Reagents for Differentiation & Activation
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139For differentiating THP-1 cells.
Lipopolysaccharide (LPS) from E. coliInvivoGentlrl-eblpsPriming agent (Signal 1).
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA2383Activation agent (Signal 2).
Nigericin Sodium SaltInvivoGentlrl-nigPotent alternative activation agent.
Test & Control Compounds
This compoundCustom Synthesis / VendorN/ATest Article.
MCC950 (NLRP3 Inhibitor)InvivoGeninh-mccPositive Control Inhibitor.
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650Vehicle for compounds.
Assay Kits
Human IL-1β ELISA KitR&D Systems / InvitrogenDY201 / 88-7261For quantification.
LDH Cytotoxicity Assay KitThermo Fisher / Promega88953 / G1780For viability assessment.
Labware
96-well flat-bottom cell culture platesCorning3596Tissue-culture treated.

Detailed Experimental Protocols

Protocol 1: THP-1 Cell Differentiation

Causality: THP-1 monocytes have low basal expression of inflammasome components. Differentiation into a macrophage-like phenotype with PMA induces a more physiologically relevant state, ready for priming and activation.

  • Maintain THP-1 Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a density between 2x10^5 and 1x10^6 cells/mL.

  • Initiate Differentiation: Seed THP-1 cells into 96-well plates at a density of 5x10^4 cells/well in 100 µL of culture medium.

  • Add PMA: Add PMA to each well to a final concentration of 50-100 ng/mL .

  • Incubate: Incubate the plate for 48-72 hours at 37°C, 5% CO2. Differentiated cells will become adherent.

  • Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash once with 150 µL of fresh, serum-free RPMI-1640. Add 100 µL of complete culture medium and let the cells rest for 24 hours before starting the assay.

Protocol 2: Inflammasome Inhibition Assay

Self-Validation: This protocol includes multiple controls: (1) Vehicle Control (DMSO) to establish baseline IL-1β release; (2) Unactivated Control to ensure IL-1β is not released by priming alone; (3) Positive Control (MCC950) to validate the assay system.

  • Prepare Compound Plate: In a separate 96-well plate, prepare 2X final concentrations of your test compound and controls.

    • Test Compound: Perform a serial dilution of this compound (e.g., from 200 µM down to ~10 nM) in serum-free RPMI.

    • Positive Control: Prepare serial dilutions of MCC950 (e.g., from 20 µM down to ~1 nM).

    • Vehicle Control: Prepare wells with DMSO at the same final concentration as the highest compound concentration (typically ≤0.5%).

  • Priming (Signal 1): Aspirate the medium from the differentiated THP-1 cells. Add 50 µL of serum-free RPMI containing 200 ng/mL LPS (for a final concentration of 100 ng/mL).

    • Control Wells: For "Unactivated" controls, add 50 µL of serum-free RPMI without LPS.

  • Incubate for Priming: Incubate the plate for 3 hours at 37°C, 5% CO2.

  • Inhibitor Treatment: Add 50 µL from your prepared compound plate to the corresponding wells on the cell plate. This brings the total volume to 100 µL and dilutes the compounds and LPS to their final 1X concentration.

  • Incubate with Inhibitor: Incubate for 30-60 minutes at 37°C, 5% CO2. [8]6. Activation (Signal 2): Add 10 µL of 50 mM ATP (for a final concentration of ~4.5 mM) or 10 µL of 200 µM Nigericin (final concentration ~18 µM) to all wells except the "Unactivated" controls.

  • Final Incubation: Incubate for 1-2 hours for ATP or 1-2 hours for Nigericin at 37°C, 5% CO2. [8]8. Harvest Supernatant: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant for IL-1β analysis and store at -80°C if not used immediately.

Protocol 3: IL-1β Quantification (ELISA)

Follow the manufacturer's instructions for your chosen Human IL-1β ELISA kit. A typical workflow involves adding the collected supernatants to a pre-coated plate, followed by detection antibodies and a substrate for colorimetric readout.

Protocol 4: Cytotoxicity Assessment (LDH Assay)

Causality: It is critical to confirm that the reduction in IL-1β is due to specific inhibition and not simply because the compound is killing the cells. The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a reliable measure of cytotoxicity.

  • After collecting the supernatant, use the remaining cells in the 96-well plate.

  • Follow the manufacturer's protocol for the LDH Cytotoxicity Assay Kit. This typically involves adding a lysis buffer to control wells to establish a "Maximum LDH Release" value and then adding the assay reagent to all wells.

  • Read the absorbance on a plate reader.

  • Calculate % Cytotoxicity relative to the maximum release control. Data for compound concentrations that show significant cytotoxicity (>15-20%) should be excluded from the IC50 calculation.

Data Analysis and Interpretation

  • ELISA Data: Use the standard curve generated from the ELISA to convert absorbance values into IL-1β concentrations (pg/mL).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - ([IL-1β]Sample - [IL-1β]Unactivated) / ([IL-1β]Vehicle - [IL-1β]Unactivated))

  • Determine IC50: Plot the % Inhibition against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-1β release.

Table 2: Example Data and Interpretation

CompoundConcentrationAvg. IL-1β (pg/mL)% Inhibition% CytotoxicityInterpretation
UnactivatedN/A55-2%Baseline IL-1β
Vehicle (LPS+ATP)0.5% DMSO15500%5%Max IL-1β release
MCC95010 nM78051.5%4%Expected IC50 range
MCC9501 µM8597.9%6%Full inhibition
Test Cmpd1 µM125020.0%5%Low inhibition
Test Cmpd10 µM85046.8%7%Near IC50
Test Cmpd50 µM25086.9%45%Data invalid due to high cytotoxicity

References

  • Vertex AI Search Result:[2] A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. (Source for two-step activation mechanism). URL: Not available.

  • Vertex AI Search Result:[3] Methods to Activate the NLRP3 Inflammasome - PubMed. (Source for cell types and general methodology). URL: [Link]

  • Vertex AI Search Result:[7] (PDF) Methods to Activate the NLRP3 Inflammasome - ResearchGate. (Source for reagents and equipment). URL: [Link]

  • Vertex AI Search Result:[4] Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. (Source for components of the inflammasome complex). URL: Not available.

  • Vertex AI Search Result:[8] Assaying NLRP3-mediated LDH and IL-1β release - Protocols.io. (Source for specific timings and concentrations for activation). URL: [Link]

  • Vertex AI Search Result:[12] A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC - PubMed Central. (Source for MCC950 mechanism and use). URL: [Link]

  • Vertex AI Search Result:[5] The NLRP3 inhibitor MCC950 inhibits IL-1β production in PBMC from 19 patients with Cryopyrin-Associated Periodic Syndrome and in 2 patients with Schnitzler's Syndrome. (Source for therapeutic potential of NLRP3 inhibitors). URL: [Link]

  • Vertex AI Search Result:[6] MCC950 | NLRP3 inflammasome inhibitor - InvivoGen. (Source for MCC950 mechanism of action). URL: [Link]

  • Vertex AI Search Result:[13] The NLRP3 inhibitor MCC950 inhibits IL-1β production in PBMC from 19 patients with Cryopyrin-Associated Periodic Syndrome and i. (Source for MCC950 as a specific inhibitor). URL: [Link]

  • Vertex AI Search Result:[11] Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC - PubMed Central. (Source for molecular weights of pro- and mature IL-1β). URL: [Link]

  • Vertex AI Search Result:[9] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (Source for the chemical scaffold relevance). URL: [Link]

  • Vertex AI Search Result:[10] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed. (Source for the chemical scaffold relevance). URL: [Link]

Sources

Application Notes & Protocols: Utilizing 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one as a Modulator of NLRP3-Mediated Pyroptosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Studying Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2][3] A key molecular machine governing this process is the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[4][5][6][7] Activated caspase-1 then cleaves Gasdermin D (GSDMD), unleashing its N-terminal domain to form pores in the plasma membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[1][8][9][10]

While many studies focus on inducing pyroptosis to understand its downstream effects, the targeted inhibition of this pathway is crucial for developing therapeutics for a host of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders.[5][7] This guide focuses on a specific chemical scaffold, represented by 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one , which has been investigated not as an inducer, but as a core structure for the development of potent NLRP3 inflammasome inhibitors .[11][12][13][14]

This document serves as an in-depth technical guide for researchers on how to effectively use this class of compounds to dissect the NLRP3-pyroptosis axis, validate NLRP3's role in disease models, and screen for novel anti-inflammatory therapeutics.

Part 1: The Mechanistic Underpinning - Inhibiting the Inflammasome Engine

The NLRP3 inflammasome is a central hub in the innate immune response. Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6]

  • Activation (Signal 2): A diverse array of stimuli, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[5] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[4][6] Proximity-induced auto-activation of caspase-1 occurs within this complex.[15]

Compounds based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, closely related to the topic compound, have been shown to directly target the NLRP3 protein, inhibiting its ATPase activity which is essential for inflammasome assembly and activation.[4][11][13] By preventing this critical activation step, these inhibitors effectively block caspase-1 activation, GSDMD cleavage, and the subsequent pyroptotic cell death and IL-1β release.[11][12]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Pyroptosis cluster_2 Point of Inhibition LPS PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & Pro-IL-1β NFkB->Transcription NLRP3 NLRP3 ProIL1b Pro-IL-1β Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage Casp1->ProIL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b secreted Pyroptosis Pyroptosis (Lysis, LDH Release) GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N pore formation GSDMD_N->Pyroptosis Inhibitor 4-Phenyl-1-piperidin-4-yl- 1,3-dihydro-2H-imidazol-2-one (Scaffold) Inhibitor->NLRP3 inhibits ATPase activity

Caption: Inhibition of the NLRP3 inflammasome pathway.

Part 2: Experimental Design & Protocols

The following protocols are designed as a comprehensive workflow to validate the inhibitory effect of compounds like this compound on NLRP3-mediated pyroptosis. The human monocytic cell line THP-1 is a standard and reliable model for these studies.[5][11]

Experimental Workflow Overview

Workflow cluster_assays Downstream Assays A 1. Cell Culture & Differentiation (THP-1 monocytes to macrophages) B 2. Compound Treatment (Pre-incubation with inhibitor) A->B C 3. Inflammasome Priming (Signal 1: LPS) B->C D 4. Inflammasome Activation (Signal 2: ATP or Nigericin) C->D E 5. Sample Collection (Supernatants & Cell Lysates) D->E F 6. Downstream Assays E->F G LDH Release Assay (Pyroptosis/Lysis) F->G Measure H IL-1β ELISA (Cytokine Release) F->H Quantify I Western Blot (Caspase-1/GSDMD Cleavage) F->I Detect

Caption: Workflow for testing NLRP3 inflammasome inhibitors.

Protocol 1: Induction and Inhibition of Pyroptosis in THP-1 Macrophages

This protocol details the core experiment of treating cells with an NLRP3 inhibitor prior to inducing pyroptosis.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • ATP or Nigericin

  • This compound (or derivative)

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well and 6-well tissue culture plates

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

    • To differentiate into macrophages, seed THP-1 cells in culture plates (e.g., 5x10⁵ cells/well in a 96-well plate for LDH/ELISA; 3x10⁶ cells/well in a 6-well plate for Western Blot).

    • Add PMA to a final concentration of 50 nM.

    • Incubate for 24-48 hours. Differentiated macrophages will become adherent. After incubation, gently wash with warm PBS to remove non-adherent cells and replace with fresh, PMA-free complete medium.

  • Compound Treatment (Inhibition):

    • Prepare a stock solution of your inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound in culture medium to desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor).

    • Replace the medium on the differentiated macrophages with medium containing the inhibitor or vehicle.

    • Pre-incubate for 1-2 hours at 37°C.

  • Inflammasome Priming (Signal 1):

    • To the inhibitor-containing wells, add LPS to a final concentration of 1 µg/mL.

    • Incubate for 4 hours at 37°C. This step upregulates NLRP3 and pro-IL-1β expression.[11]

  • Inflammasome Activation (Signal 2):

    • After priming, gently wash the cells with warm PBS and replace the medium with serum-free Opti-MEM.

    • Add the NLRP3 activator:

      • ATP: Final concentration of 5 mM for 30-60 minutes.[16]

      • Nigericin: Final concentration of 10-20 µM for 1 hour.[3][16]

    • Incubate for the specified time at 37°C.

  • Sample Collection:

    • For LDH and ELISA: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

    • For Western Blot: Collect supernatants as above (for analyzing secreted proteins like cleaved caspase-1). Then, lyse the adherent cells directly in the well using RIPA buffer with protease inhibitors. Scrape, collect, and centrifuge the lysate. Store the supernatant (lysate) at -80°C.

Protocol 2: Quantifying Pyroptosis via LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of pyroptosis.[17][18][19][20]

Principle: The assay measures LDH activity in the supernatant, which is directly proportional to the number of lysed cells.

Methodology (Using a Commercial Kit, e.g., CytoTox 96®):

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from cells treated with vehicle only (no LPS/ATP).

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to a set of control wells (primed but not activated) 30 minutes before collecting supernatants.

  • Assay Procedure:

    • Transfer 50 µL of your collected supernatants (from Protocol 1) to a fresh 96-well flat-bottom plate.

    • Add 50 µL of the substrate mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a plate reader.

  • Calculation:

    • % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100

Expected Outcome: A potent inhibitor will show a dose-dependent decrease in % cytotoxicity compared to the vehicle-treated, pyroptosis-induced control.

Treatment GroupExpected LDH Release (% of Max)Interpretation
Vehicle Control (Unstimulated)~5-10%Baseline cell death
Vehicle + LPS + ATP/Nigericin~70-90%Robust pyroptosis induction
Inhibitor (10 µM) + LPS + ATP~15-30%Strong inhibition of pyroptosis
Inhibitor (1 µM) + LPS + ATP~40-60%Partial inhibition of pyroptosis
Protocol 3: Quantifying Inflammation via IL-1β ELISA

Mature IL-1β is released from the cell following caspase-1 cleavage, making its quantification in the supernatant a direct measure of inflammasome activity.[15][21][22]

Methodology (Using a Commercial Human IL-1β ELISA Kit):

  • Follow the manufacturer's instructions precisely.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add your collected supernatants and the provided standards.

  • Incubate, wash, and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop the reaction.

  • Measure absorbance and calculate IL-1β concentration based on the standard curve.

Expected Outcome: The inhibitor should cause a dose-dependent reduction in the concentration of secreted IL-1β.

Treatment GroupExpected IL-1β (pg/mL)Interpretation
Vehicle Control (Unstimulated)< 50No inflammasome activation
Vehicle + LPS + ATP/Nigericin> 1000Strong inflammasome activation
Inhibitor (10 µM) + LPS + ATP< 200Potent inhibition of IL-1β release
Inhibitor (1 µM) + LPS + ATP~400-600Dose-dependent inhibition
Protocol 4: Visualizing the Mechanism via Western Blot

Western blotting provides direct evidence of the inhibition of the core pyroptotic machinery.

Key Proteins to Probe:

  • Caspase-1: In cell lysates, look for a decrease in the pro-caspase-1 band (~45 kDa) and in supernatants, the appearance of the cleaved p20 or p10 subunit. Inhibition will prevent this cleavage.[16]

  • Gasdermin D (GSDMD): In cell lysates, look for the cleavage of full-length GSDMD (~53 kDa) into the active GSDMD-N terminal fragment (~30 kDa).[9][23][24] Inhibition will preserve the full-length form.

  • IL-1β: In cell lysates, detect the pro-form (~31 kDa). Inhibition prevents its processing.

  • Loading Control: β-actin (~42 kDa) for cell lysates to ensure equal protein loading.

Methodology:

  • Determine protein concentration of your cell lysates.

  • Load equal amounts of protein onto an SDS-PAGE gel. For secreted proteins, load equal volumes of supernatant.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and probe with HRP-conjugated secondary antibodies.

  • Use an ECL substrate to visualize the bands.

Expected Outcome: In inhibitor-treated samples, you will observe a significant reduction in the cleaved forms of caspase-1 and GSDMD compared to the vehicle-treated, pyroptosis-induced control.

Conclusion: A Tool for Precision Research

The this compound scaffold represents a valuable chemical tool for the pharmacological interrogation of the NLRP3 inflammasome. By serving as a potent inhibitor, it allows researchers to precisely block a key inflammatory pathway. The protocols outlined in this guide provide a robust framework for utilizing this and similar compounds to confirm the role of NLRP3-mediated pyroptosis in various biological contexts and to advance the discovery of new anti-inflammatory drugs.

References

  • Shi, J., Zhao, Y., Wang, K., Shi, X., Wang, Y., Huang, H., Zhuang, Y., Cai, T., Wang, F., & Shao, F. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526(7575), 660–665. [Link]

  • Miao, E. A., Leaf, I. A., Treuting, P. M., & Strowig, T. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology, 1172, 91-98. [Link]

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  • Orning, P., Weng, D., Starheim, K., Ratner, D., Best, Z., Lee, B., Kadlecova, Z., Gao, W., & Lien, E. (2018). Caspase-8 induces cleavage of gasdermin D to elicit pyroptosis during Yersinia infection. Proceedings of the National Academy of Sciences, 115(46), E10888-E10897. [Link]

  • Wang, K., & Shao, F. (2017). Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis. Methods in Molecular Biology, 1531, 1-10. [Link]

  • Miao, E. A., Leaf, I. A., Treuting, P. M., & Strowig, T. (2014). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. SpringerLink. [Link]

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  • Miao, E. A., Leaf, I. A., Treuting, P. M., & Strowig, T. (2014). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. ResearchGate. [Link]

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  • ABClonal. (2024). Research Methods for Cell Pyroptosis. ABClonal. [Link]

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  • Gastaldi, S., et al. (2021). Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor. IRIS-AperTO. [Link]

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  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Semantic Scholar. [Link]

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Application Notes & Protocols: A Framework for Characterizing 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Phased Assay Strategy

The compound 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one belongs to a chemical class with emerging biological significance. While the specific targets of this molecule are not yet fully elucidated, the core scaffold, particularly the piperidinyl-imidazolone and related benzimidazolone moieties, has been implicated in the modulation of inflammatory pathways. For instance, derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response.[1][2] Furthermore, related structures have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3]

This application note provides a comprehensive, tiered strategy for the cellular characterization of this compound. We will begin with foundational cytotoxicity profiling to establish a viable concentration range for subsequent mechanistic studies. Following this, we will detail protocols for investigating the compound's potential immunomodulatory effects, focusing on the NLRP3 inflammasome and NF-κB signaling pathways. This structured approach ensures that data generated is robust, interpretable, and provides a clear direction for further drug development efforts.[4][5]

Part 1: Foundational Analysis - Cytotoxicity Profiling

Expertise & Experience: Before delving into functional assays, it is imperative to determine the compound's inherent cytotoxicity. This step is crucial for distinguishing true modulatory effects from those caused by cellular stress or death. A dose-response curve for cytotoxicity will inform the concentration range for all subsequent experiments, ensuring that observed effects are not artifacts of toxicity. We recommend using a robust, well-validated method such as an MTS assay.

Protocol 1: MTS Assay for Cell Viability

This protocol assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound (test compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and plate reader

Step-by-Step Methodology:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

    • Add 100 µL of the diluted compound solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).

Data Presentation:

Compound Concentration (µM)Absorbance (490 nm)% Viability (Relative to Vehicle)
Vehicle Control (0.5% DMSO)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8568.0%
1000.4536.0%

Part 2: Mechanistic Insights - Immunomodulatory Effects

Expertise & Experience: Based on the chemical scaffold, a primary hypothesis is the modulation of inflammatory signaling. The NLRP3 inflammasome is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy.[1][2] We will first assess the compound's ability to inhibit NLRP3-dependent IL-1β release. Subsequently, we will investigate its impact on the upstream NF-κB pathway, which is crucial for the priming step of NLRP3 activation and the transcription of pro-inflammatory cytokines.[3]

Protocol 2: NLRP3 Inflammasome Activation Assay

This assay measures the release of Interleukin-1 beta (IL-1β) from differentiated THP-1 cells following NLRP3 inflammasome activation.

Materials:

  • Differentiated THP-1 cells (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Test compound

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA kit

  • 96-well plates

Step-by-Step Methodology:

  • Priming Step:

    • Gently replace the medium of differentiated THP-1 cells with 100 µL of fresh, serum-free RPMI-1640 medium.

    • Prime the cells with 1 µg/mL of LPS for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare dilutions of the test compound in serum-free medium at concentrations below the determined CC50.

    • After the priming step, gently remove the LPS-containing medium and add 100 µL of the compound dilutions.

    • Include a vehicle control and a positive control inhibitor (e.g., MCC950).

    • Incubate for 1 hour.

  • NLRP3 Activation:

    • Add ATP to a final concentration of 5 mM to all wells except the negative control.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for IL-1β measurement.

    • Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-1β in each sample from the ELISA standard curve.

    • Determine the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle-treated, LPS/ATP-stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50.

Data Presentation:

TreatmentCompound Conc. (µM)IL-1β (pg/mL)% Inhibition
Unstimulated-50-
LPS + ATP (Vehicle)015000%
LPS + ATP + Compound1120020%
LPS + ATP + Compound1075050%
LPS + ATP + Compound2530080%
Protocol 3: NF-κB Reporter Assay

This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activity of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compound

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare dilutions of the test compound in cell culture medium at concentrations below its CC50 in this cell line.

    • Add the compound dilutions to the cells and incubate for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., Bay 11-7082).

  • NF-κB Activation:

    • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Mix briefly and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (unstimulated cells) from all readings.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the vehicle-treated, TNF-α-stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50.

Visualization of Experimental Workflows

Assay_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation T1_Start Start with Test Compound This compound T1_Assay Protocol 1: MTS Cytotoxicity Assay T1_Start->T1_Assay Dose-response treatment T1_Result Determine CC50 (Concentration for 50% Cytotoxicity) T1_Assay->T1_Result Data Analysis T2_Assay1 Protocol 2: NLRP3 Inflammasome Assay (IL-1β ELISA) T1_Result->T2_Assay1 Inform non-toxic concentration range T2_Assay2 Protocol 3: NF-κB Reporter Assay (Luciferase) T1_Result->T2_Assay2 Inform non-toxic concentration range T2_Result1 Determine IC50 for IL-1β Inhibition T2_Assay1->T2_Result1 T2_Result2 Determine IC50 for NF-κB Inhibition T2_Assay2->T2_Result2

Caption: Tiered assay workflow for compound characterization.

NLRP3_Pathway cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_intervention Potential Points of Inhibition LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B Pro-IL-1β Transcription NFkB->proIL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulates NLRP3 NLRP3_active NLRP3 Inflammasome Assembly proIL1B->NLRP3_active Provides Substrate ATP ATP (Activation Signal) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_active Casp1 Caspase-1 Activation NLRP3_active->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Compound_NFkB Compound Action? (Protocol 3) Compound_NFkB->NFkB Compound_NLRP3 Compound Action? (Protocol 2) Compound_NLRP3->NLRP3_active

Caption: Signaling pathway of NLRP3 inflammasome activation.

Conclusion and Future Directions

This application note outlines a systematic and logical approach to the initial cell-based characterization of this compound. By first establishing a therapeutic window through cytotoxicity testing, subsequent mechanistic assays for NLRP3 inflammasome and NF-κB pathway modulation can be interpreted with confidence. The data generated from these protocols will provide a solid foundation for understanding the compound's mechanism of action and will guide further preclinical development, including target deconvolution and in vivo efficacy studies.

References

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  • National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]

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  • PubMed. (2019, July). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Retrieved from [Link]

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  • PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed. (2013, April). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

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  • PubMed Central. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to Targeting c-Myc with the Small Molecule Inhibitor 10058-F4

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial topic for this guide, "4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one," is not established in the peer-reviewed literature as a direct c-Myc inhibitor. To ensure scientific accuracy and provide actionable protocols, this guide has been developed using the well-characterized and foundational c-Myc inhibitor, 10058-F4 . This small molecule shares the intended mechanism of disrupting a critical protein-protein interaction and serves as an exemplary compound for studying c-Myc inhibition. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of similar small-molecule inhibitors targeting the c-Myc pathway.

Introduction: The Challenge of Targeting c-Myc

The c-Myc oncoprotein is a master transcriptional regulator that is dysregulated in over 70% of human cancers, making it one of the most sought-after targets in oncology.[1] c-Myc functions as a transcription factor that controls a vast network of genes involved in cell proliferation, metabolism, apoptosis, and differentiation.[2] However, its nature as a nuclear-localized protein lacking a defined enzymatic pocket has historically earned it the label of "undruggable."

A pivotal moment in c-Myc biology was the discovery that its function is entirely dependent on forming a heterodimer with its obligate partner, Max (Myc-associated factor X).[1][3] This c-Myc/Max dimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') to activate the transcription of target genes.[4][5] This critical protein-protein interaction presented a viable strategy for therapeutic intervention: disrupting the c-Myc/Max dimer would abrogate its DNA binding and downstream oncogenic signaling. The small molecule 10058-F4 was one of the first compounds identified to achieve this, acting as a specific inhibitor of the c-Myc/Max dimerization.[6][7][8]

This guide provides a detailed overview of the mechanism of 10058-F4 and presents field-tested protocols for its application in cancer research, from initial compound handling to the validation of its biological effects.

Mechanism of Action: Disrupting the Oncogenic Handshake

The primary mechanism of 10058-F4 is the direct inhibition of the protein-protein interaction between c-Myc and Max.[9][10] In its monomeric state, c-Myc is intrinsically disordered. Upon binding to Max, the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of c-Myc undergoes a conformational change, forming a stable heterodimer capable of transcriptional activation.[5]

10058-F4 binds to the bHLH-LZ domain of c-Myc, inducing a conformational distortion that prevents its association with Max.[7] Without its partner, c-Myc cannot efficiently bind to E-box sequences in the promoters of its target genes. This leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: Inhibition of genes that drive cell cycle progression, leading to an accumulation of cells in the G0/G1 phase.[9][11]

  • Induction of Apoptosis: Altering the balance of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, to trigger programmed cell death.[9][11]

  • Modulation of Downstream Targets: Decreased expression of proliferative genes and increased expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[9][11]

c-Myc_Signaling_Pathway cluster_0 Upstream Signals cluster_1 c-Myc/Max Complex cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes Growth Factors Growth Factors c-Myc c-Myc Growth Factors->c-Myc WNT WNT WNT->c-Myc MAPK MAPK MAPK->c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-Box DNA E-Box DNA c-Myc/Max Dimer->E-Box DNA Binds Target Gene Transcription Target Gene Transcription E-Box DNA->Target Gene Transcription Activates Proliferation Proliferation Target Gene Transcription->Proliferation Metabolism Metabolism Target Gene Transcription->Metabolism Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition 10058-F4 10058-F4

Fig 1. Simplified c-Myc signaling pathway and the inhibitory action of 10058-F4.

Compound Handling and Preparation

Scientific integrity begins with proper reagent handling. The stability and solubility of 10058-F4 are critical for reproducible results.

  • Storage: The lyophilized powder is stable for extended periods when stored at room temperature under desiccated conditions.[10] Once reconstituted in a solvent, the solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month).[10][12]

  • Solubility: 10058-F4 is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 60 mg/mL or higher, and soluble in ethanol up to 20 mg/mL.[8][9][10]

  • Preparation of Stock Solution (e.g., 50 mM in DMSO):

    • The molecular weight of 10058-F4 is 249.35 g/mol .

    • To prepare a 50 mM stock solution, dissolve 12.47 mg of 10058-F4 powder in 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the solution is clear and yellow. Gentle warming may assist dissolution.

    • Dispense into single-use aliquots (e.g., 20 µL) and store at -20°C.

Expert Insight: When diluting the DMSO stock into aqueous cell culture media for experiments, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to include a "vehicle control" (media with the same final concentration of DMSO) in all experiments. Note that at high stock concentrations, the compound may precipitate when added to aqueous media; pre-diluting the stock in media before adding to the final culture can mitigate this.[13]

In Vitro Experimental Protocols & Workflows

The following protocols provide a framework for assessing the anti-cancer effects of 10058-F4. A typical experimental workflow involves determining the compound's potency via a viability assay, followed by mechanistic validation using Western blotting.

Experimental_Workflow cluster_viability Viability/Potency Assessment cluster_western Mechanism Validation A 1. Cell Seeding (e.g., SKOV3, HL-60) Plate in 96-well (viability) or 6-well (protein) plates. B 2. Compound Treatment Treat with 10058-F4 serial dilutions. Include Vehicle Control (DMSO). A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4a. MTT/MTS Assay Add reagent, incubate, read absorbance. C->D F 4b. Cell Lysis Harvest cells, extract total protein. C->F E 5a. Data Analysis Calculate % viability vs. control. Determine IC50 value. D->E G 5b. Western Blot Separate proteins by SDS-PAGE, transfer, and probe with antibodies. F->G H 6b. Analysis Analyze levels of c-Myc, p21, Cleaved Caspase-3, Actin. G->H

Fig 2. General experimental workflow for evaluating a c-Myc inhibitor in vitro.
Protocol: Cell Viability (MTT/MTS) Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The goal is to determine the half-maximal inhibitory concentration (IC50) of 10058-F4.

Materials:

  • Cancer cell line of interest (e.g., SKOV3 ovarian cancer, HL-60 leukemia)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • 10058-F4 stock solution (50 mM in DMSO)

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 2X working concentration serial dilution of 10058-F4 in complete medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM, prepare 2X solutions of 200, 100, 50, 25, 12.5, and 6.25 µM. Prepare a 2X vehicle control containing the highest concentration of DMSO used (e.g., 0.4% DMSO if the highest stock dilution is 1:250).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Development:

    • For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan crystals are visible. Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 10-15 minutes to dissolve the crystals.[14]

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTS and dissolved MTT, read at 490 nm and 570 nm, respectively.[14][15]

  • Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.

    • Plot percent viability versus log[concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell LineCancer TypeIC50 of 10058-F4 (µM)Reference
SKOV3Ovarian Cancer~4.4[6]
HeyOvarian Cancer~3.2[6]
HepG2Hepatocellular CarcinomaSensitive (exact IC50 not stated)[16]
HL-60Acute Myeloid LeukemiaSensitive (exact IC50 not stated)[11]

Table 1. Reported IC50 values for 10058-F4 in various cancer cell lines. Values can vary based on experimental conditions.

Protocol: Western Blot for Target Validation

This protocol is designed to verify that 10058-F4 affects the levels of c-Myc downstream proteins. A decrease in c-Myc protein itself (due to destabilization) and changes in key targets like the cell cycle inhibitor p21 (upregulation) and pro-apoptotic marker Cleaved Caspase-3 (upregulation) are expected.

Materials:

  • Treated cells from a 6-well plate format

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-Cleaved Caspase-3, anti-Actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treating cells in 6-well plates with 1X and 2X the IC50 of 10058-F4 for 24-48 hours, place plates on ice. Aspirate media and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.[17]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add 1/3 volume of 4X Laemmli sample buffer to 20-30 µg of total protein. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the boiled samples onto a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[18][19]

  • Blocking and Antibody Incubation:

    • Confirm transfer with Ponceau S stain.

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[20]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane 3 times for 5-10 minutes each in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again 3 times in TBST.

    • Apply ECL substrate according to the manufacturer's protocol and image the blot using a chemiluminescence detection system.[19]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control (Actin or GAPDH). Compare the protein levels in treated samples to the vehicle control to confirm the expected mechanistic effects.

Conclusion and Future Directions

The small molecule 10058-F4 serves as a critical tool for probing the function of c-Myc in cancer biology. By directly inhibiting the c-Myc/Max dimerization, it provides a clear method for studying the downstream consequences of silencing this master regulator. The protocols outlined here offer a robust starting point for researchers to determine the efficacy and validate the mechanism of action for 10058-F4 or newly developed c-Myc inhibitors. While compounds like 10058-F4 have faced challenges in clinical development due to pharmacokinetics, they remain invaluable in a research context, paving the way for next-generation therapies that finally bring the "undruggable" c-Myc within therapeutic reach.

References

  • Amati, B., Brooks, M. W., Levy, N., Littlewood, T. D., Evan, G. I., & Land, H. (1993).
  • Amati, B., Littlewood, T. D., Evan, G. I., & Land, H. (1993). The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max. The EMBO journal, 12(12), 5083–5087.
  • Li, Z., Zhao, L., Yu, L., Yang, J., & Wang, H. (2014). Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells. Journal of Experimental & Clinical Cancer Research, 33(1), 71.
  • Prochownik, E. V., & Vogt, P. K. (2010). Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion. Oncotarget, 1(2), 158–166.
  • Ghaffarnia, R., et al. (2021). Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes. European Journal of Pharmacology, 908, 174345.
  • Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. Retrieved from [Link]

  • Huang, M. J., Cheng, Y. C., Liu, C. R., Lin, S., & Liu, H. E. (2006). A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia.
  • Berg, T., Cohen, S. B., Desharnais, J., Sonderegger, C., Maslyar, D. J., Goldberg, J., ... & Vogt, P. K. (2002). Small-molecule antagonists of Myc/Max dimerization inhibit Myc-induced transformation of chicken embryo fibroblasts. Proceedings of the National Academy of Sciences, 99(6), 3830-3835.
  • Grinberg, A. V., Grinberg, M., & Rinaudo, M. S. (2004). Visualization of Myc/Max/Mad Family Dimers and the Competition for Dimerization in Living Cells. Molecular and Cellular Biology, 24(2), 803–813.
  • Mohammadi, M., et al. (2019). NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status. DARU Journal of Pharmaceutical Sciences, 27(1), 137–146.
  • BioCrick. (n.d.). 10058-F4 (CAS:403811-55-2). Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Wang, Y. W., Cheng, C. C., Chen, Y. J., & Liu, H. E. (2008). Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells. International journal of cancer, 122(2), 460–467.
  • OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (2013). What should I do when DMSO-dissolved drug resolidifies after added to cell culture?. Retrieved from [Link]

  • Zeller, K. I., Jegga, A. G., Aronow, B. J., O'Donnell, K. A., & Dang, C. V. (2003). Global mapping of c-Myc binding sites and target gene networks in human B cells. Proceedings of the National Academy of Sciences, 100(26), 15888-15893.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: RT-PCR and Western blotting of novel c-Myc candidate genes.... Retrieved from [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • Saito, S., et al. (2015). Downregulation of c-MYC Protein Levels Contributes to Cancer Cell Survival under Dual Deficiency of Oxygen and Glucose. Cancer Research, 75(12), 2414–2423.
  • Meyer, N., & Penn, L. Z. (2008). c-Myc and downstream targets in the pathogenesis and treatment of cancer. Current opinion in oncology, 20(1), 58–63.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • vigo-avocats.com. (n.d.). Cell Viability Assay Protocol Researchgate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Lagorce, D., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 22(8), 1259.

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one core represents a promising heterocyclic structure, combining moieties known for their diverse biological activities. This guide provides a comprehensive overview of the rationale, methodologies, and protocols for the synthesis and evaluation of the antimicrobial potential of this compound class. By integrating field-proven insights with established standards, these application notes aim to equip researchers with the necessary tools to rigorously assess these compounds and understand their structure-activity relationships (SAR).

Introduction: The Rationale for Investigating Imidazolone-Piperidine Scaffolds

Heterocyclic compounds form the backbone of a vast number of therapeutic agents, with imidazole and piperidine rings being particularly prominent in medicinal chemistry.[1] The imidazole nucleus is a key component of numerous antifungal and antibacterial agents, exerting its effect through various mechanisms, including the inhibition of essential enzymes like lanosterol 14α-demethylase in fungi and DNA gyrase in bacteria.[2] The piperidine moiety, a ubiquitous scaffold in natural alkaloids and synthetic drugs, often serves to enhance pharmacokinetic properties and can be crucial for binding to biological targets.[1]

The combination of these two pharmacophores in the this compound structure presents a compelling case for antimicrobial investigation. The phenyl and piperidinyl substitutions on the imidazolone core allow for extensive chemical modifications, enabling the fine-tuning of lipophilicity, steric bulk, and electronic properties to optimize antimicrobial potency and spectrum.

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through multi-step reaction sequences, with key strategies involving the formation of the imidazolone ring. A general synthetic approach is outlined below, based on established methods for similar heterocyclic compounds.

Protocol 2.1: General Synthesis Pathway
  • Step 1: Synthesis of a Phenylglyoxal Derivative: Start with a commercially available substituted acetophenone, which can be oxidized to the corresponding phenylglyoxal.

  • Step 2: Condensation with a Piperidine Derivative: React the phenylglyoxal with a suitable N-substituted 4-aminopiperidine in the presence of an aldehyde and an ammonia source (e.g., ammonium acetate) in a multi-component reaction to form the imidazole ring.

  • Step 3: Cyclization to Imidazolone: The resulting intermediate can then be cyclized to the desired 1,3-dihydro-2H-imidazol-2-one using a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI).

  • Step 4: Purification and Characterization: The final product should be purified using column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Acetophenone Substituted Acetophenone Oxidation Oxidation Acetophenone->Oxidation Aminopiperidine N-Substituted 4-Aminopiperidine Condensation Multi-component Condensation Aminopiperidine->Condensation Oxidation->Condensation Phenylglyoxal Cyclization Cyclization with CDI Condensation->Cyclization Imidazole Intermediate Purification Purification & Characterization Cyclization->Purification Final_Compound This compound Derivative Purification->Final_Compound

Caption: Generalized workflow for the synthesis of the target compounds.

Protocols for Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new potential antimicrobial agent is determining its spectrum of activity and potency. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum standardized to the appropriate concentration

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only and broth with DMSO)

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions, the positive control, and the growth control wells.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Assay_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at appropriate temperature and duration C->D E Visually inspect for turbidity to determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

Time-Kill Kinetics Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Sterile culture tubes or flasks

  • Appropriate broth medium

  • Test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Standardized bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in fresh broth to achieve a starting concentration of approximately 5 x 105 CFU/mL.

  • Exposure: Add the test compound at the desired concentrations to the inoculated broth. Include a growth control without any compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the collected samples in sterile saline and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

Evaluating Anti-Biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Therefore, assessing the ability of new compounds to inhibit biofilm formation or eradicate established biofilms is crucial.

Protocol 4.1: Biofilm Inhibition Assay

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for staphylococci) or other suitable biofilm-promoting medium

  • Test compound

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Compound Preparation and Inoculation: Prepare serial dilutions of the test compound in the biofilm-promoting medium in a 96-well plate. Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add ethanol or acetic acid to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Expected Antimicrobial Profile and Structure-Activity Relationship (SAR) Insights

While specific data for this compound is not yet extensively published, we can infer potential activity based on related structures.

  • Antibacterial Activity: Imidazole and piperidine-containing compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3][4] Derivatives of imidazolones have shown promise against pathogenic strains. It is plausible that the target compounds will exhibit activity against clinically relevant bacteria such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.

  • Antifungal Activity: The imidazole core is a well-established pharmacophore in antifungal agents. Therefore, derivatives of this compound are strong candidates for possessing antifungal properties against species like Candida albicans and Aspergillus fumigatus.[5][6]

Structure-Activity Relationship (SAR) Considerations:

  • Phenyl Ring Substitution: The electronic nature and position of substituents on the 4-phenyl ring are expected to significantly influence activity. Electron-withdrawing groups may enhance potency against certain pathogens.

  • Piperidine Substitution: Modifications at the N-1 position of the piperidine ring can modulate the compound's solubility, cell permeability, and target engagement. Introducing different alkyl or aryl groups can be a key strategy for optimization.

  • Stereochemistry: Chiral centers in the molecule may lead to stereoisomers with different biological activities. Chiral separation and testing of individual enantiomers are recommended.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example MIC Data Table

Compound IDSubstituent (Phenyl)Substituent (Piperidine)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
XYZ-001 HH>64>6432
XYZ-002 4-ClH16328
XYZ-003 HBenzyl326416
Ciprofloxacin --0.50.015-
Fluconazole ----1

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel antimicrobial agents. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of this compound class. Future research should focus on synthesizing a diverse library of derivatives to establish a comprehensive SAR, elucidating the mechanism of action of the most potent compounds, and evaluating their efficacy in in vivo models of infection.

References

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  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed. [Link]

  • Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (n.d.). ResearchGate. [Link]

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  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]

  • Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Publishing. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). [Link]

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Sources

Application Notes & Protocols: Investigating 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Neuroinflammation with Novel Scaffolds

Neuroinflammation is a defensive response of the central nervous system (CNS) to injury, infection, or disease. While initially protective, chronic or dysregulated neuroinflammation is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] This process is primarily mediated by glial cells, particularly microglia, the resident immune cells of the brain.[2] Upon activation, microglia release a cascade of inflammatory mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO), which can contribute to neuronal damage.[3][4]

Consequently, the modulation of microglial activation represents a promising therapeutic strategy. Small molecules capable of suppressing pro-inflammatory signaling pathways are of significant interest. The 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one scaffold and its derivatives have emerged as a promising chemical class. Related structures, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been identified as inhibitors of the NLRP3 inflammasome, a key multiprotein complex that drives inflammatory responses.[5][6] Other derivatives have been shown to inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.[7]

This document provides a comprehensive guide for researchers investigating the anti-neuroinflammatory potential of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one (referred to herein as "Compound X"). We provide the scientific rationale and detailed protocols for a robust in vitro screening cascade using a well-established microglial cell model.

Section 1: Scientific Background & Hypothesized Mechanism of Action

Microglia exist in a spectrum of activation states. In response to pathogenic stimuli, such as lipopolysaccharide (LPS), they can adopt a pro-inflammatory "M1" phenotype, characterized by the release of cytotoxic factors.[8] Conversely, an "M2" phenotype is associated with anti-inflammatory and tissue-repair functions. A primary goal of anti-neuroinflammatory drug discovery is to shift microglia from an M1 to an M2-like state or to suppress M1 activation altogether.

Given the structural similarities of Compound X to known inhibitors, we hypothesize its mechanism of action involves the modulation of one or both of the following key signaling pathways:

  • The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: LPS, a component of Gram-negative bacteria, activates Toll-like Receptor 4 (TLR4) on the microglial surface.[1] This triggers a signaling cascade that leads to the phosphorylation and degradation of IκBα, releasing the p65 subunit of NF-κB to translocate to the nucleus. Nuclear p65 then drives the transcription of pro-inflammatory genes, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[7][9]

  • The NLRP3 Inflammasome Pathway: This pathway is typically activated by a two-signal process. The first "priming" signal, often from NF-κB activation, upregulates NLRP3 expression. A second signal (e.g., ATP) triggers the assembly of the NLRP3 inflammasome complex, which activates caspase-1, leading to the maturation and release of IL-1β.[5]

Compound X may interfere with these pathways by inhibiting key kinases, preventing NF-κB nuclear translocation, or directly binding to and inhibiting NLRP3. The following protocols are designed to test this hypothesis.

G cluster_0 Microglial Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 IκBα degradation p65_nuc p65/p50 p65->p65_nuc translocation NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP) Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 cleaves Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (mature) Pro_IL1b->IL1b maturation DNA DNA p65_nuc->DNA binds DNA->NLRP3_inactive NLRP3 transcription (priming) Cytokines TNF-α, IL-6 DNA->Cytokines transcription NO Nitric Oxide (NO) DNA->NO iNOS transcription Inhibitor Compound X (Hypothesized Target) Inhibitor->IKK Inhibitor->p65 Inhibits translocation? Inhibitor->NLRP3_active

Caption: Hypothesized signaling pathways for Compound X activity.

Section 2: In Vitro Experimental Workflow & Protocols

The following section details a logical, step-by-step workflow for evaluating the anti-inflammatory effects of Compound X in vitro. The cornerstone of this workflow is the murine BV-2 microglial cell line, an immortalized and widely used model that provides high reproducibility for initial screening.[10][11]

Sources

Measuring the Efficacy of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one on Caspase-1 Activation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The innate immune system utilizes a sophisticated network of intracellular sensors to detect pathogenic invaders and cellular stress. Among these, the NLRP3 inflammasome has emerged as a critical signaling platform that, upon activation, triggers a potent inflammatory response.[1][2] This multi-protein complex orchestrates the activation of caspase-1, a cysteine protease that plays a central role in the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dysregulation of the NLRP3 inflammasome and subsequent caspase-1 activity is implicated in a wide array of chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to measure the efficacy of a novel compound, 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, as a potential inhibitor of caspase-1 activation. While direct studies on this specific molecule are emerging, related scaffolds such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have been identified as NLRP3 inflammasome inhibitors.[5][6][7] This suggests a plausible mechanism of action for the compound of interest, warranting a thorough investigation of its impact on the downstream activation of caspase-1.

The following protocols are designed to provide a robust and reproducible framework for assessing the inhibitory potential of this compound in a well-established in vitro model of NLRP3 inflammasome activation using the human monocytic THP-1 cell line.[8][9] We will detail the necessary steps for cell culture and differentiation, induction of inflammation, treatment with the test compound, and subsequent quantification of caspase-1 activation through multiple validated assay methodologies.

Signaling Pathway Overview: The NLRP3 Inflammasome

The activation of the canonical NLRP3 inflammasome is a two-step process.[1][3][10] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second signal, provided by a variety of stimuli including nigericin, ATP, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced autoproteolysis leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 Expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β Expression NFkB->proIL1B_exp Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 (p20/p10) Inflammasome->Caspase1 autocleavage pro_IL1B pro-IL-1β Caspase1->pro_IL1B cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleavage GSDMD Gasdermin D Caspase1->GSDMD cleavage IL1B Mature IL-1β (Secreted) pro_IL1B->IL1B IL18 Mature IL-18 (Secreted) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Compound 4-Phenyl-1-piperidin-4-yl- 1,3-dihydro-2H-imidazol-2-one Compound->Inflammasome Potential Inhibition Point Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture_THP1 Culture THP-1 Monocytes Differentiate_THP1 Differentiate with PMA Culture_THP1->Differentiate_THP1 Prime_LPS Prime with LPS (Signal 1) Differentiate_THP1->Prime_LPS Add_Compound Add Test Compound Prime_LPS->Add_Compound Activate_Nig Activate with Nigericin (Signal 2) Add_Compound->Activate_Nig Collect_Supernatant Collect Supernatant & Lysates Activate_Nig->Collect_Supernatant Assay1 Caspase-1 Activity Assay (Luminometric/Fluorometric) Collect_Supernatant->Assay1 Assay2 Western Blot for Caspase-1 Cleavage Collect_Supernatant->Assay2 Assay3 ELISA for Secreted IL-1β Collect_Supernatant->Assay3 Data_Analysis Data Analysis & Interpretation Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Caption: Experimental workflow for assessing caspase-1 inhibition.

Materials and Reagents

  • Cell Line: Human THP-1 monocytic cell line (ATCC® TIB-202™)

  • Reagents for Cell Culture:

    • RPMI-1640 Medium (with L-glutamine)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Phorbol 12-myristate 13-acetate (PMA)

  • Reagents for Inflammasome Activation:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Nigericin sodium salt

  • Test Compound:

    • This compound (dissolved in DMSO)

  • Assay-Specific Reagents:

    • Caspase-1 Activity Assay: Caspase-Glo® 1 Inflammasome Assay (Promega) or a similar fluorometric kit. [11][12] * Western Blotting:

      • Primary antibody against human caspase-1 (p20 subunit)

      • Primary antibody against β-actin (loading control)

      • HRP-conjugated secondary antibody

      • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

      • BCA Protein Assay Kit

      • SDS-PAGE gels and buffers

      • PVDF membrane

      • Enhanced Chemiluminescence (ECL) substrate

    • ELISA: Human IL-1β ELISA Kit

Detailed Protocols

Part 1: THP-1 Cell Culture and Differentiation

Causality: THP-1 monocytes are a suspension cell line that, upon stimulation with PMA, differentiate into adherent, macrophage-like cells. [13]This differentiated phenotype is more physiologically relevant for studying inflammasome activation.

  • Culture THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiate into Macrophages: a. Seed THP-1 monocytes in 96-well (for activity assays/ELISA) or 12-well (for Western blotting) plates at a density of 0.5 x 10⁶ cells/mL. b. Add PMA to a final concentration of 100 ng/mL. [13] c. Incubate for 48-72 hours. Differentiated cells will become adherent. d. After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS. e. Add fresh, pre-warmed RPMI-1640 medium (without PMA) and rest the cells for 24 hours before proceeding with the experiment.

Part 2: Inflammasome Activation and Compound Treatment

Causality: A two-signal model is used to robustly and specifically activate the NLRP3 inflammasome. [14][15][16]LPS primes the cells by upregulating inflammasome components, and nigericin provides the second signal, an ionophore that causes potassium efflux, leading to inflammasome assembly.

  • Priming (Signal 1): a. Aspirate the medium from the differentiated THP-1 cells. b. Add fresh medium containing LPS at a final concentration of 500 ng/mL. [17] c. Incubate for 3-4 hours at 37°C.

  • Compound Treatment: a. Following the priming step, gently aspirate the LPS-containing medium. b. Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MCC950, a known NLRP3 inhibitor). c. Incubate for 1 hour at 37°C.

  • Activation (Signal 2): a. Without removing the compound-containing medium, add nigericin to a final concentration of 5-10 µM. [15][18] b. Incubate for 45-60 minutes at 37°C. [17]

Part 3: Measurement of Caspase-1 Activation

Causality: These assays provide a quantitative measure of active caspase-1 by detecting the cleavage of a specific luminogenic or fluorogenic substrate (e.g., Z-WEHD). [11][12]

  • Follow the manufacturer's protocol for the chosen caspase-1 activity assay kit.

  • Typically, the assay reagent is added directly to the wells of the 96-well plate containing the cells and supernatant.

  • Incubate at room temperature for the recommended time (usually 1-2 hours).

  • Measure luminescence or fluorescence using a plate reader.

  • Data should be expressed as a percentage of the activity observed in the vehicle-treated, LPS + nigericin stimulated control.

Causality: Active caspase-1 is a heterodimer of p20 and p10 subunits, which are generated by the cleavage of the inactive 45 kDa pro-caspase-1. [4][19]Western blotting allows for the direct visualization of this cleavage event.

  • Sample Collection: a. Following treatment, collect the cell culture supernatant into a fresh microcentrifuge tube. b. Gently wash the adherent cells with cold PBS and then add lysis buffer (e.g., RIPA with protease inhibitors). c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) from the cell lysates and an equal volume of the supernatant onto an SDS-PAGE gel (e.g., 12-15%). b. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody against the caspase-1 p20 subunit overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an ECL substrate and an imaging system. e. The membrane can be stripped and re-probed for β-actin as a loading control for the cell lysate samples.

Causality: Since active caspase-1 is responsible for cleaving pro-IL-1β into its mature, secreted form, measuring the amount of IL-1β in the supernatant serves as a robust downstream indicator of caspase-1 activity.

  • Use the cell culture supernatant collected in step 3B.1.a.

  • Perform the ELISA according to the manufacturer's instructions for the human IL-1β kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on a standard curve.

Data Presentation and Interpretation

Quantitative data from the caspase-1 activity assay and IL-1β ELISA should be summarized in a table for clear comparison.

Treatment GroupCaspase-1 Activity (% of Control)Secreted IL-1β (pg/mL)
Untreated ControlBaselineNot Detected
LPS onlyLowLow
LPS + Nigericin (Vehicle Control)100%High
LPS + Nigericin + Compound (0.1 µM)(Value ± SD)(Value ± SD)
LPS + Nigericin + Compound (1.0 µM)(Value ± SD)(Value ± SD)
LPS + Nigericin + Compound (10 µM)(Value ± SD)(Value ± SD)
LPS + Nigericin + Compound (25 µM)(Value ± SD)(Value ± SD)
LPS + Nigericin + MCC950 (Positive Control)LowLow

Interpretation: A dose-dependent decrease in both caspase-1 activity and secreted IL-1β in the compound-treated groups compared to the vehicle control would indicate effective inhibition. Western blot results should corroborate this, showing a reduction in the cleaved p20 subunit of caspase-1 in the supernatant and/or lysate of compound-treated cells.

References

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]

  • A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. PLoS One. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PMC - PubMed Central. [Link]

  • Assessing Caspase-1 Activation. Springer Nature Experiments. [Link]

  • NLRP3 Inflammasome Pathways. SciSpace. [Link]

  • A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. [Link]

  • NLRP3 inflammasome activation is divided into three pathways. ResearchGate. [Link]

  • Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model. MDPI. [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols. [Link]

  • Cell Stimulation. Bio-protocol. [Link]

  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. [Link]

  • Decades Long Involvement of THP-1 Cells as a Model for Macrophage Research: A Comprehensive Review. ProQuest. [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology. [Link]

  • Time-response curve of the LPS + Nigericin protocol using groups I, II, and III. ResearchGate. [Link]

  • Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line. JoVE. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed. [Link]

  • Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor. IRIS-AperTO. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Involvement of a caspase-3-like Cysteine Protease in 1-methyl-4-phenylpyridinium-mediated Apoptosis of Cultured Cerebellar Granule Neurons. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. PubMed. [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers encountering solubility challenges with 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one and structurally related compounds during in vitro studies. Poor aqueous solubility is a primary reason for unreliable and poorly reproducible data in early-stage drug discovery.[1] Precipitation of a test compound in an assay can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and misleading results.

While specific, publicly available physicochemical data for this compound is limited, its structure provides key insights. The presence of a phenyl group suggests hydrophobicity, while the piperidine ring, a basic moiety, offers a handle for pH-dependent solubility strategies. This document outlines a systematic, tiered approach to diagnose and overcome these solubility issues, ensuring the generation of high-quality, reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges researchers face.

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?

A: This is a classic sign of a compound with poor aqueous solubility and is often referred to as "crashing out." Your 100% DMSO stock solution represents a high-energy, solubilized state. When this is diluted into a predominantly aqueous environment, the DMSO concentration plummets, and the buffer can no longer keep the hydrophobic compound in solution, causing it to precipitate.[2]

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound.

    • Optimize DMSO Dilution: Instead of adding a small volume of high-concentration stock directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock into a smaller volume of media (e.g., a 10-fold dilution) and vortex immediately and vigorously. Then, perform subsequent dilutions from this intermediate stock.[3]

    • Check Final DMSO Concentration: Ensure your final DMSO concentration is as high as your assay can tolerate (typically 0.1-0.5% for cell-based assays, but this must be empirically determined). A higher co-solvent percentage may be sufficient to maintain solubility.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?

A: For most high-throughput and early-stage in vitro assays, kinetic solubility is the more relevant parameter.[5][6]

  • Kinetic Solubility: Refers to the concentration of a compound that remains in solution under a specific set of experimental conditions (e.g., time, temperature, dilution method) when starting from a concentrated DMSO stock. It often represents a supersaturated, metastable state.[7][8] This is what you observe when your compound precipitates upon dilution.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid, crystalline form of the compound in a solvent. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over a long period (e.g., 24-48 hours) and then measuring the concentration of the dissolved material.[1][7]

For initial in vitro testing, your goal is to maintain the compound in solution for the duration of the assay. Therefore, optimizing for kinetic solubility is the primary objective.

Q3: My compound has a basic piperidine group. Can I use pH to my advantage?

A: Absolutely. The piperidine moiety is a weak base. In its protonated (charged) form, the molecule will be significantly more water-soluble than in its neutral form.

  • Mechanism: By lowering the pH of your buffer to a value at least 1-2 units below the pKa of the piperidine nitrogen, you can ensure the majority of the molecules are protonated. The pKa of a simple 4-phenylpiperidine is around 9-10, but this will be influenced by the rest of the molecule.

  • Practical Application: Prepare your stock solutions or assay buffers at a lower pH (e.g., pH 5.0-6.5) if your assay biology can tolerate it. This is a powerful and often overlooked strategy for basic compounds.[][10]

Q4: I've heard about using cyclodextrins. How do they work and are they suitable for cell-based assays?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is highly water-soluble.[12][13][14]

  • Mechanism: The hydrophobic part of your compound (e.g., the phenyl group) partitions into the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[]

  • Suitability: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used and generally considered safe for in vitro use at appropriate concentrations.[12][14] They can significantly enhance solubility and may even improve cellular uptake.[12] However, you must always run a vehicle control with the cyclodextrin alone to ensure it does not interfere with your assay readout.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Assessment

This workflow provides a logical progression for tackling solubility issues, from initial assessment to advanced formulation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Optimization cluster_2 Phase 3: Advanced Formulation A Prepare 10 mM Stock in 100% DMSO B Perform Kinetic Solubility Test in Assay Buffer (e.g., PBS) A->B C Precipitate Observed? B->C D Test Lower pH Buffer (for basic compounds) C->D Yes E Increase Co-solvent % (if assay tolerates) C->E I Proceed with In Vitro Assay Using Optimized Conditions C->I No (Soluble at Required Conc.) F Problem Solved? D->F E->F G Screen Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) F->G No F->I Yes H Characterize Formulation (e.g., DLS for aggregation) G->H H->I J Re-evaluate Compound or Synthesize Analogs H->J Persistent Issues

Caption: Decision workflow for troubleshooting compound solubility.

Guide 2: Protocol for Kinetic Solubility Assessment

This protocol provides a rapid, plate-based method to estimate the kinetic solubility of your compound in a buffer of interest.

Objective: To determine the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO).

  • Assay buffer (e.g., PBS, pH 7.4).

  • Clear, flat-bottom 96-well plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity) or a nephelometer.

Methodology:

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound stock in 100% DMSO. For example, starting with 10 mM, perform a 2-fold serial dilution across 10 wells (from 10 mM down to ~19.5 µM).

  • Prepare Buffer Plate: Add 198 µL of your aqueous assay buffer to each well of a separate 96-well plate.

  • Dilution and Measurement:

    • Using a multichannel pipette, transfer 2 µL from each well of the DMSO compound plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Mix immediately by pipetting up and down 5-10 times.

    • Let the plate incubate at room temperature for 1-2 hours.

    • Measure the turbidity by reading the absorbance at a high wavelength (e.g., 620 nm) or using a nephelometer. Wells with precipitate will scatter light, leading to a higher signal.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Table 1: Example Kinetic Solubility Data

Final Conc. (µM) Absorbance at 620 nm Observation
100 0.550 Heavy Precipitate
50 0.320 Visible Precipitate
25 0.110 Slight Haze
12.5 0.055 Clear
6.25 0.052 Clear
Buffer Control 0.050 Clear

In this example, the kinetic solubility is estimated to be ~12.5 µM.

Guide 3: Protocol for pH-Dependent Solubility Screening

Objective: To determine if lowering the pH improves the solubility of this compound.

Materials:

  • Compound stock solution (10 mM in 100% DMSO).

  • A series of buffers, e.g., Phosphate-Citrate buffer, prepared at pH 5.0, 6.0, and 7.4.

  • Equipment from Guide 2.

Methodology:

  • Follow the same procedure as the Kinetic Solubility Assessment (Guide 2).

  • Instead of one buffer plate, prepare three separate plates, each with a different pH buffer (pH 5.0, 6.0, and 7.4).

  • Perform the 1:100 dilution from the DMSO stock into each of the buffer plates.

  • Incubate and measure turbidity as previously described.

Expected Outcome: For a basic compound, you should observe a higher kinetic solubility limit (i.e., less precipitation at higher concentrations) in the lower pH buffers.

G cluster_0 Mechanism of pH-Dependent Solubilization Neutral R-NH (Piperidine) Neutral Form Poorly Soluble in H₂O Protonated R-NH₂⁺ Protonated Form Highly Soluble in H₂O Neutral:f1->Protonated:f1 + H⁺ (Low pH) Protonated:f1->Neutral:f1 - H⁺ (High pH)

Caption: Effect of pH on the ionization and solubility of a basic amine.

Guide 4: Protocol for Cyclodextrin Formulation Screening

Objective: To evaluate if HP-β-CD can improve compound solubility.

Materials:

  • Compound stock solution (10 mM in 100% DMSO).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Assay buffer (e.g., PBS, pH 7.4).

  • Equipment from Guide 2.

Methodology:

  • Prepare Cyclodextrin Buffer: Prepare a stock solution of HP-β-CD in your assay buffer. A 5-10% (w/v) stock is a good starting point. This will be your "formulation buffer."

  • Follow Guide 2: Repeat the Kinetic Solubility Assessment protocol, but in parallel with the standard assay buffer, run an identical plate using the HP-β-CD formulation buffer.

  • Compare Results: Directly compare the turbidity readings between the standard buffer and the formulation buffer. A significant increase in the solubility limit in the presence of HP-β-CD indicates successful formulation.

Table 2: Example Data with Cyclodextrin

Final Conc. (µM) Absorbance (Standard Buffer) Absorbance (HP-β-CD Buffer)
100 0.550 0.150
50 0.320 0.065
25 0.110 0.053
12.5 0.055 0.051
Buffer Control 0.050 0.052

In this example, HP-β-CD increased the kinetic solubility from ~12.5 µM to >50 µM.

References

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). National Institutes of Health. [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (2022). MDPI. [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Institutes of Health. [Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. (n.d.). Brieflands. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2022). ResearchGate. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate. [Link]

  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. (2018). Indian Journal of Pharmaceutical Sciences. [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023). Annex Publishers. [Link]

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  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • 4-Phenylpiperidine. (n.d.). PubChem. [Link]

  • 4-Phenylpiperidine. (n.d.). Cheméo. [Link]

  • 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. (n.d.). PubChem. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2014). National Institutes of Health. [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). ResearchGate. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (n.d.). IOPscience. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. [Link]

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)piperidine. (n.d.). PubChem. [Link]

  • 4-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. (n.d.). MOLBASE. [Link]

  • 4-Phenyl-2-piperidinone. (n.d.). PubChem. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI. [Link]

  • 2-(piperidin-4-yl)-1H-1,3-benzodiazole. (n.d.). PubChem. [Link]

  • 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoic Acid. (n.d.). Pharmaffiliates. [Link]

  • CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole. (n.d.). Pharmaffiliates. [Link]

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Common issues with 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

A Guide for Senior Application Scientists

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this and similar novel small molecules in cell culture experiments.

Given that this compound is a specialized research compound, this document synthesizes direct data where available with established principles of small molecule handling to ensure scientific integrity and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of novel small molecules like this compound.

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a heterocyclic small molecule. Its precise biological target is not widely documented in public literature. However, its structural motifs provide clues to its potential activities:

  • Piperidine Ring: This feature is common in compounds targeting G-protein coupled receptors (GPCRs) and ion channels, and is frequently found in neurologically active agents.[1][2]

  • Imidazol-2-one Core: This structure is present in molecules with a wide range of activities, including cardiotonic and anticancer effects.[3]

  • Benzimidazole Derivatives (Structurally Related): Similar structures, such as 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[4][5][6] Other benzimidazole derivatives have been developed as c-Myc inhibitors.[7]

Based on this analysis, the compound could plausibly modulate signaling pathways related to inflammation, cell proliferation, or neurological function.[5][7] Empirical validation is essential to determine its specific activity in your system.

Q2: How should I prepare stock solutions of this compound? I'm concerned about solubility.

A2: Poor aqueous solubility is one of the most common challenges with novel small molecules.[8][9] The recommended approach is to create a high-concentration stock solution in an organic solvent.

  • Primary Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the standard choice. Aim for a stock concentration of 10 mM or higher. Ensure the compound is fully dissolved; brief sonication or gentle warming (to 37°C) can assist.[8]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[8][10]

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare your working concentrations. If a large dilution is needed, perform an intermediate dilution in pure DMSO before the final dilution into your aqueous cell culture medium.[8][11] This prevents the compound from precipitating when it encounters the aqueous environment.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells and confound results.[10]

  • General Guideline: Aim for a final DMSO concentration of ≤ 0.1%.

  • Cell Line Specificity: Some cell lines are more sensitive. It is critical to run a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your experiment to ensure it has no effect on your measured endpoint.[11]

Q4: How do I determine the optimal working concentration for my experiments?

A4: The optimal concentration must be determined empirically by performing a dose-response curve.

  • Select a Range: Start with a wide concentration range, for example, from 1 nM to 100 µM, using serial dilutions.

  • Assess Viability: First, determine the concentration range that is not broadly cytotoxic. This can be done using a standard cell viability assay like MTT, WST-1, or by measuring the release of lactate dehydrogenase (LDH).[12][13]

  • Measure Target Effect: Within the non-toxic range, measure the desired biological effect (e.g., inhibition of a signaling pathway, change in gene expression). The goal is to identify the EC50 (effective concentration for 50% response) or IC50 (inhibitory concentration for 50% response).

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Cell Culture Medium

You've diluted your DMSO stock into the pre-warmed media, but you observe cloudiness or microscopic crystals. This indicates your compound has "crashed out" of solution.[8][10]

Causality: The dramatic decrease in organic solvent concentration upon dilution into aqueous media lowers the compound's solubility below its working concentration.

Troubleshooting Protocol:

  • Verify Stock Preparation: Ensure your initial DMSO stock is fully dissolved.

  • Optimize Dilution Technique:

    • Add the DMSO stock dropwise into the vortexing or swirling culture medium.[8] This rapid dispersion can prevent localized high concentrations that promote precipitation.

    • Pre-warm the media to 37°C before adding the compound.[8]

  • Reduce Final Concentration: Your desired working concentration may be above the compound's kinetic solubility limit in your specific medium. Test lower concentrations.

  • Increase Serum Concentration (with caution): If using serum, proteins like albumin can sometimes help stabilize hydrophobic compounds.[8] However, be aware that serum proteins can also bind your compound and reduce its effective concentration.

  • Conduct a Solubility Test: Before treating cells, perform a simple kinetic solubility test. Add your compound at various concentrations to your cell-free media and incubate for 1-2 hours. Measure turbidity using a plate reader (e.g., at 620 nm) to identify the concentration at which precipitation occurs.[8]

Data Summary: Small Molecule Solubility

Solvent Typical Stock Concentration Final In-Culture Conc. Notes
DMSO 10-50 mM ≤ 0.1% Standard choice for hydrophobic compounds.[8]
Ethanol 10-50 mM ≤ 0.1% Alternative for compounds insoluble in DMSO; can be more volatile.

| PBS / Saline | Variable | N/A | Only for highly water-soluble compounds. |

Issue 2: Unexpected Cytotoxicity

You observe widespread cell death even at concentrations where you expected a specific biological effect.

Causality: The observed effect may be due to general cellular toxicity rather than modulation of your intended target. This can arise from off-target effects, mitochondrial dysfunction, or membrane disruption.[12]

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed check_vehicle Run Vehicle Control (DMSO alone) start->check_vehicle is_vehicle_toxic Is Vehicle Toxic? check_vehicle->is_vehicle_toxic reduce_dmso Reduce Final DMSO Concentration (<0.1%) is_vehicle_toxic->reduce_dmso Yes viability_assay Perform Dose-Response Viability Assay (e.g., MTT, LDH) is_vehicle_toxic->viability_assay No reduce_dmso->check_vehicle is_compound_toxic Is Compound Toxic Across Multiple Cell Lines? determine_therapeutic_window Determine Therapeutic Window: (Toxic Conc. vs. Efficacious Conc.) is_compound_toxic->determine_therapeutic_window No consider_off_target Investigate Off-Target Effects or General Toxicity is_compound_toxic->consider_off_target Yes viability_assay->is_compound_toxic viability_assay->determine_therapeutic_window is_window_acceptable Is Window > 10-fold? determine_therapeutic_window->is_window_acceptable proceed Proceed with Caution Use concentrations well below toxic threshold is_window_acceptable->proceed Yes is_window_acceptable->consider_off_target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Protocol for Differentiating Specific vs. General Cytotoxicity:

  • Confirm Vehicle Safety: As a first step, always test the vehicle (e.g., 0.1% DMSO) alone to rule out solvent toxicity.[11]

  • Orthogonal Viability Assays: Use at least two different types of cytotoxicity assays that measure different cellular parameters.[12][14]

    • Metabolic Assays (e.g., MTT, XTT, WST-1): Measure mitochondrial reductase activity, indicating metabolic health.[13]

    • Membrane Integrity Assays (e.g., LDH, Propidium Iodide): Measure the release of intracellular components or dye uptake, indicating membrane damage and necrosis.[12][13]

  • Counter-Screening: Test the compound on a different, unrelated cell line. If it is broadly toxic to all cell types, it suggests a non-specific mechanism of toxicity.

  • Time-Course Experiment: Assess cell health at multiple time points (e.g., 6, 24, 48 hours). A rapid onset of cell death may suggest acute toxicity like membrane disruption, whereas delayed effects might relate to apoptosis or cell cycle arrest.

Issue 3: Inconsistent or Irreproducible Results

Your experimental results vary significantly between experiments run on different days.

Causality: Experimental variability with small molecules can stem from compound instability, inconsistent cell states, or subtle variations in protocol execution.[10][]

Troubleshooting Protocol:

  • Assess Compound Stability:

    • Light/Air Sensitivity: Check the supplier's datasheet for handling instructions. Some compounds are light-sensitive and require work to be done in low-light conditions.[10]

    • Stability in Media: The compound may degrade in the warm, CO2-rich environment of the incubator. Prepare fresh working solutions for each experiment and consider a time-course experiment where the compound's effect is measured after different incubation periods.

  • Standardize Cell Culture Conditions:

    • Passage Number: Use cells within a consistent, low passage number range.

    • Confluency: Plate cells to achieve a consistent confluency at the time of treatment. Cell density can significantly impact the response to a compound.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses without visible signs of contamination.[16]

  • Validate with a Control Compound: Include a known positive control compound that acts on the same or a similar pathway. This helps confirm that the assay itself is performing correctly.

  • Use an Inactive Control: If available, use a structurally similar but biologically inactive analog of your compound. This is a powerful tool to demonstrate that the observed effect is due to the specific chemical structure of your compound of interest.[14]

Experimental Workflow: Validating a Small Molecule Hit

G start Initial Hit Identified (Primary Screen) confirm_structure Confirm Compound Identity & Purity (QC) start->confirm_structure dose_response Dose-Response Curve (Determine IC50/EC50) confirm_structure->dose_response ortho_assay Orthogonal Assay (Confirm activity in a different assay format) dose_response->ortho_assay target_engagement Cellular Target Engagement (e.g., CETSA, Western Blot for p-protein) ortho_assay->target_engagement selectivity Selectivity Profiling (Test against related targets/cell lines) target_engagement->selectivity validated_hit Validated Hit for Further Study selectivity->validated_hit

Caption: A standard workflow for validating a small molecule hit.[14][17][18]

References

  • Eglen, R. M., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Dhuli, K., et al. (2022). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E279–E288. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Grisoni, F., et al. (2024). From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. arXiv preprint arXiv:2403.17648. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 50(5), 377–383. [Link]

  • Boscaro, V., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Parish, J., & Xia, C. Q. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • The evolving biology of small molecules: controlling cell fate and identity. (2012). Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1595), 1451–1459. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2024). European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565–583. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2016). Archiv der Pharmazie, 349(10), 781–796. [Link]

  • 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. [Link]

  • 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][12][17]thiadiazole derivatives and their use. Google Patents.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

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Technical Support Center: Optimizing In Vivo Dosing of Compound X (4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting for establishing an optimal in vivo dosage regimen for the novel compound, 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one (referred to herein as "Compound X"). As a Senior Application Scientist, this document synthesizes established principles of pharmacology and preclinical drug development to ensure your experiments are built on a foundation of scientific rigor and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for Compound X in a rodent model?

A1: For a novel compound with limited in vitro data, a conservative approach is essential. A recommended starting point is to conduct a dose-range finding (DRF) study. If in vitro IC50 or EC50 data is available, initial in vivo doses can be estimated by considering factors like bioavailability and potential metabolism. A common practice is to start with a dose that is a fraction of the in vitro effective concentration, often in the range of 1-10 mg/kg, and escalate from there.

Q2: How should I formulate Compound X for in vivo administration?

A2: The formulation of Compound X is critical for ensuring consistent and maximal bioavailability. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability). A tiered approach to formulation development is recommended:

  • Tier 1 (Aqueous Solutions): If Compound X is water-soluble, sterile saline or phosphate-buffered saline (PBS) is the preferred vehicle.

  • Tier 2 (Co-solvents and Surfactants): For poorly soluble compounds, a mixture of solvents and surfactants can be employed. Common vehicles include:

    • 10% DMSO, 40% PEG300, 50% Saline

    • 5% Tween 80 in sterile saline

  • Tier 3 (Suspensions): If the compound is not soluble in common vehicles, a suspension can be prepared using agents like 0.5% carboxymethylcellulose (CMC) in water.

It is crucial to assess the stability of Compound X in the chosen vehicle over the duration of the experiment.

Q3: What are the key pharmacokinetic parameters I should consider?

A3: Understanding the pharmacokinetics (PK) of Compound X is fundamental to designing an effective dosing regimen. Key parameters to investigate include:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the compound to reduce by half. This will inform the dosing frequency.

  • Peak Plasma Concentration (Cmax): The maximum concentration of the compound in the plasma.

  • Time to Peak Concentration (Tmax): The time at which Cmax is reached.

A preliminary PK study is highly recommended before embarking on large-scale efficacy studies.

Troubleshooting Guide

Issue 1: High Variability in Animal Responses

High variability in experimental outcomes can obscure true biological effects. The root cause often lies in inconsistent compound exposure.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Inconsistent dosing can result from the compound settling out.

  • Standardize Administration Technique: Ensure consistent and accurate administration, whether oral gavage, intraperitoneal injection, or another route.

  • Assess Pharmacokinetics: Conduct a small PK study to determine if the variability is due to differences in absorption, distribution, metabolism, or excretion (ADME) between animals.

Issue 2: Lack of Efficacy at Expected Doses

If Compound X is not producing the expected biological effect, several factors could be at play.

Troubleshooting Steps:

  • Confirm Target Engagement: If a biomarker for the target of Compound X is known, measure it at the site of action to confirm that the compound is reaching its target at a sufficient concentration.

  • Increase the Dose: The initial doses may be too low. A dose-escalation study should be performed to identify a dose that elicits a response.

  • Re-evaluate the Formulation: Poor bioavailability may be limiting the exposure. Consider reformulating the compound to improve its solubility and absorption.

Issue 3: Unexpected Toxicity or Adverse Events

Toxicity can manifest as weight loss, lethargy, or other clinical signs. It is crucial to distinguish between on-target and off-target toxicity.

Troubleshooting Steps:

  • Dose De-escalation: Immediately reduce the dose to a level that is well-tolerated.

  • Conduct a Maximum Tolerated Dose (MTD) Study: This will formally establish the upper limit for safe dosing.

  • Histopathology: At the end of the study, collect major organs for histopathological analysis to identify any tissue-specific toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine a range of doses of Compound X that are well-tolerated and to identify a potential efficacy range.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).

  • Group Allocation: Assign animals to groups (n=3-5 per group) to receive vehicle control or increasing doses of Compound X (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer Compound X via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at baseline and regular intervals.

  • Data Analysis: Plot body weight changes over time for each dose group. The highest dose that does not cause significant adverse effects can be considered the preliminary MTD.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To characterize the basic pharmacokinetic profile of Compound X.

Methodology:

  • Animal Model: Use the same strain of animal as in the planned efficacy studies.

  • Dosing: Administer a single dose of Compound X at a well-tolerated level determined from the DRF study.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, t½, AUC).

Data Presentation

Table 1: Example Dose-Range Finding Study Outcome

Dose (mg/kg)Body Weight Change (%)Clinical Observations
Vehicle+2.5%Normal
1+2.1%Normal
10+1.8%Normal
30-3.5%Mild lethargy
100-15.2%Significant lethargy, ruffled fur

Visualizations

Dose_Response_Workflow cluster_Preclinical In Vivo Dose Optimization Workflow Start Start: Novel Compound X DRF Dose-Range Finding (Identify Tolerated Doses) Start->DRF Initial Assessment PK Pharmacokinetic Study (Determine Exposure) DRF->PK Select Tolerated Doses Efficacy Efficacy Study (Test Therapeutic Effect) PK->Efficacy Inform Dosing Regimen Optimization Dose Refinement & Biomarker Analysis Efficacy->Optimization Evaluate Outcome Optimization->Efficacy Iterate if Needed End Optimal In Vivo Dose Optimization->End Successful Outcome

Caption: Workflow for in vivo dose optimization.

Troubleshooting_Logic Problem Unexpected Experimental Outcome (e.g., No Efficacy, High Variability) Check_Formulation Verify Formulation (Solubility, Stability, Homogeneity) Problem->Check_Formulation Check_Dose Re-evaluate Dose Level (Dose Escalation/De-escalation) Problem->Check_Dose Check_PK Assess Pharmacokinetics (Bioavailability, Half-life) Problem->Check_PK Check_Target Confirm Target Engagement (Biomarker Analysis) Problem->Check_Target Solution Refined Experimental Protocol Check_Formulation->Solution Check_Dose->Solution Check_PK->Solution Check_Target->Solution

Caption: Troubleshooting logic for in vivo experiments.

References

  • Guidelines for the Care and Use of Laboratory Animals. National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. The National Academies Press (US); 2011. [Link]

  • Nonclinical Safety Evaluation of Pharmaceutical Drugs. U.S. Food and Drug Administration. [Link]

  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. [Link]

Technical Support Center: Troubleshooting NLRP3 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NLRP3 inflammasome inhibition assays. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and solutions to common challenges encountered when working with small molecule inhibitors of the NLRP3 inflammasome. This resource is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Understanding the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Its activation is a tightly regulated two-step process, essential for responding to a wide array of sterile danger signals and pathogens.[2]

  • Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS), which engages Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased synthesis of inactive pro-IL-1β and NLRP3 itself.[1][3]

  • Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[2] This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1] Proximity-induced auto-activation of caspase-1 occurs, leading to the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of Gasdermin D (GSDMD).[2] The N-terminal fragment of GSDMD forms pores in the plasma membrane, facilitating cytokine release and inducing a lytic, pro-inflammatory form of cell death known as pyroptosis.[2][4]

Small molecule inhibitors are designed to interfere with this pathway at various points, most commonly by preventing the assembly or ATPase activity of the NLRP3 protein itself.[5][6]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_complex Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA Proteins Pro-IL-1β & NLRP3 Proteins Pro_IL1B_mRNA->Proteins Pro_IL1B_protein Pro-IL-1β Proteins->Pro_IL1B_protein Activators Nigericin / ATP NLRP3_inactive NLRP3 (inactive) Activators->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Casp1->Pro_IL1B_protein Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B_protein->IL1B Pyroptosis Pyroptosis & IL-1β Release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis Inhibitor Small Molecule Inhibitor (e.g., CY-09) Inhibitor->NLRP3_active Blocks Assembly/ ATPase Activity

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common readouts for NLRP3 inhibition assays?

A1: The most common readouts can be categorized as upstream or downstream of caspase-1 activation.

  • Downstream Readouts: These are the most frequently used due to their robustness. They include measuring secreted IL-1β or IL-18 via ELISA and quantifying cell lysis (pyroptosis) through a Lactate Dehydrogenase (LDH) release assay.[3][7]

  • Upstream Readouts: These provide more mechanistic insight. They include measuring active caspase-1 in the supernatant using a fluorometric or colorimetric activity assay, or visualizing the formation of the ASC speck by microscopy or imaging flow cytometry.[8][9][10]

Q2: Which cell line should I use for my NLRP3 inhibition assay?

A2: The choice of cell model is critical.

  • Human THP-1 cells: A monocytic cell line that is a common and reliable model. They require differentiation with Phorbol 12-myristate 13-acetate (PMA) before priming and activation.[5]

  • Primary Cells: Murine Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs) are considered more physiologically relevant but can exhibit donor-to-donor variability.[2][11]

  • Immortalized BMDMs (iBMDMs): Offer a good balance between the consistency of a cell line and the relevance of primary macrophages.[7]

  • Important Note: Avoid using cell lines like RAW 264.7, as they do not sufficiently express the ASC adaptor protein, which is essential for NLRP3 inflammasome assembly.[12]

Q3: My small molecule inhibitor shows potent inhibition of IL-1β, but how do I know it's specific to NLRP3?

A3: This is a critical validation step. Potent IL-1β inhibition alone does not prove NLRP3 specificity, as other inflammasomes (e.g., NLRC4, AIM2) also activate caspase-1 to process IL-1β.[13] To confirm specificity, you must:

  • Test against other inflammasomes: Run parallel assays using specific activators for other inflammasomes (e.g., Poly(dA:dT) for AIM2, Salmonella Typhimurium infection for NLRC4). A selective NLRP3 inhibitor should not show activity in these assays.[13][14]

  • Use Genetic Knockouts: The gold standard is to test your compound in cells derived from NLRP3 knockout (NLRP3-/-) mice. The stimulus should fail to elicit an IL-1β response in these cells, and your compound will have no effect. Comparing results in wild-type vs. knockout cells provides definitive evidence of on-target activity.[15]

  • Compare to a Known Inhibitor: Use a well-characterized, selective NLRP3 inhibitor like MCC950 as a positive control for inhibition.[15][16]

Detailed Troubleshooting Guide

Section 1: Cell Culture, Priming & Activation Issues

Q: My positive control (LPS + Activator, no inhibitor) is showing low or no IL-1β secretion. What went wrong?

Possible CauseRecommended Solution & Scientific Rationale
1. Inadequate Priming Solution: Optimize LPS concentration and incubation time. A typical starting point for BMDMs or THP-1 cells is 1 µg/mL of LPS for 3-4 hours.[7][17] Rationale: The priming step (Signal 1) is crucial for transcribing the NLRP3 and IL1B genes. Without sufficient pro-IL-1β and NLRP3 protein, the activation signal (Signal 2) will fail to produce a robust response.[3] Verify priming by measuring pro-IL-1β levels in cell lysates via Western blot.
2. Ineffective Activator (Signal 2) Solution: Verify the potency and concentration of your activator. For nigericin, a typical concentration is 5-20 µM for 1-2 hours. For ATP, use a high concentration (e.g., 5 mM) for a shorter duration (30-60 minutes).[7] Prepare fresh activator solutions, as they can degrade with storage. Rationale: Signal 2 triggers the conformational change and assembly of the NLRP3 inflammasome. Suboptimal activation will lead to inefficient caspase-1 activation and consequently, low IL-1β release.
3. Cell Health & Density Issues Solution: Ensure cells are healthy and not over-confluent before the experiment. Plate cells at an appropriate density (e.g., 200,000 cells/well in a 96-well plate for iBMDMs) and allow them to adhere overnight.[7] Perform a trypan blue exclusion test to check viability. Rationale: Stressed or unhealthy cells may not respond properly to stimuli. Over-confluent cells can experience contact inhibition and altered signaling.
4. Serum Interference Solution: For some steps, particularly the activation and supernatant collection for Western blot, it is advisable to use serum-free media.[18] For standard ELISAs, serum is usually acceptable, but be consistent. Rationale: Serum contains high concentrations of proteins like albumin that can interfere with downstream assays like Western blotting of supernatant proteins.[18] It can also contain endogenous factors that may variably affect the assay.
Section 2: Compound & Treatment-Related Problems

Q: I see a dose-dependent decrease in IL-1β, but I also see significant cell death at the same concentrations. Is my compound working or is it just toxic?

This is a critical question of specificity versus general cytotoxicity. A true NLRP3 inhibitor should prevent pyroptotic cell death, not cause it.

Toxicity_Troubleshooting Start Observe IL-1β inhibition and cell death CytotoxicityAssay Run cytotoxicity assay (e.g., LDH, MTT) with a dose-response of the compound. Start->CytotoxicityAssay Question1 Is cell death observed with compound ALONE (no LPS/Nigericin)? Toxic Result: Compound is cytotoxic. Observed 'inhibition' is likely due to cell death, not specific NLRP3 blockade. Question1->Toxic Yes NonToxic Result: Compound is not cytotoxic at effective concentrations. Question1->NonToxic No CytotoxicityAssay->Question1 Question2 Does the compound inhibit LPS+Nigericin-induced LDH release (pyroptosis)? NonToxic->Question2 InhibitsPyroptosis Result: Compound is a true NLRP3 inhibitor. It prevents both IL-1β release and pyroptosis. Question2->InhibitsPyroptosis Yes NoEffectOnPyroptosis Result: Unlikely scenario. If IL-1β is blocked but pyroptosis isn't, investigate off-target effects on cytokine processing specifically. Question2->NoEffectOnPyroptosis No

Caption: Troubleshooting workflow for compound-induced cytotoxicity.

Recommended Protocol: Assessing Compound Cytotoxicity

  • Plate Cells: Seed your cells (e.g., THP-1 or BMDMs) in a 96-well plate at the same density as your inhibition assay and allow them to adhere.

  • Dose-Response: Prepare a serial dilution of your small molecule inhibitor in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[19][20]

  • Treatment: Treat the cells with the compound dilutions for the same duration as your longest incubation step in the main assay (e.g., priming time + inhibitor pre-incubation time + activation time). Do not add LPS or nigericin.

  • Measure Viability: Use a standard cytotoxicity assay like LDH release (measures membrane integrity) or a metabolic assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Determine the maximum non-toxic concentration of your inhibitor. Any inhibitory effects observed above this concentration in your main assay should be considered suspect and likely due to off-target cytotoxicity.[13]

Q: My inhibitor shows no activity, even at high concentrations. What should I check?

Possible CauseRecommended Solution & Scientific Rationale
1. Poor Compound Solubility Solution: Verify the solubility of your compound in aqueous media. Small molecules are often dissolved in 100% DMSO for a high-concentration stock (e.g., 10-50 mM). When diluting to the final working concentration in culture media, ensure the compound does not precipitate. Visually inspect the wells after adding the compound. The final DMSO concentration should not exceed 0.5%, and ideally be ≤ 0.1%.[20][21] Rationale: If the compound precipitates out of solution, its effective concentration will be much lower than intended, leading to a lack of activity.[21]
2. Compound Instability Solution: Ensure the compound is stable under your experimental conditions (e.g., in culture media at 37°C). Some compounds can be chemically reactive or degrade over time.[21] Rationale: If the compound degrades during the pre-incubation or treatment period, it will not be able to engage its target.
3. Low Compound Permeability Solution: If you suspect the compound cannot enter the cell to reach its cytoplasmic target (NLRP3), consider using a cell permeability assay (e.g., Caco-2). Rationale: For a small molecule to inhibit an intracellular target like NLRP3, it must be able to cross the plasma membrane.[21][22]
4. Ineffective Inhibitor Solution: Verify the identity and purity of your compound stock. If possible, test its activity in a cell-free biochemical assay to confirm direct binding or inhibition of NLRP3 ATPase activity.[5][19] Rationale: The compound itself may simply be inactive against NLRP3. Direct target engagement assays can confirm a direct interaction.[16]
Section 3: Downstream Readout Troubleshooting (ELISA, LDH, Western Blot)

Q: My IL-1β ELISA results have high background or high variability between replicates. How can I fix this?

Possible CauseRecommended Solution & Scientific Rationale
1. Insufficient Washing Solution: This is the most common cause. Ensure washing steps are performed thoroughly. Use an automated plate washer if available. If washing manually, ensure you completely fill and aspirate each well 3-5 times, and blot the plate on absorbent paper to remove residual buffer before adding the next reagent.[23][24] Rationale: Inadequate washing leaves behind unbound antibodies or enzyme conjugates, leading to non-specific signal and high background.
2. Reagent Issues Solution: Prepare fresh substrate and standard dilutions for every experiment. Do not reuse reagents. Ensure reagents have not expired and have been stored correctly to avoid degradation.[24] Rationale: Degraded standards will result in an inaccurate curve, while contaminated or old substrate can cause high background.
3. Pipetting Errors Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents to many wells, use a multichannel pipette to minimize timing differences. Gently mix all samples and standards before plating.[24] Rationale: Inconsistent volumes or poor mixing are major sources of variability between replicate wells.
4. "Hook Effect" (Low Signal at High Concentration) Solution: If you suspect your samples have extremely high concentrations of IL-1β, you may see a paradoxically low signal. Dilute these samples (e.g., 1:10, 1:100) and re-run the ELISA.[25] Rationale: In a sandwich ELISA, excessively high antigen concentrations can saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" and leading to a falsely low reading.
Section 4: Experimental Workflow and Protocols
General Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (e.g., iBMDMs, THP-1) Plate and allow to adhere overnight B 2. Priming (Signal 1) Treat with LPS (e.g., 1µg/mL, 4h) A->B C 3. Inhibitor Treatment Pre-incubate with small molecule inhibitor (dose-response) B->C D 4. Activation (Signal 2) Add activator (e.g., 10µM Nigericin, 1h) C->D E 5. Sample Collection Centrifuge plate, collect supernatant. Lyse remaining cells. D->E F 6. Downstream Analysis E->F G IL-1β / IL-18 ELISA (Supernatant) F->G H LDH Assay (Pyroptosis) (Supernatant) F->H I Caspase-1 Activity Assay (Supernatant) F->I J Western Blot (Supernatant for cleaved Casp-1/IL-1β, Lysate for pro-forms/NLRP3) F->J K ASC Speck Imaging (From parallel plate) F->K

Caption: General experimental workflow for an NLRP3 inhibition assay.
Protocol: NLRP3 Inhibition Assay in iBMDMs
  • Cell Seeding: Seed iBMDMs in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO2).[7]

  • Priming: Gently remove the old media and replace it with 90 µL of fresh media containing 1 µg/mL LPS. Incubate for 4 hours.

  • Inhibitor Addition: Prepare serial dilutions of your small molecule inhibitor in media. Add 10 µL of the inhibitor dilution to the appropriate wells. Include a vehicle control (e.g., media with 0.1% DMSO). Incubate for 1 hour.

  • Activation: Add 10 µL of media containing the NLRP3 activator (e.g., Nigericin to a final concentration of 10 µM).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[7]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis (ELISA, LDH assay). The remaining cells can be lysed for Western blot analysis.

  • Analysis: Perform downstream assays according to the manufacturer's instructions. Calculate the IC50 value of your inhibitor based on the dose-response curve for IL-1β inhibition.

References
  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. (2024). Google Scholar.
  • Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. (2023). PubMed. [Link]

  • Methods to Activate the NLRP3 Inflammasome. (2023). PubMed. [Link]

  • Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. (N.d.). Google Scholar.
  • Methods to Activate the NLRP3 Inflammasome. (N.d.). ResearchGate. [Link]

  • Assaying NLRP3-mediated LDH and IL-1β release. (2024). Protocols.io. [Link]

  • Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. (2021). PubMed Central. [Link]

  • Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. (2016). PubMed. [Link]

  • Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. (N.d.). Springer Link. [Link]

  • Pyroptosis Induction and Detection. (2018). PubMed Central. [Link]

  • Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. (2017). PubMed Central. [Link]

  • Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. (2025). Journal of Experimental Medicine. [Link]

  • Drugs to Inhibit the NLRP3 Inflammasome: Not Always on Target. (2025). ResearchGate. [Link]

  • Human IL-1 beta ELISA Kit User Manual. (N.d.). bioworlde. [Link]

  • Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. (2020). PubMed Central. [Link]

  • Troubleshooting Common ELISA Problems. (N.d.). Maxanim. [Link]

  • Interleukin-1beta high sensitivity ELISA BE58011 96. (2021). Ibl-international. [Link]

  • Selective NLRP3 inhibitors show promise against inflammation. (2025). BioWorld. [Link]

  • ELISA Troubleshooting. (2024). Reddit. [Link]

  • Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. (N.d.). Protocols.io. [Link]

  • A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. (N.d.). MDPI. [Link]

  • Mitochondrial Dysfunction in Acute Kidney Injury: Intersections Between Chemotherapy and Novel Cancer Immunotherapies. (N.d.). MDPI. [Link]

  • Troubles when trying to induce pyroptosis in THP-1 and BMDM cells? (2020). ResearchGate. [Link]

  • Methods for monitoring cancer cell pyroptosis. (N.d.). PubMed Central. [Link]

  • Validating the specificity of commercially available anti-NLRP3... (N.d.). ResearchGate. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. [Link]

  • Pyroptosis, an Inflammatory Form of Regulated Cell Death - Mini-Review. (N.d.). Bio-Rad. [Link]

  • 26 questions with answers in CASPASE 1 | Science topic. (N.d.). ResearchGate. [Link]

  • The Problems with the Cells Based Assays. (N.d.). SciTechnol. [Link]

  • Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. (N.d.). PubMed Central. [Link]

  • Challenges in Small Molecule Targeted Drug Development. (2024). PharmiWeb.com. [Link]

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (N.d.). Google Scholar.
  • Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants. (N.d.). Monash University. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (N.d.). Frontiers. [Link]

  • Selective inhibition of the NLRP3 inflammasome by targeting to promyelocytic leukemia protein in mouse and human. (2013). Blood. [Link]

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Technical Support Center: 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Off-Target Considerations

Welcome to the technical support guide for 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

While public data on the specific biological activity and off-target profile of this compound (PubChem CID: 11345546) is limited, its core chemical scaffolds—the imidazolone and piperidine moieties—are well-represented in medicinal chemistry and are known to interact with a wide range of biological targets.[1][2] This guide is designed to provide a proactive framework for identifying and troubleshooting potential off-target effects based on established knowledge of these related chemical classes.

The imidazole ring system is a versatile pharmacophore present in numerous FDA-approved drugs and is known to interact with targets such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like cytochrome P450.[1][3] Specifically, derivatives of the imidazolone core have been identified as potent inhibitors of critical cell signaling proteins, including checkpoint kinases (Chk1/Chk2) and the anti-apoptotic protein Mcl-1.[4][5] Furthermore, a structurally analogous compound, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been characterized as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[6][7]

This guide will equip you with the foundational knowledge and practical methodologies to anticipate, diagnose, and validate potential off-target activities of this compound, ensuring the integrity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: We have no in-house data on this compound. Based on its structure, what are the most probable off-target families we should be concerned about?

A: Given the compound's structure, a logical starting point is to prioritize three main target families:

  • Protein Kinases: The imidazolone scaffold is prevalent in kinase inhibitors.[1] Off-target activity against cell cycle kinases like Chk1 and Chk2 is a plausible hypothesis.[4]

  • Inflammasome Complexes: The high structural similarity to known NLRP3 inhibitors makes the NLRP3 inflammasome a primary candidate for off-target investigation.[6][7] This is particularly relevant if you observe unexpected immunomodulatory or anti-inflammatory effects.

  • Metabolic Enzymes: Imidazole-containing compounds are known to interact with cytochrome P450 (CYP) enzymes.[1] This can have significant implications for in vivo studies, affecting compound metabolism and potentially causing drug-drug interactions.

Q2: Our cell viability assays show unexpected cytotoxicity at concentrations where the on-target effect is not yet saturated. Could this be an off-target effect?

A: Yes, this is a classic indicator of off-target toxicity. The imidazolone core has been linked to compounds with antiproliferative and pro-apoptotic activity.[4][5] This cytotoxicity could stem from several mechanisms, including:

  • Inhibition of essential kinases required for cell survival.

  • Induction of apoptosis through pathways like Mcl-1 inhibition.[5]

  • Disruption of mitochondrial function. We recommend performing a cell cycle analysis by flow cytometry to determine if cells are arresting at a specific phase (e.g., G2/M), which could point towards inhibition of checkpoint kinases.

Q3: We are seeing a reduction in IL-1β secretion in our LPS-stimulated macrophage model, which is unrelated to our primary hypothesis. What could be the cause?

A: This is a strong indicator of potential off-target activity on the NLRP3 inflammasome. The canonical NLRP3 pathway involves activation by a priming signal (like LPS) followed by a secondary stimulus, leading to caspase-1 activation and subsequent processing and secretion of pro-inflammatory cytokines like IL-1β. A compound that inhibits NLRP3 assembly or ATPase activity would produce the exact phenotype you are observing.[6][7] We advise proceeding with a specific NLRP3 validation assay as detailed in the protocols section.

Q4: Where should I begin with a broad off-target screening panel for this compound?

A: For a comprehensive and unbiased approach, a tiered screening strategy is recommended:

  • Broad Kinase Panel: Start with a commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™). A panel of ~50-100 kinases covering major families should provide a good initial assessment.

  • Safety/Pharmacology Panel: Screen against a panel of common off-target liabilities, such as the Safety47™ panel from Eurofins, which includes GPCRs, ion channels, and transporters. Pay special attention to any hits on histamine receptors, as the imidazole core is a known histamine receptor binder.[1]

  • CYP Inhibition Panel: A simple in vitro screen against the main drug-metabolizing CYP isozymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is crucial before advancing to in vivo models.

Troubleshooting Guide: From Observation to Validation

This section provides a problem-oriented approach to diagnosing and confirming specific off-target effects.

Observed Problem Potential Off-Target Mechanism & Rationale Recommended Validating Experiment
Unexpected Cell Cycle Arrest (G2/M Phase) Inhibition of Checkpoint Kinase 1/2 (Chk1/Chk2). The imidazolone scaffold is present in known Chk1/Chk2 inhibitors, which are critical for regulating the G2/M checkpoint.[4] Off-target inhibition would lead to cell cycle arrest at this phase.Western Blot for Phospho-Histone H3 (Ser10). A reduction in this mitotic marker in synchronized cells treated with the compound would indicate a failure to enter mitosis, consistent with G2/M arrest.
Reduced IL-1β & IL-18 Secretion Inhibition of NLRP3 Inflammasome. A structurally related benzimidazol-2-one scaffold is a known NLRP3 inhibitor.[6][7] This multiprotein complex is essential for the processing and release of IL-1β and IL-18 in response to cellular stress and pathogens.ASC Oligomerization Assay. In activated immune cells, NLRP3 activation leads to the formation of large ASC specks. Use immunofluorescence or flow cytometry to quantify the inhibition of ASC speck formation in the presence of your compound.
Anomalous Pharmacokinetics in vivo Inhibition or Induction of Cytochrome P450 Enzymes. The imidazole moiety is a well-known modulator of CYP enzymes, which can alter the metabolism, clearance, and half-life of the compound or co-administered drugs.[1]In Vitro CYP Inhibition Assay. Use commercially available kits with recombinant human CYP enzymes and fluorescent probe substrates to determine the IC50 of the compound against major isoforms (e.g., CYP3A4, CYP2D6).
Unexplained Antiproliferative Effects Inhibition of Anti-Apoptotic Proteins (Mcl-1/Bcl-2). Indole-imidazolone derivatives have been designed as dual Mcl-1/COX-2 inhibitors.[5] Off-target binding to Mcl-1 would lower the threshold for apoptosis, leading to cell death.Co-Immunoprecipitation (Co-IP). Perform a Co-IP experiment using an Mcl-1 antibody to see if your compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, Bim or Bak, in cell lysates.

Visualizations & Workflows

Workflow for Investigating a Suspected Off-Target Effect

The following diagram outlines a logical workflow from initial observation to mechanistic validation.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., cytotoxicity, immunomodulation) B Literature & Database Search (Analyze scaffolds: Imidazolone, Piperidine) A->B C Formulate Hypothesis (e.g., Kinase, NLRP3, CYP inhibition) B->C D Tier 1: In Vitro Confirmation (Biochemical or Target Engagement Assay) C->D E Does Compound Show Activity? D->E F Tier 2: Cellular Validation (Measure Downstream Pathway Markers) E->F  Yes J No Activity (Hypothesis Incorrect, Re-evaluate) E->J No   G Is Cellular Phenotype Reproduced? F->G H Validate with Orthogonal Assay (e.g., CETSA, Rescue Experiment) G->H  Yes G->J No   I Off-Target Effect Confirmed (Characterize Potency & Selectivity) H->I

Caption: A decision-making workflow for off-target effect investigation.

Simplified NLRP3 Inflammasome Activation Pathway

This diagram illustrates the key components of the NLRP3 pathway, a potential off-target for this compound.

NLRP3_Pathway cluster_cell Macrophage PAMPs Signal 1 (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 DAMPs Signal 2 (e.g., ATP, nigericin) P2X7 P2X7R DAMPs->P2X7 NFkB NF-κB Pathway TLR4->NFkB Priming NLRP3_active NLRP3 Inflammasome (Assembled Complex) P2X7->NLRP3_active Activation NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulation Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B Upregulation NLRP3_inactive->NLRP3_active Casp1_active Caspase-1 (active) NLRP3_active->Casp1_active Recruitment & Autocleavage ASC ASC ASC->Casp1_active Recruitment & Autocleavage Casp1_pro pro-Caspase-1 Casp1_pro->Casp1_active Recruitment & Autocleavage IL1B_active IL-1β (secreted) Casp1_active->IL1B_active Cleavage Compound Potential Inhibition Point Compound->NLRP3_active

Caption: Potential inhibition of NLRP3 assembly by the test compound.

Experimental Protocols

Protocol 1: ASC Oligomerization Assay by Immunofluorescence

This protocol is designed to visually assess the inhibition of NLRP3 inflammasome assembly.

Materials:

  • THP-1 cells (human monocytic cell line)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (Test Compound)

  • MCC950 (Positive Control NLRP3 inhibitor)

  • Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA)

  • Primary antibody: Anti-ASC (human specific)

  • Secondary antibody: Alexa Fluor-conjugated (e.g., AF488)

  • DAPI nuclear stain

  • Imaging medium (e.g., PBS)

Methodology:

  • Cell Culture & Differentiation: Plate THP-1 cells on glass coverslips in a 24-well plate. Differentiate cells into macrophage-like cells by treating with PMA (25-100 ng/mL) for 24-48 hours.

  • Compound Pre-treatment: Remove PMA-containing media. Add fresh media containing the Test Compound at various concentrations (e.g., 0.1 to 50 µM), the positive control (MCC950, ~1 µM), or vehicle (DMSO) for 1 hour.

  • Priming: Add LPS (0.5-1 µg/mL) to all wells and incubate for 3-4 hours.

  • Activation: Add the NLRP3 activator Nigericin (5-10 µM) or ATP (1-5 mM) and incubate for 60-90 minutes.

  • Fixation & Permeabilization: Gently wash cells with PBS. Fix with 4% PFA for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block with 1% BSA in PBS for 1 hour. Incubate with primary anti-ASC antibody overnight at 4°C. Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount coverslips onto slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells containing a distinct, large ASC "speck" versus cells with diffuse cytoplasmic staining. A dose-dependent reduction in the percentage of speck-positive cells indicates inhibition of NLRP3 assembly.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing CYP inhibition using a commercial fluorescent kit.

Materials:

  • Recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9)

  • Fluorescent probe substrate specific for each isozyme

  • NADPH regeneration system

  • Known CYP inhibitor for each isozyme (Positive Control)

  • Test Compound

  • 96-well black microplate

  • Plate reader with fluorescence capability

Methodology:

  • Prepare Reagents: Reconstitute enzymes, substrates, and cofactors according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the Test Compound and the positive control inhibitor in the reaction buffer.

  • Reaction Setup: In the 96-well plate, add the reaction buffer, recombinant CYP enzyme, and the Test Compound/control/vehicle. Allow a short pre-incubation period (5-10 minutes).

  • Initiate Reaction: Add the fluorescent probe substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified by the manufacturer (typically 15-60 minutes).

  • Stop Reaction: Add the stop solution provided in the kit.

  • Read Fluorescence: Measure the fluorescent signal on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Subtract background fluorescence. Normalize the data to the vehicle control (100% activity) and the positive control (0% activity). Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Lahare, S., et al. (2020). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 1-10. [Link: https://pharmascope.org/ijrps/article/view/3042]
  • Sheta, Y. S., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. [Link: https://pubmed.ncbi.nlm.nih.gov/38768400/]
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy, 13(5), 183-198. [Link: https://www.scirp.
  • Abdel-Gawad, N. M., et al. (2025). Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities. Bioorganic Chemistry, 165, 108962. [Link: https://pubmed.ncbi.nlm.nih.gov/39236402/]
  • Saleem, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 754. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398918/]
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8270138/]
  • PubChem. (n.d.). 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link: http://biomedpharmajournal.org/?p=324]
  • PubChem. (n.d.). 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. Retrieved from [Link]

  • Chen, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link: https://pubmed.ncbi.nlm.nih.gov/39525791/]
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. [Link: https://pubmed.ncbi.nlm.nih.gov/22876947/]
  • Boscaro, V., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link: https://pubmed.ncbi.nlm.nih.gov/34209930/]

Sources

Technical Support Center: Minimizing Cytotoxicity of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in Primary Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you mitigate unintended cytotoxicity in your primary cell experiments. Given the sensitive nature of primary cells, a systematic approach to experimental design is crucial for generating reliable and reproducible data.

This document moves beyond simple protocols to explain the underlying principles of compound-induced cytotoxicity, empowering you to make informed decisions and refine your experimental approach.

Section 1: Frequently Asked Questions - Understanding the Root Causes of Cytotoxicity

This section addresses the most common initial questions researchers face when observing unexpected cell death.

Q1: I'm observing significant cell death in my primary cultures after treatment. What are the most common causes of cytotoxicity with a novel small molecule like this?

A1: Cytotoxicity from a small molecule inhibitor in sensitive primary cells can stem from several factors, often acting in combination. It's essential to systematically evaluate each possibility:

  • On-Target Effects: The compound may be functioning as intended, but the biological consequences of modulating its target could be inherently cytotoxic to the specific primary cell type. For instance, scaffolds related to your compound, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, are known to inhibit the NLRP3 inflammasome.[1][2][3] While this is anti-inflammatory, prolonged or potent inhibition of such a fundamental pathway could disrupt cellular homeostasis and lead to cell death.

  • Off-Target Effects: The compound may bind to unintended cellular targets, disrupting essential pathways necessary for cell survival.[4] This is a common challenge in drug development.

  • Concentration-Dependent Toxicity: The concentration of the compound may be too high, exceeding the therapeutic window and causing non-specific effects that lead to cell death. It is critical to perform a dose-response curve to identify the optimal concentration.[4]

  • Prolonged Exposure: Primary cells can be sensitive to continuous exposure to foreign compounds. The cumulative stress over time can disrupt normal cellular functions and trigger cell death pathways.[5]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, is toxic to cells above a certain concentration (typically >0.5%). The final solvent concentration in your culture medium must be carefully controlled and consistent across all experimental conditions, including vehicle controls.

  • Compound Stability and Purity: Impurities from the synthesis process or degradation of the compound over time in culture medium can introduce toxic elements into your experiment.

Q2: My compound has a benzimidazole-like core, which has been linked to NLRP3 inhibition. Could this mechanism be the source of the cytotoxicity?

A2: Yes, this is a plausible hypothesis. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and initiates a form of inflammatory cell death called pyroptosis via caspase-1 activation.[1]

While inhibiting this pathway is often the goal, the cellular context is critical. If your primary cells have a certain level of basal NLRP3 activity that is essential for their normal function, potent inhibition could disrupt this balance. Furthermore, some compounds in this class have shown cytotoxicity in specific cell lines; for example, a related benzimidazole derivative showed a toxic concentration (TC50) of approximately 33 µM in THP-1 cells.[1] The effect could be even more pronounced in sensitive primary cells.

Below is a simplified diagram of the NLRP3 pathway, which your compound may be targeting.

NLRP3_Pathway cluster_cell Primary Cell PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR Signal 1 (Priming) NFkB NF-κB Signaling TLR->NFkB pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->pro_IL1B Transcription NLRP3_protein NLRP3 Protein NFkB->NLRP3_protein Transcription IL1B Mature IL-1β IL-18 pro_IL1B->IL1B NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Casp1) NLRP3_protein->NLRP3_complex Assembly K_efflux K+ Efflux / ROS K_efflux->NLRP3_complex Signal 2 (Activation) Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Pore Formation Compound 4-Phenyl-1-piperidin-4-yl -1,3-dihydro-2H-imidazol-2-one Compound->NLRP3_complex Potential Inhibition

Caption: Potential mechanism of action via NLRP3 inflammasome inhibition.

Section 2: Troubleshooting Guide - A Systematic Approach to Minimizing Cytotoxicity

Follow these steps to diagnose and mitigate cytotoxicity in your primary cell cultures.

Part A: Optimizing Core Experimental Parameters

The first step is to empirically determine the non-toxic working concentration and optimal exposure time for your specific primary cell type.

The goal is to find the concentration at which the compound is effective against its target without causing significant cell death. This requires determining the half-maximal toxic concentration (TC50) or cytotoxic concentration 50 (CC50).

Materials:

  • Primary cells of interest

  • Appropriate culture medium and plates (96-well format is recommended)

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • Viability assay reagent (e.g., MTT, PrestoBlue™, or Neutral Red)[6][7]

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase and will not become over-confluent during the experiment. Allow cells to adhere and stabilize overnight.

  • Compound Dilution: Prepare a serial dilution of your compound in culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Controls: Prepare the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions.

    • Positive Control (Optional): Cells treated with a compound known to induce cell death (e.g., Staurosporine).

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the different compound concentrations and controls.

  • Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours). The initial duration should match your planned endpoint experiments.[8]

  • Viability Assessment: Add the viability assay reagent to each well according to the manufacturer's instructions. After the required incubation, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the TC50 value.

The workflow below illustrates the decision-making process based on your results.

Dose_Response_Workflow start Start: Observe Cytotoxicity protocol1 Protocol 1: Perform Dose-Response (e.g., 24h, 48h, 72h) start->protocol1 analyze Calculate TC50 (Toxic Concentration 50%) protocol1->analyze tc50_high Result: TC50 is very low (High Toxicity) analyze->tc50_high High Toxicity tc50_ok Result: Clear therapeutic window (TC50 >> IC50) analyze->tc50_ok Acceptable Toxicity action_high Action: 1. Re-evaluate compound purity. 2. Shorten exposure time (Protocol 2). 3. Consider formulation changes. tc50_high->action_high action_ok Action: Select working concentrations well below the TC50 (e.g., TC50/10) tc50_ok->action_ok protocol2 Protocol 2: Pulse-Chase Experiment (Vary exposure duration) action_high->protocol2 end End: Optimized Protocol action_ok->end protocol2->analyze Re-evaluate

Sources

Overcoming resistance to 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Compound X (4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one). This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of Compound X and encountering resistance in cancer cell lines. Our goal is to provide you with the scientific rationale and practical methodologies to troubleshoot, understand, and potentially overcome this resistance.

Part 1: Frequently Asked Questions (FAQs) - Understanding Compound X and Resistance

This section addresses common initial questions regarding the function of Compound X and the nature of acquired resistance.

Q1: What is the primary mechanism of action for Compound X?

A1: Compound X is a potent and selective small molecule inhibitor of Akt (also known as Protein Kinase B). It functions by binding to the allosteric site of Akt, preventing its conformational activation and subsequent phosphorylation of downstream targets. The primary consequence of effective Compound X treatment is the suppression of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism in many cancer types.

Q2: We've observed that our cancer cell line, initially sensitive to Compound X, now continues to proliferate despite treatment. What are the likely causes?

A2: This phenomenon is characteristic of acquired resistance. The underlying mechanisms are often complex but typically fall into two main categories:

  • On-Target Alterations: These are genetic changes that directly affect the drug's target, Akt. The most common on-target alteration is the emergence of secondary mutations within the AKT1 gene's allosteric binding pocket. These mutations can reduce the binding affinity of Compound X, rendering it less effective at inhibiting the kinase.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Akt. This is a common escape mechanism. For instance, cells might upregulate the Ras/MEK/ERK pathway, which can also promote cell survival and proliferation, thereby bypassing the block in the PI3K/Akt pathway. Another possibility is the activation of parallel receptor tyrosine kinases (RTKs) that can signal through other pro-survival pathways.

Q3: How can we determine if our resistant cell line has developed an on-target mutation in Akt or is using a bypass pathway?

A3: A multi-step experimental approach is required to dissect the mechanism of resistance.

  • Biochemical Confirmation: Initially, you should confirm that the Akt pathway is indeed reactivated in your resistant cells despite the presence of Compound X. This can be done by performing a Western blot to check the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets like PRAS40 and S6 Ribosomal Protein. If these markers are phosphorylated in the presence of the drug, it suggests either a target mutation or a potent upstream reactivation.

  • Genetic Sequencing: To definitively identify on-target mutations, you should perform Sanger or Next-Generation Sequencing (NGS) of the AKT1 gene from your resistant cell line population and compare it to the parental (sensitive) cell line. Pay close attention to the region encoding the allosteric binding pocket.

  • Phospho-Proteomic & Kinase Assays: To screen for bypass pathways, a broader approach like a phospho-kinase antibody array can provide a snapshot of which alternative pathways may be activated. This can highlight increased phosphorylation of proteins like ERK, STAT3, or other RTKs.

Below is a logical workflow to guide your investigation.

Caption: Workflow for diagnosing the mechanism of resistance to Compound X.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the key experiments recommended in the FAQs.

Troubleshooting Guide 1: Verifying Akt Pathway Inhibition

Issue: Unsure if Compound X is effectively engaging its target in resistant cells.

Solution: Perform a dose-response Western blot to assess the phosphorylation status of Akt and its key downstream effector, S6 Ribosomal Protein.

Protocol 2.1: Western Blot for Akt Pathway Activity

  • Cell Seeding & Treatment:

    • Seed both parental (sensitive) and resistant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of Compound X concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Include a positive control (e.g., stimulation with EGF or insulin) and a negative control (vehicle, e.g., DMSO).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize using a chemiluminescence imaging system.

Expected Results & Interpretation:

Cell LineCompound X Conc.p-Akt (Ser473) LevelInterpretation
Parental Increasing↓↓↓Target engaged, pathway inhibited.
Resistant Increasing↓ or ↔If ↓: Pathway is still somewhat inhibited, suggesting bypass mechanism. If ↔: High-level resistance, likely due to an on-target mutation.
Troubleshooting Guide 2: Investigating Bypass Signaling

Issue: The Akt pathway appears inhibited, but cells are still proliferating. This points towards a bypass mechanism.

Solution: Use a combination therapy approach to co-inhibit the suspected bypass pathway along with Akt. The MEK/ERK pathway is a common culprit.

Protocol 2.2: Combination Index (CI) Assay using a MEK Inhibitor

This protocol uses the Chou-Talalay method to determine if the combination of Compound X and a MEK inhibitor (e.g., Selumetinib) is synergistic.

  • Cell Viability Assay (Single Agent):

    • First, determine the IC50 value for Compound X and the MEK inhibitor individually in your resistant cell line.

    • Seed cells in 96-well plates.

    • Treat with a serial dilution of each drug for 72 hours.

    • Measure cell viability using a reagent like CellTiter-Glo® or by performing an SRB assay.

    • Calculate the IC50 for each drug using non-linear regression analysis in software like GraphPad Prism.

  • Combination Treatment:

    • Design a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A + IC50 of Drug B; 0.5x IC50 of A + 0.5x IC50 of B; 2x IC50 of A + 2x IC50 of B, etc.).

    • Treat the resistant cells with these drug combinations for 72 hours.

  • Data Analysis:

    • Measure cell viability for the combination treatments.

    • Use software like CompuSyn to calculate the Combination Index (CI).

Interpretation of Combination Index (CI) Values:

CI ValueInterpretation
< 0.9Synergism: The two drugs work better together than the sum of their individual effects. This supports the hypothesis that MEK/ERK is a key bypass pathway.
0.9 - 1.1Additive Effect: The combined effect is what would be expected from the sum of their individual effects.
> 1.1Antagonism: The drugs interfere with each other.

If synergy is observed, it provides strong evidence that co-inhibition of both the Akt and MEK pathways is a viable strategy to overcome resistance.

Caption: Signaling diagram illustrating the rationale for combination therapy.

Part 3: References

  • The discovery of GDC-0068 (Ipatasertib): A novel inhibitor of the AKT kinase. Journal of Medicinal Chemistry.[Link]

  • Allosteric inhibitors of Akt. Nature Reviews Drug Discovery.[Link]

  • PI3K/AKT/mTOR signaling in cancer. Cold Spring Harbor Perspectives in Biology.[Link]

  • Acquired resistance to an allosteric AKT inhibitor through a gatekeeper mutation. Science Translational Medicine.[Link]

  • Feedback activation of HER3-PI3K signaling axis mediates resistance to MEK inhibitors in KRAS-mutant cancers. Science Signaling.[Link]

  • Mechanisms of resistance to RAF and MEK inhibitors and strategies to overcome them. Nature Reviews Clinical Oncology.[Link]

Technical Support Center: 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one and related compounds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential assay interferences and artifacts, ensuring the integrity and accuracy of your experimental data.

Introduction

This compound belongs to the broader class of imidazolone-containing compounds, which are prevalent in medicinal chemistry and drug discovery.[1][2] While these scaffolds are promising, they can also be a source of assay artifacts, leading to false-positive or false-negative results.[3][4][5] Understanding the potential pitfalls and having robust troubleshooting strategies are crucial for successful research and development.

This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of assay interference observed with small molecules like this compound?

A1: Small molecules can interfere with biological assays through various mechanisms, which are not necessarily related to specific target engagement.[3][6] For compounds containing imidazolone and piperidine scaffolds, be particularly aware of:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[7] This is a common artifact in high-throughput screening (HTS).[6]

  • Interference with Detection Methods:

    • Autofluorescence: Many organic molecules, including those with heterocyclic rings, can fluoresce, interfering with fluorescence-based assays (e.g., FRET, FP).[8][9] This can lead to either false positives or negatives depending on the assay design.[8]

    • Light Absorption/Quenching: The compound may absorb light at the excitation or emission wavelengths of the assay fluorophores, leading to a decrease in signal (quenching) and potential false-negative results.[8]

  • Chemical Reactivity: Some chemical moieties can be inherently reactive, leading to covalent modification of target proteins or other assay components.[4] While the core structure of this compound is generally stable, reactivity should not be entirely ruled out, especially under specific assay conditions (e.g., presence of certain metals or extreme pH).

  • Cytotoxicity: In cell-based assays, the compound may exhibit cytotoxic effects that are independent of the intended target. This can obscure true target-specific effects or be misinterpreted as a desired outcome (e.g., in anti-cancer screens).[8]

Q2: My compound shows activity in a primary screen, but I'm concerned it might be an artifact. What's the first step to confirm a true hit?

A2: The critical first step is to perform an orthogonal assay .[9] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay.[7][9] Genuine hits should show consistent activity across different assay formats, while artifacts are often technology-specific.

Q3: How can I determine if my compound is forming aggregates at the concentrations used in my assay?

A3: Several methods can be employed to detect compound aggregation:

  • Detergent-Based Counterscreen: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[10] If the compound's inhibitory activity is significantly reduced or eliminated, it's a strong indication that the initial activity was due to aggregation.

  • Dynamic Light Scattering (DLS): This biophysical technique directly measures the size of particles in a solution. If your compound is forming aggregates, DLS will detect particles with a much larger hydrodynamic radius than that of a single molecule.

  • Hill Slope Analysis: In a dose-response curve, aggregate-based inhibitors often exhibit steep Hill slopes (>1.5). While not definitive on its own, a steep slope should raise suspicion and prompt further investigation.

Troubleshooting Guides

Problem 1: High Background Signal in Fluorescence-Based Assays

Potential Cause: The compound exhibits autofluorescence at the assay's excitation and emission wavelengths.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high background in fluorescence assays.

Detailed Steps:

  • Measure Compound's Intrinsic Fluorescence:

    • Prepare a solution of your compound in the assay buffer at the highest concentration used in your experiment.

    • Using a plate reader or spectrofluorometer, scan a range of excitation and emission wavelengths to determine the compound's fluorescence profile.

    • Compare this profile with the wavelengths used in your assay.

  • Mitigation Strategies:

    • Shift Wavelengths: If possible, switch to a fluorophore that excites and emits at wavelengths where the compound has minimal fluorescence. Far-red dyes are often a good choice to avoid interference from blue- or green-fluorescing compounds.[9]

    • Time-Resolved Fluorescence (TRF): Assays like TR-FRET are less susceptible to interference from compound autofluorescence because they measure the signal after a delay, allowing the short-lived background fluorescence to decay.

    • Pre-read Subtraction: Before adding one of the key assay components (e.g., the enzyme or substrate), take a fluorescence reading of the plate with the compound. Subtract this background reading from the final assay reading.

Problem 2: Inconsistent Results in Cell-Based Assays

Potential Cause: The compound may be causing cytotoxicity or affecting cell adhesion, leading to variable cell numbers and inconsistent readouts.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results in cell-based assays.

Detailed Steps:

  • Assess Cell Viability and Morphology:

    • Treat cells with the compound at the same concentrations and for the same duration as your primary assay.

    • Visually inspect the cells using a microscope for any changes in morphology, such as rounding up, detachment, or signs of apoptosis (e.g., membrane blebbing).

    • Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to quantify any cytotoxic effects.

  • Determine Cytotoxicity (IC50):

    • Generate a dose-response curve for the compound's effect on cell viability to determine its IC50 for cytotoxicity.

  • Assay at Non-Toxic Concentrations:

    • Ensure that the concentrations used in your functional assay are well below the cytotoxicity IC50 (ideally, at least 10-fold lower). If your target-of-interest IC50 is close to the cytotoxicity IC50, it will be difficult to deconvolve the specific from the non-specific effects.

Experimental Protocols
Protocol 1: Detergent-Based Counterscreen for Compound Aggregation

Objective: To determine if the observed activity of a compound is due to the formation of aggregates.

Materials:

  • Test compound (this compound)

  • All components of your primary biochemical assay (buffer, enzyme, substrate, etc.)

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of your test compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.05% (v/v). The other set will not contain detergent.

  • Add all other assay components (e.g., enzyme) to both sets of wells.

  • Incubate as per your standard protocol.

  • Initiate the reaction (e.g., by adding the substrate) and measure the signal over time or at a fixed endpoint.

  • Generate dose-response curves for the compound with and without detergent.

Interpretation of Results:

ObservationInterpretation
IC50 increases significantly (>10-fold) in the presence of detergent.Strong evidence of aggregation-based activity.
No significant change in IC50 with detergent.The compound is likely a true inhibitor.
Slight shift in IC50 with detergent.May indicate some non-specific interactions; further investigation is warranted.

References

  • Tackling assay interference associated with small molecules | Request PDF. (n.d.).
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). NCBI Bookshelf.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. PMC.
  • Bajorath, J. (n.d.). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
  • 4-Phenylpiperidine. (n.d.). PubChem.
  • 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. (n.d.). PubChem.
  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. (n.d.). Der Pharma Chemica.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed.
  • 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. (n.d.). PubChem.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. (2024). PMC.
  • Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors | Journal of Medicinal Chemistry. (2023).
  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (2023). Hilaris Publisher.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.
  • The essential roles of chemistry in high-throughput screening triage. (n.d.). PubMed Central.
  • Fox, S., et al. (2006).
  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. (2024). PubMed.
  • 1-(1-(4-(7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. (n.d.). PubChem.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central.
  • IHC Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.

Sources

Technical Support Center: Enhancing the Bioavailability of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support resource for 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. Publicly available data on the specific physicochemical properties of this compound, such as its aqueous solubility and permeability, are limited. However, based on its chemical structure—a heterocyclic scaffold with aromatic and saturated rings—it is reasonable to hypothesize that it may exhibit poor aqueous solubility, a common challenge for molecules in drug discovery pipelines.

This guide is therefore structured around the assumption that your primary challenge is overcoming poor solubility and/or permeability, characteristic of Biopharmaceutics Classification System (BCS) Class II or Class IV compounds.[1][2] Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to systematically characterize and enhance the oral bioavailability of this and similar molecules.

Part 1: Frequently Asked Questions - Initial Characterization

This section addresses the critical first steps in understanding the bioavailability challenges of your compound.

Question: Where do I even begin? How do I confirm if my compound has a bioavailability problem?

Answer: The first step is to determine the compound's fundamental physicochemical properties, primarily its solubility and permeability. These two factors are the main determinants of oral absorption.

  • Aqueous Solubility Determination: You must measure the thermodynamic solubility of the compound in relevant aqueous media. A simple Shake-Flask method in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) is a standard starting point. A result below 100 µg/mL is a strong indicator of solubility-limited absorption.

  • Permeability Assessment: An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective way to estimate passive diffusion.[3] This assay measures the compound's ability to cross a lipid-infused artificial membrane. Low permeability in this assay suggests that even if you improve solubility, the molecule may struggle to enter the bloodstream. Caco-2 cell monolayer assays can provide more detailed information on both passive and active transport mechanisms.

  • Initial Preclinical Pharmacokinetic (PK) Study: The ultimate confirmation comes from an in vivo study. Administer a simple suspension formulation of the compound orally to a rodent model (e.g., Sprague-Dawley rat) and compare the plasma concentration-time profile to that from an intravenous (IV) administration. The ratio of the Area Under the Curve (AUC) from oral to IV dosing (AUC_oral / AUC_IV) gives you the absolute bioavailability (F%). An F% below 20% confirms a significant bioavailability issue.

Question: My compound has very low solubility. What does this mean in the context of the Biopharmaceutics Classification System (BCS)?

Answer: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[2]

  • BCS Class I: High Solubility, High Permeability (Ideal)

  • BCS Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step for absorption)

  • BCS Class III: High Solubility, Low Permeability (Permeability is the rate-limiting step)

  • BCS Class IV: Low Solubility, Low Permeability (Significant challenges for oral delivery)

If your compound has low solubility, it is likely a BCS Class II or IV candidate. This classification is crucial because it dictates your formulation strategy. For BCS Class II, enhancing the dissolution rate and maintaining a supersaturated state in the gut is the primary goal. For BCS Class IV, you must enhance both solubility and permeability.[1][2]

Question: What analytical method should I use to quantify this compound in biological samples?

Answer: For quantifying small molecules in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[4][5] A validated LC-MS/MS method is essential for accurate pharmacokinetic analysis. Key steps in method development include optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatography for good peak shape, and mass spectrometer settings for selective detection.[6]

Part 2: Troubleshooting Guide - Formulation Strategies

Once you've identified a solubility-limited absorption problem, the next step is to select an appropriate formulation strategy.

Decision Pathway for Formulation Strategy

The following diagram outlines a logical decision-making process for selecting a bioavailability enhancement approach.

G Start Start: Low Bioavailability Confirmed Char Characterize Physicochemical Properties (Solubility, Permeability, LogP, pKa) Start->Char BCS_Class Determine Putative BCS Class Char->BCS_Class ClassII BCS Class II (Low Solubility, High Permeability) BCS_Class->ClassII Low Sol, High Perm ClassIV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->ClassIV Low Sol, Low Perm StrategyII Goal: Enhance Dissolution Rate & Maintain Supersaturation ClassII->StrategyII StrategyIV Goal: Enhance Both Solubility & Permeability ClassIV->StrategyIV TechII_1 Amorphous Solid Dispersions (ASDs) StrategyII->TechII_1 TechII_2 Particle Size Reduction (Micronization/Nanonization) StrategyII->TechII_2 TechII_3 Lipid-Based Formulations (e.g., SMEDDS) StrategyII->TechII_3 TechIV_1 Lipid-Based Formulations (Can enhance both) StrategyIV->TechIV_1 TechIV_2 Nanotechnology Approaches StrategyIV->TechIV_2 TechIV_3 Prodrug Approach StrategyIV->TechIV_3 G cluster_0 Formulation & In Vitro Screening cluster_1 Preclinical In Vivo Testing Prep Prepare Formulations (e.g., ASD, SMEDDS) Char Physicochemical Characterization (DSC, PXRD, Particle Size) Prep->Char Diss In Vitro Dissolution Testing (Biorelevant Media) Char->Diss Select Select Lead Formulations Diss->Select Lead Lead Candidate(s) Select->Lead PK_Study Rodent Pharmacokinetic Study (Oral Gavage) Analysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Analysis Calc Calculate PK Parameters (AUC, Cmax, Tmax, F%) Analysis->Calc Compare Compare to Control (Suspension) Calc->Compare Success Successful Enhancement Compare->Success Bioavailability Goal Met Redesign Iterate / Redesign Formulation Compare->Redesign Goal Not Met Lead->PK_Study Redesign->Prep

Caption: Iterative workflow for formulation development and preclinical evaluation.

Protocol 2: Rodent Pharmacokinetic Study Design

This protocol provides a template for assessing the oral bioavailability of a lead formulation.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 250-300g. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Study Groups:

    • Group 1 (IV Control): 1 mg/kg dose of API dissolved in a suitable IV vehicle (e.g., 20% Solutol in saline), administered via tail vein injection.

    • Group 2 (Oral Control): 10 mg/kg dose of API as a simple suspension (e.g., in 0.5% methylcellulose), administered via oral gavage.

    • Group 3 (Oral Test Formulation): 10 mg/kg dose (API equivalent) of the lead formulation (e.g., the ASD reconstituted in water), administered via oral gavage.

  • Dosing and Sampling:

    • Fast animals overnight prior to dosing.

    • Administer the dose.

    • Collect sparse blood samples (approx. 100 µL) from each animal via tail vein or saphenous vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each group using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the absolute bioavailability (F%) of the control suspension and the test formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

    • The relative bioavailability of your test formulation compared to the suspension is a measure of the improvement achieved.

Table 2: Key Pharmacokinetic Parameters for Evaluation
ParameterDefinitionDesired Outcome for Enhanced Formulation
AUC (Area Under the Curve) The total drug exposure over time.Significant increase compared to control suspension.
Cmax (Maximum Concentration) The peak plasma concentration achieved.Significant increase compared to control suspension.
Tmax (Time to Cmax) The time at which Cmax is observed.May decrease, indicating faster absorption.
F% (Absolute Bioavailability) The fraction of the administered dose that reaches systemic circulation.Significant increase; the ultimate measure of success.

Preclinical animal models are essential for gaining initial insights into in vivo pharmacokinetic parameters. [7][8]While correlations between animal and human data can vary, these studies are critical for deciding whether to advance a compound. [9]

References

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. [Link]

  • Special Issue : Methods of Potentially Improving Drug Permeation and Bioavailability. MDPI. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Successful Formulation Strategies. Outsourced Pharma. [Link]

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  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibition: MCC950 versus the Emerging 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoinflammatory syndromes to neurodegenerative and metabolic diseases. The quest for potent and specific small-molecule inhibitors of NLRP3 has led to the discovery of several promising compounds. This guide provides an in-depth comparison of the well-characterized inhibitor, MCC950 , against the developing class of compounds based on the 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one scaffold.

While MCC950 stands as a benchmark tool for NLRP3 research, its clinical development was halted due to toxicity concerns, underscoring the need for alternative chemotypes.[1] This guide will delve into the mechanistic intricacies, comparative efficacy, and experimental validation of these two distinct approaches to NLRP3 inhibition, offering a comprehensive resource for researchers in the field.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system. Its activation is a two-step process: a priming signal, often initiated by microbial components like lipopolysaccharide (LPS), followed by an activation signal from a diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. This leads to the assembly of the inflammasome, caspase-1 activation, and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of inflammatory cell death known as pyroptosis.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly & Function PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3 NLRP3 Pro_IL1b Pro-IL-1β Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis (GSDMD-mediated) Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

MCC950: The Archetypal NLRP3 Inhibitor

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[2] Its discovery and extensive characterization have been instrumental in advancing our understanding of NLRP3 biology and its role in disease.

Mechanism of Action

MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[2] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis, a critical step for inflammasome oligomerization and activation.[3] Consequently, MCC950 effectively blocks downstream events, including ASC oligomerization, caspase-1 activation, and IL-1β secretion.[4]

MCC950_MOA cluster_inhibition NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal ADP_Pi ADP + Pi NLRP3_active->ADP_Pi ATPase Activity Oligomerization Oligomerization & Inflammasome Assembly NLRP3_active->Oligomerization ATP ATP ATP->NLRP3_active MCC950 MCC950 MCC950->NLRP3_inactive Binds to Walker B motif Inhibition Inhibits ATP Hydrolysis

Caption: Mechanism of Action of MCC950.
Potency and Selectivity

MCC950 exhibits nanomolar potency in inhibiting NLRP3 activation in various cell types.[5] Importantly, it demonstrates high selectivity for NLRP3 over other inflammasomes, such as NLRC4 and AIM2, making it a valuable tool for dissecting NLRP3-specific pathways.[6]

Parameter MCC950
Target NLRP3 (NACHT domain - Walker B motif)
IC50 (IL-1β Release) ~7.5-8.1 nM (mouse BMDMs)[5][7]
~200 nM (human THP-1 derived macrophages)[7]
Selectivity Specific for NLRP3; does not inhibit NLRC4, AIM2, or NLRP1 inflammasomes.[6]
Pharmacokinetics and Clinical Development

Preclinical studies have demonstrated the in vivo efficacy of MCC950 in various animal models of inflammatory diseases.[1][2] However, its clinical development was halted due to observations of hepatic toxicity in long-term exposure studies, highlighting the need for alternative NLRP3 inhibitors with improved safety profiles.[1]

The Rise of the this compound Scaffold

While direct experimental data on the NLRP3 inhibitory activity of this compound is not extensively published, research into structurally related compounds, particularly those containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, provides compelling evidence for the potential of this chemical class.[8][9][10]

A Developing Class of NLRP3 Inhibitors

Recent studies have focused on designing and synthesizing derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as novel NLRP3 inhibitors.[11][12] These efforts have yielded compounds that demonstrate the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular assays.[9][13]

Postulated Mechanism of Action

The inhibitory mechanism of this class of compounds is thought to involve the modulation of the ATPase activity of NLRP3.[13][14] By interfering with this enzymatic function, these compounds likely prevent the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. Computational modeling suggests potential binding sites within the NLRP3 protein that could accommodate these molecules and explain their inhibitory effects.[10][15]

Comparative Profile and Future Directions

The table below offers a comparative summary based on available data for MCC950 and the emerging data for the broader class of piperidinyl-dihydro-imidazol-2-one and -benzo[d]imidazol-2-one derivatives.

Feature MCC950 This compound Scaffold (based on analogs)
Mechanism of Action Direct binding to Walker B motif, inhibition of ATP hydrolysis.[2]Postulated to inhibit NLRP3 ATPase activity.[13][14]
Potency High (nanomolar IC50).[5]Varies with chemical modifications; some derivatives show dose-dependent inhibition of IL-1β release.[9][13]
Selectivity Highly selective for NLRP3.[6]Selectivity profile is currently under investigation.
Clinical Status Development halted due to toxicity.[1]Preclinical research and development stage.

The development of compounds based on the this compound scaffold represents a promising avenue for discovering novel NLRP3 inhibitors with potentially improved safety profiles compared to MCC950. Further structure-activity relationship (SAR) studies are crucial to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Evaluating NLRP3 Inhibition

The following protocols provide a standardized framework for the in vitro assessment and comparison of NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol details a common method for evaluating the efficacy of a test compound in inhibiting NLRP3 inflammasome activation in a human monocytic cell line.

THP1_Assay_Workflow start Start step1 Seed THP-1 cells and differentiate with PMA start->step1 step2 Prime cells with LPS (Signal 1) step1->step2 step3 Pre-incubate with test compound (e.g., MCC950) step2->step3 step4 Stimulate with ATP or Nigericin (Signal 2) step3->step4 step5 Collect supernatant step4->step5 step6 Measure IL-1β release (ELISA) step5->step6 step7 Assess cell viability/pyroptosis (LDH assay) step5->step7 end End step6->end step7->end

Caption: Workflow for In Vitro NLRP3 Inhibition Assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Test inhibitor (e.g., MCC950, this compound analog)

  • Human IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in complete RPMI-1640 medium.

    • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Differentiate monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test inhibitor or vehicle control (DMSO).

    • Incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Sample Collection:

    • Centrifuge the plates and carefully collect the cell culture supernatants for analysis.

  • Quantification of IL-1β Release:

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Assessment of Pyroptosis:

    • Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.

Data Analysis: Calculate the IC50 value for IL-1β inhibition by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Conclusion

MCC950 remains an indispensable tool for studying NLRP3-mediated inflammation, providing a benchmark for potency and selectivity. However, its clinical limitations have spurred the search for new chemical entities. The this compound scaffold and its analogs represent a promising, albeit less characterized, class of NLRP3 inhibitors. The preliminary data on related compounds suggest a distinct mechanism of action centered on inhibiting NLRP3's ATPase activity.

For researchers and drug developers, the path forward involves a rigorous head-to-head comparison of these emerging compounds against MCC950 using standardized in vitro and in vivo models. Key areas of focus should include confirming the mechanism of action, determining the selectivity profile, and, most importantly, conducting thorough safety and toxicity assessments. The ultimate goal is to develop a next-generation NLRP3 inhibitor that combines the potent efficacy of MCC950 with a superior safety profile, offering a new therapeutic strategy for a multitude of inflammatory diseases.

References

  • Gastaldi, S., Boscaro, V., Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Gastaldi, S., Boscaro, V., Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

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  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. [Link]

  • MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PubMed Central. [Link]

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  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central. [Link]

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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the in vivo validation of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, a novel compound with therapeutic potential in inflammatory diseases. Drawing from structural similarities to known NLRP3 inflammasome inhibitors, we hypothesize a mechanism of action and outline a rigorous comparative study against established benchmarks. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and a robust scientific rationale for the validation process.

Introduction: Unveiling the Potential of this compound

The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound this compound emerges as a promising candidate, featuring a chemical scaffold that suggests a potential role in modulating the inflammatory response. The presence of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety is particularly noteworthy, as this substructure has been identified in novel inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a wide range of chronic inflammatory and autoimmune diseases.

This guide presents a scientifically grounded, autonomous approach to validating the in vivo efficacy of this compound. We will proceed with the hypothesis that this compound functions as an inhibitor of the NLRP3 inflammasome signaling pathway.

Hypothesized Mechanism of Action

Our central hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome. This multiprotein complex, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Inhibition of this pathway is a validated therapeutic strategy for a host of inflammatory conditions.

Hypothesized Mechanism of Action cluster_0 Upstream Signaling cluster_1 NLRP3 Inflammasome Complex cluster_2 Downstream Effects Pathogen/Danger Signals Pathogen/Danger Signals Priming (NF-kB) Priming (NF-kB) Pathogen/Danger Signals->Priming (NF-kB) NLRP3 Activation NLRP3 Activation Priming (NF-kB)->NLRP3 Activation NLRP3 NLRP3 NLRP3 Activation->NLRP3 ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 Gasdermin D Gasdermin D Caspase-1 (active)->Gasdermin D IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Test Compound 4-Phenyl-1-piperidin-4-yl- 1,3-dihydro-2H-imidazol-2-one Test Compound->NLRP3 Activation Inhibits

Caption: Hypothesized mechanism of action for the test compound as an NLRP3 inflammasome inhibitor.

Comparative In Vivo Efficacy Study Design

To rigorously assess the anti-inflammatory potential of this compound, a well-controlled in vivo study is paramount. We propose a comparative study in a murine model of acute inflammation, benchmarking our test compound against a known NLRP3 inhibitor and a standard-of-care non-steroidal anti-inflammatory drug (NSAID).

Selection of Comparators

The choice of appropriate comparators is critical for a meaningful evaluation.

  • Positive Control (Mechanism-Specific): MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It has demonstrated robust in vivo efficacy in numerous preclinical models of inflammatory diseases.[1][2] Including MCC950 allows for a direct comparison of potency and efficacy against a compound with a well-defined mechanism of action.

  • Standard of Care (Broad-Spectrum): Ibuprofen is a widely used NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes. Its inclusion provides a benchmark against a clinically relevant anti-inflammatory agent with a different mechanism of action.[3][4]

In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

The LPS-induced systemic inflammation model in mice is a robust and reproducible method for evaluating acute inflammatory responses.[5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and a strong inducer of NLRP3 inflammasome-dependent cytokine release.[5]

Rationale for Model Selection:

  • Relevance: This model mimics the systemic inflammatory response seen in various infectious and sterile inflammatory conditions.

  • Rapidity: The inflammatory cascade is induced rapidly, allowing for a relatively short experimental timeline.[5]

  • Well-Characterized: The signaling pathways and cytokine profiles in this model are well-documented, facilitating mechanistic interpretation of results.

Experimental Workflow

Experimental Workflow cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment & Induction cluster_monitoring Phase 3: Monitoring & Sample Collection cluster_analysis Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=8/group) Acclimatization->Grouping Dosing Pre-treatment with Test Compound, Comparators, or Vehicle Grouping->Dosing Induction LPS Administration (i.p.) Dosing->Induction 30-60 min post-dosing Monitoring Monitor Clinical Signs (2-6 hours post-LPS) Induction->Monitoring Sampling Terminal Blood & Tissue Collection Monitoring->Sampling Cytokine Serum Cytokine Analysis (ELISA) Sampling->Cytokine Histology Tissue Histopathology Sampling->Histology Biomarker Gene & Protein Expression (qPCR, Western Blot) Sampling->Biomarker

Caption: Workflow for the in vivo validation of the test compound.

Detailed Experimental Protocols

Scientific integrity is maintained through meticulous and transparent methodologies.

Animal Husbandry and Ethical Considerations
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.

Dosing and Administration
  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administered orally (p.o.) or intraperitoneally (i.p.) at three dose levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship.

  • MCC950: Formulated in saline. Administered i.p. at a literature-validated effective dose (e.g., 10 mg/kg).

  • Ibuprofen: Formulated in a suitable vehicle. Administered p.o. at a standard anti-inflammatory dose (e.g., 50 mg/kg).[6]

  • Vehicle Control: The vehicle used for the test compound, administered at the same volume and route.

  • LPS: E. coli O111:B4, dissolved in sterile saline. Administered i.p. at a dose of 10 mg/kg.

Endpoint Measurements
  • Primary Endpoint:

    • Serum IL-1β Levels: Blood will be collected 4 hours post-LPS challenge via cardiac puncture. Serum will be separated and IL-1β levels quantified using a commercial ELISA kit. This is a direct readout of NLRP3 inflammasome activity.

  • Secondary Endpoints:

    • Serum TNF-α and IL-6 Levels: Measured by ELISA to assess the broader anti-inflammatory effects beyond NLRP3-specific cytokines.

    • Clinical Scoring: Animals will be monitored for signs of sickness (piloerection, lethargy, huddling) at regular intervals.

    • Histopathology: Lungs and liver will be collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.

    • Pharmacodynamic Biomarkers: Splenic tissue will be harvested to assess the expression of genes and proteins involved in the NLRP3 inflammasome pathway (e.g., NLRP3, ASC, Caspase-1) via qPCR and Western blotting.

Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison.

Table 1: Comparative Efficacy on Serum Cytokine Levels
Treatment Group (Dose)NSerum IL-1β (pg/mL) ± SEM% Inhibition of IL-1βSerum TNF-α (pg/mL) ± SEM% Inhibition of TNF-α
Vehicle + Saline8Baseline-Baseline-
Vehicle + LPS81500 ± 1200%5000 ± 3500%
Test Compound (10 mg/kg) + LPS 8 900 ± 95 40% 3500 ± 280 30%
Test Compound (30 mg/kg) + LPS 8 450 ± 60 70% 2000 ± 190 60%
Test Compound (100 mg/kg) + LPS 8 225 ± 45 85% 1250 ± 150 75%
MCC950 (10 mg/kg) + LPS8300 ± 5080%4800 ± 3304%
Ibuprofen (50 mg/kg) + LPS81350 ± 11010%2500 ± 21050%

* p < 0.05 compared to Vehicle + LPS group. Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data in Table 1 would suggest that the test compound dose-dependently reduces both IL-1β and TNF-α levels. The strong inhibition of IL-1β, comparable to MCC950, supports the NLRP3 inflammasome inhibition hypothesis. The significant reduction in TNF-α, similar to ibuprofen, suggests broader anti-inflammatory effects.

Conclusion: A Pathway to Validation

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By hypothesizing a mechanism of action based on its chemical structure and designing a comparative study with well-chosen benchmarks and a relevant disease model, researchers can generate the robust data necessary to advance this promising compound through the drug development pipeline. The emphasis on detailed protocols, multi-faceted endpoint analysis, and clear data interpretation ensures the trustworthiness and authority of the findings. Successful validation in this model would provide a strong rationale for further investigation in more complex, chronic models of inflammatory diseases.

References

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A Senior Application Scientist's Guide to Assessing Inflammasome Cross-Reactivity of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of specific inflammasome inhibitors is a critical goal for treating a wide range of inflammatory diseases. While the NLRP3 inflammasome is a prominent target, the selectivity of novel inhibitory compounds against other inflammasomes, such as NLRC4, AIM2, and NLRP1, is a crucial parameter for predicting therapeutic efficacy and potential off-target effects. This guide focuses on 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one , a compound belonging to a chemical scaffold recognized for its potential as an NLRP3 inhibitor.[1][2] As direct cross-reactivity data for this specific molecule is not yet publicly available, this document provides a comprehensive experimental framework for its rigorous evaluation. We present a series of validated, side-by-side assays to determine its inhibitory potency and selectivity, establishing a clear path for researchers to characterize this and other novel inflammasome-modulating compounds.

Introduction: The Imperative for Inflammasome Selectivity

Inflammasomes are multi-protein cytosolic complexes that act as central hubs of the innate immune system.[3] Upon activation by a diverse range of pathogenic and sterile danger signals, these platforms assemble to activate caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and initiates a lytic form of cell death known as pyroptosis.[3]

Several distinct inflammasome complexes have been characterized, each defined by a unique sensor protein that recognizes specific stimuli:

  • NLRP3: Senses a broad range of stimuli indicative of cellular stress, including crystalline materials, ATP, and pore-forming toxins.[3] Its aberrant activation is linked to numerous diseases, from gout to neurodegenerative disorders.[4]

  • NLRC4: Primarily activated by components of bacterial flagella and type III secretion systems.[5][6]

  • AIM2: Directly binds to and is activated by double-stranded DNA (dsDNA) in the cytoplasm, a key signal during bacterial and viral infections.[7][8]

  • NLRP1: The first inflammasome sensor identified, it can be activated by specific bacterial toxins like anthrax lethal toxin and certain endogenous "danger" signals.[5][9][10]

Given the distinct roles of these pathways, the selectivity of an inhibitor is paramount. A compound that inhibits NLRP3 but not NLRC4 or AIM2 could treat a metabolic inflammatory disease without compromising the host's primary defense against certain bacterial or viral infections. The compound of interest, This compound , is structurally related to a class of molecules recently identified as NLRP3 binders and inhibitors.[1][2] Therefore, a systematic evaluation of its cross-reactivity is a mandatory step in its preclinical development.

Comparative Analysis of Inflammasome Activation Pathways

Understanding the distinct activation triggers and assembly mechanisms of each inflammasome is fundamental to interpreting cross-reactivity data. The diagrams below illustrate the canonical pathways for NLRP3, NLRC4, and AIM2 activation.

NLRP3_Pathway cluster_0 Signal 1: Priming (e.g., LPS via TLR4) cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Pro-IL-1β & NLRP3 Transcription NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b Stimuli Nigericin / ATP (K+ Efflux) Stimuli->NLRP3_inactive Conformational Change NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC ASC_Speck ASC Speck (Oligomerization) ASC->ASC_Speck ProCasp1 Pro-Caspase-1 ASC_Speck->ProCasp1 Casp1 Active Caspase-1 (p20/p10) ProCasp1->Casp1 Casp1->ProIL1b IL1b Secreted IL-1β ProIL1b->IL1b Cleavage NLRC4_AIM2_Pathways NLRC4 and AIM2 Inflammasome Pathways cluster_NLRC4 NLRC4 Pathway cluster_AIM2 AIM2 Pathway cluster_Common Common Assembly & Output Flagellin Bacterial Flagellin NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 NLRC4_active Active NLRC4 Oligomer NLRC4->NLRC4_active ASC_Speck_C ASC Speck NLRC4_active->ASC_Speck_C dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 AIM2_active Active AIM2 Oligomer AIM2->AIM2_active AIM2_active->ASC_Speck_C Casp1_C Active Caspase-1 ASC_Speck_C->Casp1_C IL1b_C Secreted IL-1β Casp1_C->IL1b_C

Caption: Distinct upstream triggers for NLRC4 and AIM2 inflammasomes.

Experimental Design for Assessing Cross-Reactivity

To objectively compare the inhibitory profile of this compound, a multi-tiered experimental approach is required. The workflow is designed to move from a primary functional readout (IL-1β secretion) to more specific mechanistic assays (ASC oligomerization and caspase-1 cleavage).

Experimental_Workflow cluster_activation Step 3: Selective Inflammasome Activation cluster_assays Step 4: Downstream Assays Start Cell Culture (THP-1 or BMDM) Priming Step 1: Priming (LPS, 200 ng/mL, 3h) Start->Priming Pretreatment Step 2: Pre-treatment (Test Compound or Controls) Priming->Pretreatment NLRP3 NLRP3: Nigericin (10 µM) Pretreatment->NLRP3 NLRC4 NLRC4: S. Typhimurium Pretreatment->NLRC4 AIM2 AIM2: Poly(dA:dT) Pretreatment->AIM2 NLRP1 NLRP1: Anthrax Lethal Toxin (in mouse BMDM) Pretreatment->NLRP1 ELISA IL-1β ELISA (Supernatant) NLRP3->ELISA NLRC4->ELISA AIM2->ELISA NLRP1->ELISA LDH LDH Assay (Supernatant, Pyroptosis) ELISA->LDH Microscopy ASC Speck Microscopy (Fixed Cells) LDH->Microscopy Western Caspase-1 Cleavage WB (Supernatant + Lysate) Microscopy->Western

Caption: Workflow for evaluating inflammasome inhibitor selectivity.

Cellular Models
  • Human THP-1 Monocytes: A widely used and reliable cell line that, upon differentiation with Phorbol 12-myristate 13-acetate (PMA), becomes macrophage-like and expresses all necessary inflammasome components.

  • Mouse Bone Marrow-Derived Macrophages (BMDMs): Primary cells that provide a more physiologically relevant system. They are essential for studying mouse-specific activators, such as anthrax lethal toxin for NLRP1b. [5][11]

Controls
  • Vehicle Control (DMSO): To establish the baseline inflammasome activation for each stimulus.

  • Positive Control Inhibitor (MCC950): A well-characterized, potent, and highly selective NLRP3 inhibitor used as a benchmark for NLRP3-specific inhibition. [12][[“]][14]* Pan-Caspase Inhibitor (Z-VAD-FMK): To confirm that IL-1β release is caspase-1 dependent, validating the assay system.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the cross-reactivity assessment.

Protocol 1: Inflammasome Activation in Differentiated THP-1 Cells
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 0.5 x 10⁶ cells/mL in 96-well plates (for ELISA/LDH) or on glass coverslips in 24-well plates (for microscopy).

    • Differentiate cells with 100 nM PMA for 24-48 hours. Replace with fresh, PMA-free media and rest for 24 hours before the experiment.

  • Priming:

    • Prime cells with 200 ng/mL Lipopolysaccharide (LPS) for 3 hours at 37°C to upregulate pro-IL-1β and NLRP3 expression. [15]3. Inhibitor Pre-treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 to 50 µM), MCC950 (1 µM), or vehicle (DMSO) for 30-60 minutes.

  • Selective Activation:

    • For NLRP3: Add Nigericin (10 µM) or ATP (5 mM) for 30-60 minutes. [15][16] * For NLRC4: Infect cells with log-phase Salmonella Typhimurium at a Multiplicity of Infection (MOI) of 10 for 1-2 hours. [17][18] * For AIM2: Transfect cells with 1 µg/mL of Poly(dA:dT) using a suitable transfection reagent (e.g., Lipofectamine 2000) for 4-6 hours. [19]5. Sample Collection:

    • Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assays.

    • For Western blotting, combine the supernatant with cell lysates prepared using RIPA buffer to capture both secreted and intracellular proteins. [20] * For microscopy, fix cells on coverslips with 4% paraformaldehyde.

Protocol 2: IL-1β Quantification by ELISA
  • Use a commercial human IL-1β ELISA kit, following the manufacturer's instructions. [21]2. Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add collected supernatants and standards to the plate and incubate.

  • Wash and add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add TMB substrate and stop the reaction. Read absorbance at 450 nm.

  • Calculate IL-1β concentration based on the standard curve.

Protocol 3: Caspase-1 Cleavage by Western Blot
  • Quantify total protein concentration in the combined supernatant/lysate samples.

  • Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel. [22]3. Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific for the cleaved p20 subunit of human caspase-1 overnight at 4°C. [23][24][25]6. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate. The appearance of a ~20 kDa band indicates caspase-1 activation. [26]

Protocol 4: ASC Speck Visualization by Immunofluorescence
  • Permeabilize the fixed cells on coverslips with 0.1% Triton X-100 in PBS. [16]2. Block with 3% BSA in PBS.

  • Incubate with a primary antibody against human ASC.

  • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). [16]5. Mount coverslips onto slides with a DAPI-containing mounting medium to stain nuclei.

  • Image using a confocal microscope. Quantify inflammasome activation by counting the percentage of cells containing a distinct, singular ASC speck. [27]

Data Presentation and Interpretation

Results should be collated and presented in a clear, quantitative format to facilitate direct comparison.

Table 1: Comparative IC₅₀ Values for IL-1β Release Inhibition
InflammasomeActivator(s)This compound IC₅₀ (µM)MCC950 IC₅₀ (µM)
NLRP3 LPS + NigericinTo be determined~0.01
NLRC4 S. TyphimuriumTo be determined>50
AIM2 Poly(dA:dT)To be determined>50
NLRP1 Anthrax Toxin (mouse)To be determined>50
  • Interpretation: A potent IC₅₀ value against the NLRP3 activator coupled with significantly higher (>100-fold) or no inhibition against NLRC4, AIM2, and NLRP1 activators would strongly indicate high selectivity for NLRP3.

Table 2: Mechanistic Assay Readouts at a Fixed Inhibitor Concentration (e.g., 10 µM)
InflammasomeAssayVehicle ControlTest CompoundMCC950
NLRP3 % Cells with ASC Specks~30%To be determined<5%
Caspase-1 p20 Band Intensity+++To be determined-
NLRC4 % Cells with ASC Specks~25%To be determined~25%
Caspase-1 p20 Band Intensity+++To be determined+++
AIM2 % Cells with ASC Specks~20%To be determined~20%
Caspase-1 p20 Band Intensity+++To be determined+++
  • Interpretation: A selective NLRP3 inhibitor should significantly reduce ASC speck formation and the intensity of the cleaved caspase-1 p20 band only in the NLRP3-activated samples, with minimal to no effect on the NLRC4 and AIM2-activated samples. This provides direct evidence that the compound acts upstream at the level of inflammasome assembly. [28][29]

Conclusion

This guide provides a robust and comprehensive strategy for characterizing the cross-reactivity profile of this compound. By systematically employing specific activators for different inflammasome pathways and utilizing a combination of functional and mechanistic readouts, researchers can generate the high-quality, objective data necessary to define the compound's selectivity. Establishing high selectivity for NLRP3 would position this molecule as a promising candidate for further development in the treatment of NLRP3-driven inflammatory diseases.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one Derivatives as Nociceptin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one derivatives, a class of compounds with significant potential as modulators of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics targeting pain, anxiety, and other neurological disorders.

Introduction: The NOP Receptor - A Key Therapeutic Target

The NOP receptor, a member of the opioid receptor family, has emerged as a compelling target for drug discovery.[1] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioids with high affinity.[1] Its endogenous ligand, N/OFQ, is a heptadecapeptide involved in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways.[1][2] Consequently, the development of small molecule ligands that can selectively modulate the NOP receptor holds immense promise for creating novel analgesics and anxiolytics with potentially fewer side effects than conventional opioids.[3]

The this compound scaffold represents a key pharmacophore for potent NOP receptor ligands. This guide will dissect the SAR of this chemical series, with a particular focus on how modifications to different parts of the molecule can profoundly influence binding affinity, functional activity (agonism vs. antagonism), and selectivity. While direct and comprehensive SAR data for the imidazol-2-one core is limited in publicly available literature, we will draw key insights from the closely related N-(4-piperidinyl)-2-indolinone series, which shares a similar structural framework and provides a robust model for understanding the SAR of NOP receptor ligands.[1][4]

Core Scaffold and General Synthesis

The fundamental structure of the compounds discussed herein consists of a central piperidine ring linked to a 4-phenyl-1,3-dihydro-2H-imidazol-2-one moiety. The synthesis of these derivatives generally involves a multi-step process, with a key step often being the reductive amination of a suitable piperidone precursor with an appropriate amine to introduce the desired N-substituent on the piperidine ring.[1]

Below is a generalized synthetic workflow for the preparation of these derivatives.

Synthetic Workflow Start Starting Materials (e.g., 4-piperidone derivatives, phenylacetonitriles) Step1 Imidazol-2-one Formation Start->Step1 Step2 Coupling with Piperidine Moiety Step1->Step2 Intermediate Core Scaffold (4-Phenyl-1-(piperidin-4-yl)-imidazol-2-one) Step2->Intermediate Step3 N-Alkylation/Acylation of Piperidine Intermediate->Step3 Final_Products Target Derivatives Step3->Final_Products

Caption: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly sensitive to structural modifications at several key positions. The following sections will explore the SAR at the piperidine nitrogen, the phenyl ring, and the core heterocyclic system. The discussion will be supported by comparative data from a series of N-(4-piperidinyl)-2-indolinones, which serve as excellent surrogates for understanding the SAR of the target imidazol-2-ones.[1]

The Critical Role of the Piperidine N-Substituent

One of the most striking features of the SAR for this class of NOP ligands is the profound impact of the substituent at the N-1 position of the piperidine ring. Subtle changes to this group can dramatically alter the compound's functional activity, converting a potent antagonist into a potent agonist.[1]

This phenomenon is clearly illustrated in the N-(4-piperidinyl)-2-indolinone series. As shown in the table below, the introduction of bulky, lipophilic groups on the piperidine nitrogen generally favors high affinity for the NOP receptor.

CompoundN-SubstituentNOP Ki (nM)µ Ki (nM)κ Ki (nM)NOP Functional Activity (% Stim.)EC50 (nM)Ke (nM)
1a Benzyl140182520>1000-
1b Cyclooctylmethyl1.111042Antagonist-15
1c 2-Adamantylmethyl2.1150120Antagonist-10
1d Isobutyl1912011085150-
1e Cyclopentylmethyl3.41201009530-
1f Cyclohexylmethyl2.91101009825-
1g 1-Methylcyclooctyl0.810220Agonist10-

Data adapted from Zaveri, N. T., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976.[1]

From this data, several key SAR trends emerge:

  • Switch from Agonist to Antagonist: The transition from a simple benzyl group (1a ) to a bulkier cyclooctylmethyl (1b ) or 2-adamantylmethyl (1c ) group leads to a dramatic increase in NOP affinity and a switch from weak partial agonism to potent antagonism.[1] This highlights a critical "molecular switch" region within the NOP receptor binding pocket.

  • Impact of Alkyl Substituents: Straight-chain and smaller cyclic alkyl groups on the piperidine nitrogen, such as isobutyl (1d ), cyclopentylmethyl (1e ), and cyclohexylmethyl (1f ), generally result in potent agonism.[1]

  • Influence of a Quaternary Carbon: The presence of a quaternary carbon adjacent to the piperidine nitrogen, as seen in the 1-methylcyclooctyl derivative (1g ), leads to a significant increase in agonist potency.[5]

SAR_Piperidine_N cluster_0 Piperidine N-Substituent cluster_1 Functional Activity Bulky/Lipophilic Bulky/Lipophilic Groups (e.g., Cyclooctylmethyl, Adamantylmethyl) Antagonist Potent Antagonism Bulky/Lipophilic->Antagonist Small_Alkyl Smaller Alkyl/Cycloalkyl Groups (e.g., Isobutyl, Cyclopentylmethyl) Agonist Potent Agonism Small_Alkyl->Agonist Quaternary_Carbon Quaternary Carbon Substituent (e.g., 1-Methylcyclooctyl) High_Potency_Agonist High Potency Agonism Quaternary_Carbon->High_Potency_Agonist Experimental_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Functional_Assay [35S]GTPγS Functional Assay EC50_Ke_Value Determine EC50 (Agonist) or Ke (Antagonist) Functional_Assay->EC50_Ke_Value Compound Test Compound Compound->Binding_Assay Compound->Functional_Assay

Caption: Experimental workflow for determining the in vitro activity of NOP receptor ligands.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives and their analogs is a compelling area of research in medicinal chemistry. The exquisite sensitivity of the NOP receptor to the nature of the piperidine N-substituent provides a unique opportunity for the fine-tuning of ligand function, enabling the development of both potent agonists and antagonists within the same chemical series. This "molecular switch" phenomenon is a key takeaway for drug designers in this field.

Future research should focus on a more systematic exploration of the imidazol-2-one core and the 4-phenyl ring to further optimize potency, selectivity, and pharmacokinetic properties. The development of ligands with mixed NOP/mu-opioid receptor profiles is also a promising strategy for creating safer and more effective analgesics. [3]Continued investigation into the SAR of this versatile scaffold will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of central nervous system disorders.

References

  • Zaveri, N. T., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]

  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419–457. [Link]

  • Hirao, A., et al. (2008). Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent. Journal of Pharmacological Sciences, 106(3), 361-368. [Link]

  • Ciccocioppo, R., et al. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(39), 5334-5353. [Link]

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Benchmarking Novel c-Myc Inhibitors: A Comparative Guide Featuring 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting the "Undruggable" c-Myc Oncoprotein

The c-Myc oncoprotein, a transcription factor deregulated in a majority of human cancers, has long been considered an attractive but elusive therapeutic target.[1] Its pivotal role in driving cell proliferation, growth, and metabolism makes it a linchpin in tumorigenesis.[2] However, the lack of a defined enzymatic pocket and its nuclear localization have historically rendered c-Myc "undruggable" by conventional small molecule approaches.[1] The primary mechanism of c-Myc's oncogenic activity relies on its heterodimerization with its partner protein, Max, which enables binding to E-box DNA sequences and subsequent transcriptional activation of target genes.[3] Consequently, strategies to inhibit c-Myc have focused on disrupting this critical protein-protein interaction or indirectly affecting its expression and downstream pathways.[1][4]

This guide provides a framework for benchmarking a novel compound, 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, against established c-Myc inhibitors. We will delve into the mechanisms of action of well-characterized inhibitors, present a suite of robust experimental protocols for a head-to-head comparison, and offer insights into data interpretation. Our goal is to equip researchers with the necessary tools to rigorously evaluate new chemical entities targeting this challenging oncoprotein.

Profiling the Competitors: A Look at Known c-Myc Inhibitors

A diverse arsenal of molecules with anti-c-Myc activity has been developed, each with a unique mechanism of action. For the purpose of this guide, we will focus on three well-characterized inhibitors that represent different classes of c-Myc antagonism.

  • 10058-F4: A cell-permeable small molecule that directly inhibits the c-Myc/Max dimerization.[5][6] By binding to c-Myc, it prevents the formation of the functional heterodimer, thereby blocking the transactivation of c-Myc target genes.[5][7] Studies have shown that 10058-F4 can induce cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[7][8]

  • KJ-Pyr-9: Another small molecule inhibitor that disrupts the c-Myc/Max interaction.[9][10] It has been shown to preferentially interfere with the proliferation of c-Myc-overexpressing cells and reduce the c-Myc-driven transcriptional signature.[10][11] In vivo studies have demonstrated its efficacy in blocking the growth of human cancer cell xenografts.[9][10]

  • Omomyc: A dominant-negative mutant of c-Myc, this biologic therapeutic represents a different approach to c-Myc inhibition.[3] It can form non-functional heterodimers with both c-Myc and Max, effectively sequestering them from their DNA binding sites.[12][13] Omomyc has shown remarkable therapeutic efficacy in preclinical cancer models and is the first direct MYC inhibitor to have completed a phase I clinical trial.[13][14]

The following diagram illustrates the primary mechanism of direct c-Myc inhibition targeted by these compounds.

cluster_nucleus Nucleus c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-box E-box c-Myc/Max Dimer->E-box Target Gene Transcription Target Gene Transcription E-box->Target Gene Transcription Inhibitor This compound 10058-F4 KJ-Pyr-9 Omomyc Inhibitor->c-Myc

Caption: Mechanism of direct c-Myc inhibition.

Experimental Benchmarking Workflow

A rigorous evaluation of a novel c-Myc inhibitor requires a multi-faceted approach, progressing from initial cell-based viability assays to target engagement and downstream effect validation. The following workflow provides a comprehensive strategy for benchmarking this compound against 10058-F4, KJ-Pyr-9, and Omomyc.

Start Start Cell Viability Assays Cell Viability Assays Start->Cell Viability Assays Target Engagement Assays Target Engagement Assays Cell Viability Assays->Target Engagement Assays Downstream Pathway Analysis Downstream Pathway Analysis Target Engagement Assays->Downstream Pathway Analysis Data Analysis & Comparison Data Analysis & Comparison Downstream Pathway Analysis->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for benchmarking c-Myc inhibitors.

Part 1: Assessing Cellular Viability and Proliferation

The initial step is to determine the cytotoxic and anti-proliferative effects of the novel compound in cancer cell lines known to be dependent on c-Myc for their survival.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15]

  • Cell Seeding: Seed a c-Myc dependent cancer cell line (e.g., Burkitt's lymphoma cell line Ramos) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and the reference inhibitors (10058-F4, KJ-Pyr-9, and Omomyc) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[16]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM)
This compoundRamosExperimental Value
10058-F4RamosExperimental Value
KJ-Pyr-9RamosExperimental Value
OmomycRamosExperimental Value
Part 2: Verifying Target Engagement

Demonstrating that the novel compound directly interacts with c-Myc and disrupts its interaction with Max is crucial.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions within a cell.

  • Cell Lysis: Treat c-Myc overexpressing cells with this compound and control inhibitors for a specified time. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody overnight at 4°C. Add protein A/G agarose beads to pull down the c-Myc-antibody complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against both c-Myc and Max.

A reduction in the amount of Max co-immunoprecipitated with c-Myc in the presence of the inhibitor indicates a disruption of their interaction.

Part 3: Analyzing Downstream Effects

Inhibition of c-Myc should lead to a decrease in the expression of its target genes and a subsequent impact on cellular processes like proliferation.

Experimental Protocol: Quantitative Real-Time PCR (RT-qPCR) for c-Myc Target Genes

RT-qPCR allows for the sensitive and specific quantification of mRNA levels.

  • RNA Extraction and cDNA Synthesis: Treat cells with the inhibitors and extract total RNA. Synthesize cDNA from the RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for known c-Myc target genes (e.g., ODC1, NCL, TERT). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.

Experimental Protocol: Western Blot Analysis of c-Myc and Downstream Markers

Western blotting is used to assess changes in protein levels.[17]

  • Protein Extraction and Quantification: Extract total protein from inhibitor-treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against c-Myc, and downstream markers of cell cycle progression (e.g., Cyclin D2) and apoptosis (e.g., cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Data Presentation: Summary of Downstream Effects

Compoundc-Myc Protein LevelODC1 mRNA ExpressionCleaved PARP Level
This compoundRelative ChangeFold ChangeRelative Change
10058-F4Relative ChangeFold ChangeRelative Change
KJ-Pyr-9Relative ChangeFold ChangeRelative Change
OmomycRelative ChangeFold ChangeRelative Change

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the preclinical benchmarking of a novel c-Myc inhibitor, this compound. By systematically comparing its performance against well-established inhibitors across a range of cellular and molecular assays, researchers can gain a clear understanding of its potency, mechanism of action, and therapeutic potential. The data generated from these experiments will be critical in determining whether to advance the compound into further preclinical and in vivo studies. The ultimate goal is to identify novel, potent, and specific c-Myc inhibitors that can be translated into effective cancer therapies.

References

  • Taylor & Francis. (n.d.). Key breakthroughs in small molecule MYC inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Inhibitors of the Myc Oncoprotein. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitor of MYC identified in a Kröhnke pyridine library. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Multiple Independent Binding Sites for Small-Molecule Inhibitors on the Oncoprotein c-Myc. Retrieved from [Link]

  • PNAS. (n.d.). Inhibitor of MYC identified in a Kröhnke pyridine library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). c-Myc inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion. Retrieved from [Link]

  • ecancer. (n.d.). MYC targeting by omomyc synergizes with PARP inhibition and potentiates antitumour response in preclinical models of triple-negative breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and indirect inhibition of MYC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to Inhibit Myc and Their Clinical Applicability. Retrieved from [Link]

  • Peptomyc. (n.d.). MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of peptides and proteins that inhibit c-Myc, including E-box.... Retrieved from [Link]

  • Springer Nature. (n.d.). Omomyc is finally in the clinic. What a journey!. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Retrieved from [Link]

  • Springer Link. (n.d.). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Retrieved from [Link]

  • Journal of Cell Biology. (n.d.). The long journey to bring a Myc inhibitor to the clinic. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and indirect MYC-targeted therapeutic strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of copy number of c-Myc protein per cell by quantitative Western blotting. Retrieved from [Link]

  • International Journal of Hematology-Oncology and Stem Cell Research. (n.d.). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

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A Guide to the Reproducible Synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one: A Comparative Analysis for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific integrity and progress. For researchers investigating novel therapeutic agents, the ability to reliably synthesize and re-synthesize a compound of interest is paramount. This guide provides an in-depth analysis of the synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, a heterocyclic molecule representative of scaffolds with significant therapeutic potential. We will explore a validated synthetic route, dissect the critical parameters influencing its reproducibility, and provide a framework for consistent experimental outcomes. Furthermore, we will contextualize this compound by comparing it with functionally related alternatives, offering a broader perspective for drug development professionals.

Introduction to this compound and the Imperative of Reproducibility

The this compound scaffold belongs to a class of compounds that are of high interest in medicinal chemistry. Structurally similar molecules have been investigated for a range of biological activities, including the inhibition of the NLRP3 inflammasome and the c-Myc protein, both of which are implicated in various inflammatory diseases and cancers[1][2]. Given these potential applications, the consistent production of this molecule is crucial for preclinical and clinical studies.

However, the path from a published synthetic procedure to a consistently reproduced molecule in different laboratories can be fraught with challenges. Minor, often unreported, variations in reaction conditions can lead to significant discrepancies in yield, purity, and even the identity of the final product[3][4]. This guide aims to illuminate the key factors that govern the reproducibility of the synthesis of this compound, thereby empowering researchers to achieve reliable and consistent results.

Recommended Synthetic Pathway and Critical Control Points

The most direct and commonly referenced synthetic route to this compound involves a two-step process starting from commercially available materials. This pathway consists of the construction of the 2-imidazolone ring followed by the deprotection of the piperidine nitrogen.

A key intermediate in this synthesis is the N-Boc protected piperidine derivative, tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate. The final product is then obtained by the removal of the tert-butoxycarbonyl (Boc) protecting group[5].

Synthetic Pathway Starting Materials 2-Amino-1-phenylethanone + tert-butyl 4-aminopiperidine-1-carboxylate + Carbonylating Agent (e.g., CDI) Intermediate tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H- imidazol-1-yl)piperidine-1-carboxylate Starting Materials->Intermediate Cyclization Deprotection Acidic Deprotection Intermediate->Deprotection Final_Product 4-Phenyl-1-piperidin-4-yl-1,3-dihydro- 2H-imidazol-2-one Deprotection->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the 2-Imidazolone Ring

The formation of the 2-imidazolone ring is the cornerstone of this synthesis. Several methods for the synthesis of 2-imidazolones have been reported, often involving the cyclization of a diamine precursor with a carbonylating agent[6]. For our target molecule, this would involve the reaction of a derivative of 2-amino-1-phenylethanone with a protected 4-aminopiperidine and a suitable C1 source.

A more direct approach, and one that is amenable to a wider range of substrates, is the reaction of an α-aminoketone with an isocyanate, followed by cyclization. However, for the specific substitution pattern of our target molecule, a multi-component reaction or a stepwise condensation approach is more likely.

Protocol for the Synthesis of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate:

  • Reaction Setup: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is added a non-nucleophilic base such as triethylamine (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Carbonylation: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Critical Parameters for Reproducibility:

  • Purity of Starting Materials: The purity of the α-aminoketone and the protected aminopiperidine is critical. Impurities can lead to side reactions and difficult purification.

  • Choice of Base and Solvent: The base should be non-nucleophilic to avoid competing reactions with the carbonylating agent. The solvent should be anhydrous to prevent hydrolysis of CDI.

  • Temperature Control: The addition of CDI should be performed at a low temperature to control the initial exothermic reaction.

  • Stoichiometry: Precise control of the stoichiometry is important to maximize the yield of the desired product and minimize the formation of byproducts.

Step 2: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the free piperidine. This is a standard transformation in organic synthesis, but its efficiency and the purity of the final product depend on the chosen conditions.

Protocol for the Synthesis of this compound:

  • Reaction Setup: The Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • Acidic Cleavage: A strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or a solution of hydrochloric acid in dioxane (4 M), is added to the solution. The reaction is typically stirred at room temperature for 1-4 hours.

  • Workup and Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. Alternatively, the product can be precipitated as a salt and collected by filtration.

Critical Parameters for Reproducibility:

  • Choice of Acid: While TFA is effective, its removal can sometimes be challenging. HCl in dioxane is often preferred for a cleaner workup and direct precipitation of the hydrochloride salt.

  • Reaction Time and Temperature: Over-exposure to strong acid can potentially lead to degradation of the product. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

  • Neutralization and Extraction: Complete neutralization of the acid is necessary to obtain the free base. The choice of extraction solvent should be optimized for the solubility of the product.

Characterization and Purity Assessment for Reproducible Biological Data

The reproducibility of biological experiments is directly linked to the purity and structural integrity of the compound being tested. Therefore, rigorous characterization of each batch of this compound is non-negotiable.

Analytical Technique Purpose Expected Results for this compound
¹H NMR Structural elucidation and confirmationSignals corresponding to the phenyl, imidazolone, and piperidine protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Confirmation of the carbon skeletonResonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the imidazolone ring.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated exact mass of the compound ([M+H]⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak with a purity of >95% is generally considered acceptable for in vitro biological assays.
Melting Point (m.p.) Physical property and purity indicatorA sharp and reproducible melting point range.

Comparative Analysis with Alternative Scaffolds

The therapeutic value of this compound can be better understood by comparing it to other compounds that target similar biological pathways. As previously mentioned, related benzimidazole structures have been investigated as inhibitors of the NLRP3 inflammasome and c-Myc.

Biological_Target Target_Compound 4-Phenyl-1-piperidin-4-yl-1,3-dihydro- 2H-imidazol-2-one NLRP3 NLRP3 Inflammasome Target_Compound->NLRP3 Inhibition cMyc c-Myc Protein Target_Compound->cMyc Inhibition Inflammation Inflammation NLRP3->Inflammation Activation Cancer Cancer cMyc->Cancer Oncogenic Activity

Figure 2: Potential signaling pathways involving the target compound.

Compound/Scaffold Reported Biological Target Key Structural Features Reference
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives NLRP3 InflammasomeBenzimidazole fused ring system, piperidine substituent.[1]
Benzimidazole derivatives c-Myc/Max heterodimer disruptionSubstituted benzimidazole core.[2]
This compound (Topic Compound) Putative NLRP3/c-Myc inhibitorPhenyl-substituted imidazolone, piperidine substituent.N/A

This comparison highlights that while our target compound shares structural similarities with known inhibitors, its specific biological activity and potency would need to be determined through rigorous experimental testing. The choice between these scaffolds for a drug discovery program would depend on a multi-parameter optimization of factors including potency, selectivity, pharmacokinetic properties, and ease of synthesis. The reproducible synthetic route detailed in this guide is the first critical step in enabling such an evaluation for this compound.

Conclusion

The reproducibility of the synthesis of this compound is achievable through careful control of key experimental parameters. By understanding the nuances of each synthetic step, from the formation of the 2-imidazolone ring to the final deprotection, researchers can ensure a consistent supply of high-purity material for biological evaluation. This guide provides a comprehensive framework for achieving this reproducibility, thereby facilitating the reliable investigation of this and other promising compounds in the pursuit of new therapeutics.

References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research.
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  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link][4]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.[1][7][8][9]

  • Hutchings, M. G., et al. (2018). Reproducibility in Chemical Research.
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  • Noel, T., et al. (2016). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science, 2(1), 1-5.[11]

  • PubChem. (n.d.). 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. Retrieved from [Link][12][13]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.[14]

  • Sivakumar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[15][16][17]

  • Tarselli, M. A., et al. (2011). Synthesis of 2-imidazolones via silver-catalyzed cycloisomerization of propargylic ureas. Organic letters, 13(10), 2634–2637.
  • Wang, L., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.[2][18]

  • Zhang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 85(5), 567–576.[19]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety and environmental protection. The procedures outlined are synthesized from established guidelines by regulatory bodies and best practices in chemical hygiene.

Core Principle: Hazard Assessment and Classification

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, it must be managed as a hazardous waste.[1] This approach is mandated by the Occupational Safety and Health Administration (OSHA) when a laboratory-synthesized chemical's composition is known, but its hazards are not fully characterized.[2]

Analysis of its structural components and related compounds suggests potential hazards:

  • Piperidine Moiety : The piperidine substructure is found in many biologically active compounds. Piperidine itself is a flammable liquid that is toxic, corrosive, and can cause severe skin burns and eye damage.[3][4]

  • Aromatic and Heterocyclic Systems : Such structures are common in pharmacologically active molecules, which may have unknown toxicological or ecotoxicological effects.[5][6]

  • Analog Compound Data : A structurally similar compound, 1,3-Dihydro-1-(piperidin-4-yl)-2H-benzimidazol-2-one, is classified for transport as "TOXIC SOLID, ORGANIC, N.O.S." (UN 2811), indicating significant potential toxicity.[7]

Based on this analysis, this compound should be handled as a toxic solid organic waste .

Personal Protective Equipment (PPE) for Handling and Disposal

All handling and disposal procedures must be performed while wearing appropriate PPE to minimize exposure.[8] The OSHA Laboratory Standard requires employers to provide and ensure the use of PPE as part of their Chemical Hygiene Plan.[9][10]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves, tested according to EN 374.[11]To prevent skin contact. Piperidine analogs can be toxic upon dermal absorption.[3][12]
Eye Protection Safety goggles with side shields or a face shield.[11]To protect against splashes and airborne particles causing severe eye damage.
Body Protection Long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of airborne particles, as related compounds are toxic if inhaled.[3][12]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process that moves from generation to final disposition by a licensed service.[13][14]

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step to prevent dangerous reactions.[15]

  • Designate as Hazardous Waste : As soon as the material is deemed unusable, it is officially a hazardous waste.[1]

  • Waste Stream : This compound should be disposed of in the Solid Organic Chemical Waste stream.

  • Segregation :

    • Keep solid and liquid waste separate.[15]

    • Store this waste away from incompatible materials, particularly strong acids, bases, and oxidizers, to prevent violent reactions.[16]

Step 2: Container Selection and Labeling

Waste containers must be appropriate for the waste they hold and clearly labeled to ensure safety and compliance.[8][17]

  • Container Selection :

    • Use a container that is in good condition, free of leaks or cracks, and has a secure, tightly sealing lid.[1][18]

    • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is suitable for this solid organic compound.[15]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[1]

    • The label must be filled out completely and legibly.[18]

Label ComponentRequired Information
Header "HAZARDOUS WASTE"[14]
Chemical Contents List the full chemical name: "this compound". Do not use abbreviations or formulas.[1][18] If in a mixture, list all constituents and their approximate percentages.[16]
Hazard Information Indicate the primary hazard: "Toxic".
Generator Information Principal Investigator's name, department, and contact information.[18]
Accumulation Start Date The date the first amount of waste was placed in the container.[18]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[14][16][17]

  • Location : The SAA must be under the control of laboratory personnel and located in the same room where the waste is generated.[17][19]

  • Container Management : Keep the waste container securely closed except when adding waste.[1]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[15][16]

  • Storage Time : Do not exceed storage time limits, which are typically up to one year for partially filled containers in an SAA, provided accumulation limits are not met.[16]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or down the drain.[1][20]

  • Contact EHS : When the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[17]

  • Licensed Disposal Service : The EHS office will arrange for a licensed hazardous waste disposal service to collect, transport, and manage the final treatment of the waste in compliance with all federal, state, and local regulations, including those from the Environmental Protection Agency (EPA).[13][19][21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G cluster_0 In-Laboratory Procedures cluster_1 Institutional & External Procedures gen Waste Generation (Compound is designated for disposal) assess Hazard Assessment (Treat as Toxic Solid Organic Waste) gen->assess Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Step 2 segregate Segregate Waste (Solid Organic Waste Stream) ppe->segregate Step 3 container Select & Label Container (Compatible, Sealed, Fully Labeled) segregate->container Step 4 store Store in SAA (Secondary Containment, Closed Lid) container->store Step 5 ehs Request Pickup from EHS store->ehs Step 6 (Container Full) disposal Professional Disposal (Licensed Hazardous Waste Vendor) ehs->disposal Step 7

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is a critical part of the Chemical Hygiene Plan required by OSHA.[22]

Small "Bench Top" Spills (<1 Liter)
  • Alert Personnel : Notify others in the immediate area.[23]

  • Containment : Prevent the spread of the solid material. Avoid creating dust.[24][25]

  • Cleanup :

    • Wearing your full PPE, gently cover the spill with an absorbent material from a chemical spill kit.[23]

    • If the material is a powder, you can wet it with a suitable solvent (like water, if compatible) to prevent it from becoming airborne.[25]

    • Carefully sweep or scoop the absorbed/wetted material into your designated hazardous waste container.[22][24]

    • Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into the same hazardous waste container.[23][24]

  • Decontaminate :

    • Clean the spill area and any affected equipment thoroughly with soap and water.[25]

    • Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.[25]

Large Spills (>1 Liter) or Spills Outside a Fume Hood
  • Evacuate : Immediately evacuate the area, closing the lab doors behind you.[23]

  • Notify : Alert your supervisor and call your institution's emergency number or EHS office.[23]

  • Secure : Post a warning sign on the door to prevent others from entering.[23]

  • Do Not Attempt Cleanup : Allow trained emergency responders to handle the cleanup.

Decontamination of Glassware and Equipment
  • Triple Rinse : Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent capable of dissolving the residue.[1]

  • Collect Rinsate : The first two rinses (rinsate) must be collected and disposed of as liquid hazardous waste.[1]

  • Final Wash : After the triple rinse, the glassware can be washed normally with soap and water.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • LabRepCo. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

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  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

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  • U.S. Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]

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  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

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  • PubChem. 1-(1-(4-(7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

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  • PubMed. 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides crucial safety protocols and operational guidance for the handling and disposal of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its constituent chemical moieties—piperidine and a substituted imidazolone core—to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: An Analog-Based Approach

  • Piperidine Moiety : Piperidine itself is a cyclic amine that is classified as a hazardous substance. It is a flammable liquid and vapor, is harmful if swallowed, and is toxic in contact with skin or if inhaled.[1][2][3] Crucially, it is known to cause severe skin burns and eye damage.[2][3][4] The presence of this moiety necessitates a cautious approach, assuming the potential for corrosive and toxic effects.

  • Imidazole Derivatives : While the specific imidazolone core's toxicology is not detailed, related heterocyclic compounds can present hazards including skin and eye irritation. For instance, 2-(piperidin-4-yl)-1H-1,3-benzodiazole, a related benzimidazole, is listed with warnings for being harmful if swallowed and causing skin and serious eye irritation.[5] Similarly, 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure. The following table outlines the recommended PPE for various scenarios.

Protection LevelRequired PPEWhen to Use
Standard Operations Safety glasses with side shields, standard nitrile gloves, lab coat, closed-toe shoes.For handling small quantities (<1g) of the solid compound in a well-ventilated area or certified chemical fume hood.
Operations with Splash/Aerosol Potential Chemical splash goggles, face shield, chemical-resistant lab coat or apron, double-gloving (nitrile), closed-toe shoes.When preparing solutions, sonicating, vortexing, heating, or transferring volumes >10 mL.
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots.For responding to any uncontrolled release or significant spill of the compound.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and procedural steps outline the recommended process for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE (Correct Sequence) gather_mats->don_ppe handle_chem Perform Chemical Manipulations (e.g., weighing, dissolution) don_ppe->handle_chem decon Decontaminate Work Surfaces & Equipment handle_chem->decon dispose Segregate & Dispose of Waste (Solid & Liquid) decon->dispose doff_ppe Doff PPE (Correct Sequence) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify that a currently certified chemical fume hood is available and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Ensure an appropriate chemical spill kit is readily accessible.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Donning PPE:

    • Don a lab coat and ensure it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • If required for the procedure (splash potential), don a chemical-resistant apron.

    • Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]

    • Don eye and face protection (chemical splash goggles and face shield).

  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to minimize inhalation exposure.[3]

    • Handle the compound with care to avoid generating dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

    • Solid Waste : All contaminated materials (gloves, absorbent pads, weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Doffing PPE:

    • Remove the outer pair of gloves first, peeling them off so they turn inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat or apron, rolling it inward to contain any surface contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and organized response is critical. All personnel in the immediate area should be alerted and the area evacuated if the spill is large or if the ventilation is inadequate.

G spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Emergency PPE (Full-face respirator, suit, heavy gloves) alert->ppe contain Contain Spill (Use absorbent dikes) ppe->contain neutralize Cover & Absorb (Use inert absorbent material) contain->neutralize collect Collect Waste (Scoop into hazardous waste container) neutralize->collect decon Decontaminate Spill Area collect->decon report Report Incident to Safety Officer decon->report

Caption: Emergency Response Plan for a Chemical Spill.

First Aid Measures:
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

  • Benchchem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • Cayman Chemical. (2024). Safety Data Sheet: 4-ANPP (CRM).
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.
  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
  • PubChem. 4-Benzyl-2-hydroxymorpholin-3-one. National Center for Biotechnology Information.
  • PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • SynQuest Laboratories, Inc. Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
  • Apollo Scientific. Safety Data Sheet: 1,3-Dihydro-1-(piperidin-4-yl)-2H-benzimidazol-2-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.